GSK2239633A
描述
Structure
3D Structure
属性
IUPAC Name |
N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTHHGQMUPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031224 | |
| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240516-71-5 | |
| Record name | GSK-2239633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2239633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2239633A: A Deep Dive into its Allosteric Antagonism of the CCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK2239633A, a selective, small molecule antagonist of the C-C chemokine receptor 4 (CCR4). We will delve into its binding characteristics, the downstream signaling consequences of its antagonism, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Core Mechanism of Action: Allosteric Inhibition of CCR4
This compound, an arylsulfonamide-class compound, functions as a potent and selective allosteric antagonist of the human CCR4 receptor.[1][2] Unlike orthosteric antagonists that directly compete with endogenous ligands for the primary binding site, this compound binds to a distinct, intracellular site on the receptor.[1][2] This allosteric binding modulates the receptor's conformation, thereby preventing receptor activation by its cognate chemokines, CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[3]
The binding of this compound to this intracellular, allosteric site has been shown to involve key amino acid residues, including M243, Y304, and K310.[4][5] Molecular modeling and mutagenesis studies have confirmed that these residues are crucial for the compound's inhibitory activity.[4][5] Specifically, the sulfonamide group of this compound appears to interact with the backbone of K310, while its aromatic portions make contact with Y304 and M243.[4][5] This interaction stabilizes the inactive state of the receptor, preventing the conformational changes necessary for G-protein coupling and downstream signaling.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay | Reference |
| pIC50 | 7.96 ± 0.11 | [¹²⁵I]-TARC competitive binding | [6] |
| IC50 | ~11 nM | [¹²⁵I]-TARC competitive binding | [7] |
| pA2 | 7.11 ± 0.29 | TARC-induced F-actin polymerization | [6] |
| pEC50 | 8.79 ± 0.22 | CCL17-induced F-actin polymerization | [6] |
Table 1: In vitro potency of this compound on human CCR4.
| Receptor | pIC50 | Selectivity over CCR4 | Reference |
| CCR4 | 7.96 | - | [6] |
| Other Chemokine Receptors (including CCR3 and CCR5) | < 5 | > 900-fold | [7] |
Table 2: Selectivity profile of this compound.
Downstream Signaling Pathways and Cellular Effects
CCR4 is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/Go family of G proteins.[8] Upon activation by its ligands, CCR4 initiates a signaling cascade that leads to various cellular responses, most notably chemotaxis, or directed cell migration.[8] this compound, by preventing receptor activation, effectively blocks these downstream events.
One of the key measurable downstream effects of CCR4 activation is the polymerization of actin filaments (F-actin), a critical process for cell motility. This compound has been shown to potently inhibit TARC- and CCL17-induced increases in F-actin content in human CD4+ CCR4+ T-cells.[6] This directly demonstrates its ability to interfere with the cytoskeletal rearrangements necessary for cell migration.
The primary therapeutic rationale for developing CCR4 antagonists like this compound is to inhibit the migration of pathogenic T helper 2 (Th2) cells.[9][10] Th2 cells, which highly express CCR4, are key drivers of the inflammatory response in allergic diseases such as asthma.[9][11][12] By blocking CCR4, this compound is designed to prevent the recruitment of these cells to sites of inflammation, thereby reducing the inflammatory cascade.[13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the human CCR4 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR4 (e.g., CHO-K1 cells)
-
[¹²⁵I]-TARC (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-TARC (at a concentration near its Kd), and varying concentrations of this compound or vehicle (for total binding) and a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
F-actin Polymerization Assay
This assay measures the effect of this compound on the chemokine-induced increase in filamentous actin content in primary human T-cells, a functional downstream readout of CCR4 activation.
Objective: To determine the functional antagonist potency (pA2) of this compound.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Fluorescently-conjugated antibodies against CD4 and CCR4
-
This compound (test compound)
-
TARC or CCL17 (agonist)
-
Formaldehyde (B43269) solution (fixative)
-
Permeabilization buffer (e.g., saponin-based)
-
Fluorescently-labeled phalloidin (B8060827) (stains F-actin)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Stain the cells with anti-CD4 and anti-CCR4 antibodies.
-
Incubate the cells with varying concentrations of this compound or vehicle for 30 minutes at 37°C.[6]
-
Stimulate the cells with a specific concentration of TARC or CCL17 for a short period (e.g., 15-30 seconds).[6]
-
Immediately stop the reaction by adding formaldehyde to fix the cells.
-
Permeabilize the cells using a suitable buffer.
-
Stain the intracellular F-actin with fluorescently-labeled phalloidin.
-
Analyze the cells using a flow cytometer, gating on the CD4+ CCR4+ T-cell population.
-
Quantify the mean fluorescence intensity (MFI) of the phalloidin stain, which corresponds to the F-actin content.
-
Plot the MFI against the agonist concentration in the presence and absence of the antagonist to determine the dose-response curve shift and calculate the pA2 value.
Visualizations of Pathways and Processes
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of a novel CC chemokine receptor 4 antagonist on Th2 cell trafficking in ligand- and antigen-induced mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Technical Guide to the GSK2239633A Binding Site on the CCR4 Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4). Designed for researchers, scientists, and drug development professionals, this document delves into the specific binding site, quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways involved.
Executive Summary
This compound is a negative allosteric modulator of the CCR4 receptor, a key player in immune cell trafficking and a therapeutic target for a range of inflammatory diseases and cancers.[1][2] This antagonist does not compete directly with the endogenous chemokine ligands (CCL17 and CCL22) at the orthosteric site but instead binds to a distinct, intracellular allosteric site.[1][3][4] This interaction modulates the receptor's conformation, thereby inhibiting chemokine-induced signaling. Computational modeling and mutagenesis studies have been pivotal in identifying the key amino acid residues that form the binding pocket for this compound.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been extensively characterized through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and affinity.
| Parameter | Value | Assay Description | Reference |
| pIC50 | 7.96 ± 0.11 | Inhibition of [¹²⁵I]-TARC (CCL17) binding to human CCR4. A higher pIC50 value indicates greater potency. | [5][6] |
| pIC50 | 7.4 | Inhibition of CCR4 signaling (assay not specified). | [1] |
| pA2 | 7.11 ± 0.29 | Inhibition of TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells. | [5][6] |
| Selectivity | pIC50 < 5 | For other chemokine receptors, indicating high selectivity for CCR4. | [1] |
The Allosteric Binding Site of this compound on CCR4
Computational and experimental studies have pinpointed the binding site of this compound to an intracellular region of the CCR4 receptor.[7][1] Molecular docking and molecular dynamics (MD) simulations, coupled with site-directed mutagenesis, have identified three critical amino acid residues that form direct contacts with the antagonist:
-
Lysine 310 (K3108.49): This conserved residue's backbone is oriented towards the sulfonamide group of this compound.[7][1]
-
Tyrosine 304 (Y3047.53): This conserved residue interacts with the aromatic portions of the antagonist.[7][1]
-
Methionine 243 (M2436.36): This non-conserved residue's side chain has significant electrostatic and van der Waals interactions with the indazole moiety of this compound and is crucial for stabilizing the drug-receptor complex.[1] Mutation of this residue to valine, as found in the related CCR2 receptor, significantly diminishes the potency of this compound, explaining its selectivity for CCR4.[1]
Experimental Protocols
The characterization of the this compound binding site and its pharmacological effects relies on a combination of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human CCR4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human CCR4 receptor (e.g., CHO cells).[8]
-
Test Compound: this compound.[8]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µg/mL saponin, 0.1% BSA, pH 7.4.[3]
-
Filtration apparatus with glass fiber filters (e.g., GF/C).[3]
-
Scintillation counter.[8]
Procedure:
-
Incubate the CCR4-expressing cell membranes with a fixed concentration of [¹²⁵I]-TARC.[8]
-
Add a range of concentrations of unlabeled this compound to compete for binding to the receptor.[8]
-
Allow the mixture to incubate to reach binding equilibrium (e.g., 2 hours with gentle agitation).[3]
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[3][8]
-
Wash the filters with an ice-cold high-salt solution (e.g., 0.5 M NaCl) to reduce non-specific binding.[3]
-
Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[8]
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-TARC to calculate the IC50 value.[8]
Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues that are critical for ligand binding by systematically mutating them and assessing the impact on the ligand's activity.[10]
Objective: To validate the importance of predicted binding site residues for this compound-mediated inhibition of CCR4 signaling.[7][1]
Procedure:
-
Generate mutant CCR4 constructs where the target residues (e.g., K310, Y304, M243) are replaced with another amino acid (e.g., alanine (B10760859) or a residue found in a non-binding receptor like CCR2).[7][1]
-
Transfect these mutant constructs into a suitable cell line (e.g., HEK293 cells).
-
Characterize the functional response of the mutant receptors to the natural ligand (e.g., CCL22) in the presence and absence of this compound. A suitable functional readout is the recruitment of β-arrestin-2, which can be measured using a Bioluminescence Resonance Energy Transfer (BRET) assay.[7][1]
-
A significant reduction in the inhibitory potency of this compound on the mutant receptor compared to the wild-type receptor confirms the importance of the mutated residue in the binding of the antagonist.[7][1]
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment
BRET assays are used to monitor protein-protein interactions in live cells, in this case, the recruitment of β-arrestin-2 to the CCR4 receptor upon activation.[1]
Objective: To measure the effect of this compound on CCL22-mediated β-arrestin-2 recruitment to wild-type and mutant CCR4.[7][1]
Procedure:
-
Co-transfect cells with constructs for CCR4 (or its mutants) fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., a fluorescent protein).
-
48 hours post-transfection, wash the cells and resuspend them in an appropriate assay buffer.[1]
-
Incubate the cells with this compound or vehicle for a set period (e.g., 45 minutes at 37°C) to allow the antagonist to reach binding equilibrium.[1]
-
Stimulate the cells with the CCR4 agonist CCL22.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the light emission at wavelengths corresponding to the donor and acceptor molecules.
-
The BRET ratio (acceptor emission / donor emission) is calculated, which is proportional to the extent of β-arrestin-2 recruitment.
Visualizing the Molecular Interactions and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the CCR4 signaling pathway.
References
- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
GSK2239633A: A Selective CCR4 Antagonist for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of GSK2239633A, a potent and selective allosteric antagonist of the C-C chemokine receptor 4 (CCR4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting the CCR4 pathway. This compound, also known as N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, has been investigated for its potential role in inflammatory diseases such as asthma.[1][2]
Core Compound Properties and Mechanism of Action
This compound acts as a negative allosteric modulator of CCR4, binding to an intracellular site on the receptor.[3][4] This binding inhibits the downstream signaling cascades initiated by the natural chemokine ligands for CCR4, primarily CCL17 (TARC) and CCL22 (MDC).[5][6] The CCR4 signaling pathway is crucial for the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs), which are implicated in the pathogenesis of allergic inflammation and cancer.[2][5] By blocking this pathway, this compound can modulate immune responses.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
In Vitro Pharmacology
| Parameter | Value | Species | Assay Type | Ligand | Reference |
| pIC50 | 7.96 ± 0.11 | Human | Radioligand Binding ([125I]-TARC) | TARC/CCL17 | [7] |
| pIC50 | 7.4 | Human | Not Specified | Not Specified | [3][8] |
| pA2 | 7.11 ± 0.29 | Human | F-actin Polymerization | TARC/CCL17 | [7] |
| IC50 | > 10,000 nM | Human | Not Specified (for other chemokine receptors) | Not Specified | [3] |
Preclinical Pharmacokinetics
| Species | Administration | Bioavailability | t1/2 | Cmax | Tmax | Reference |
| Rat | Oral | 85% | Not Specified | Not Specified | Not Specified | |
| Dog | Oral | 97% | Not Specified | Not Specified | Not Specified |
Human Pharmacokinetics (Single Dose)
| Administration | Dose | Bioavailability | t1/2 | Cmax | Tmax | Food Effect | Reference |
| Intravenous | 100 µg | N/A | 13.5 hours | Not Specified | Not Specified | N/A | [1][9] |
| Oral (fasted) | 150-1500 mg | Low (maximum of 16%) | Not Specified | Dose-dependent | 1.0-1.5 hours | N/A | [1][9] |
| Oral (fed) | 1200 mg | Increased | Not Specified | 1410 ng/mL | 3.0 hours | Significant increase in AUC and Cmax | [1][10] |
Key Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the human CCR4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO or CEM cells).[11]
-
[125I]-TARC (radioligand).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
Glass fiber filters (e.g., GF/C).[12]
-
Scintillation counter.[12]
Procedure:
-
Incubate the CCR4-expressing cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of [125I]-TARC to the mixture.
-
Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-TARC (IC50).
F-actin Polymerization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced F-actin polymerization in CCR4-expressing cells.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a CCR4-expressing T-cell line.
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 647 phalloidin).
-
TARC/CCL17 (agonist).
-
This compound (test compound).
-
FACS lysing solution.
-
Flow cytometer.
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of TARC/CCL17 for a short period (e.g., 15 seconds).[7]
-
Terminate the reaction by adding a fixing agent (e.g., formaldehyde).
-
Permeabilize the cells and stain with fluorescently-labeled phalloidin, which binds to F-actin.
-
Analyze the mean fluorescence intensity of the cells using a flow cytometer to quantify the amount of F-actin.
-
Determine the concentration of this compound that produces a rightward shift in the TARC concentration-response curve to calculate the pA2 value.[7]
Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., HUT78 or primary T cells).[5]
-
Transwell inserts (e.g., 5 µm pore size).[5]
-
24-well plates.[5]
-
This compound (test compound).
-
Assay buffer (e.g., RPMI 1640 with 1% BSA).[5]
-
Cell counting method (e.g., flow cytometry or fluorescent dye like Calcein-AM).[5][11]
Procedure:
-
Pre-incubate CCR4-expressing cells with various concentrations of this compound or vehicle control (e.g., 30 minutes at 37°C).[11]
-
Place the chemoattractant (CCL17 or CCL22) in the lower chamber of the 24-well plate.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate the plate to allow for cell migration (e.g., 90 minutes to 3 hours at 37°C).[11]
-
Quantify the number of cells that have migrated to the lower chamber.
-
Determine the concentration of this compound that inhibits 50% of the chemokine-induced cell migration (IC50).
Visualizations
The following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for characterizing a CCR4 antagonist.
Caption: CCR4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for CCR4 Antagonist Characterization.
References
- 1. d-nb.info [d-nb.info]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR4 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
GSK2239633A: A Technical Guide for Studying T-Cell Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2239633A is a potent and selective, allosteric antagonist of the C-C chemokine receptor 4 (CCR4). This receptor is a key mediator in the trafficking of specific T-lymphocyte subsets, particularly T-helper 2 (Th2) cells and regulatory T-cells (Tregs), to sites of inflammation and tumors. The ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are often upregulated in various inflammatory diseases and malignancies, making CCR4 an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying T-cell trafficking.
Mechanism of Action
This compound functions as an allosteric antagonist of human CCR4.[1] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligands (CCL17 and CCL22) bind. This binding event induces a conformational change in the receptor that prevents intracellular signaling upon ligand binding. The primary downstream effect of this inhibition is the blockade of chemotaxis, the directed migration of cells in response to a chemical gradient.
CCR4 signaling is complex, involving both G-protein dependent and β-arrestin dependent pathways. Upon ligand binding, CCR4 can couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and activation of the PI3K/Akt pathway, which is crucial for cell migration. Additionally, β-arrestin can be recruited to the activated receptor, leading to receptor internalization and desensitization, as well as scaffolding of other signaling molecules like those in the MAPK pathway (e.g., P-p38 and ROCK), which also contribute to chemotaxis. This compound, by preventing the initial receptor activation, effectively blocks these downstream signaling cascades.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| pIC50 ([¹²⁵I]-TARC binding) | 7.96 ± 0.11 | Human | Radioligand Binding Assay | [1] |
| pA2 (TARC-induced F-actin increase) | 7.11 ± 0.29 | Human | F-actin Polymerization Assay | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Healthy Male Subjects
| Parameter | Single IV Infusion (100 µg) | Single Oral Dose (150-1500 mg) | Reference |
| t½ (hours) | 13.5 | 2.9 - 28.3 | [2] |
| Median tmax (hours) | N/A | 1.0 - 1.5 | [2] |
| Bioavailability | N/A | Low (~16%) | [2] |
Table 3: In Vivo Pharmacodynamics of this compound in Healthy Male Subjects (Single Oral Dose)
| Dose | Mean CCR4 Occupancy (1 hour post-dose) | Reference |
| 1500 mg | ~74% | [2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the CCR4 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CCR4 (e.g., CHO or HEK293 cells)
-
[¹²⁵I]-CCL17 or [¹²⁵I]-CCL22 (radioligand)
-
This compound
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4, supplemented with 0.1% BSA
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen HTS)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or unlabeled CCR4 ligand (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
150 µL of CCR4-expressing cell membrane preparation (typically 10-50 µg protein/well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
T-Cell Chemotaxis Assay
Objective: To evaluate the functional antagonism of this compound on CCR4-mediated T-cell migration.
Materials:
-
CCR4-expressing T-cells (e.g., primary human CD4+ T-cells, Hut78, or MOLT-4 cell lines)
-
Chemoattractants: Recombinant human CCL17 or CCL22
-
This compound
-
Transwell inserts (5 µm pore size for lymphocytes) and 24-well companion plates
-
Assay Buffer: RPMI 1640 with 1% BSA
-
Cell counting method (e.g., flow cytometer, hemocytometer, or a cell viability assay reagent)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Pre-incubate the CCR4-expressing T-cells with the this compound dilutions or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Add 600 µL of Assay Buffer containing the chemoattractant (CCL17 or CCL22) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-incubated T-cell suspension (typically 1 x 10⁶ cells/mL) to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using your chosen cell counting method.
Data Analysis:
-
Calculate the percentage of migration relative to the vehicle control.
-
Plot the percentage of migration against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
F-Actin Polymerization Assay
Objective: To measure the effect of this compound on chemokine-induced F-actin polymerization in T-cells, a key step in cell migration.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a CCR4+ T-cell line
-
This compound
-
Chemoattractant: Recombinant human CCL17 or CCL22
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Staining Solution: Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) in PBS with 1% BSA
-
Flow cytometer
Procedure:
-
Pre-incubate the T-cells with this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of CCL17 or CCL22 for a short period (e.g., 15-30 seconds) at 37°C.
-
Immediately stop the reaction by adding an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize by incubating with Permeabilization Buffer for 5 minutes.
-
Wash the cells with PBS and then stain with the fluorescent phalloidin solution for 30 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer.
Data Analysis:
-
Calculate the fold change in MFI relative to unstimulated cells.
-
Plot the fold change in MFI against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of F-actin polymerization.
Mandatory Visualizations
Caption: CCR4 signaling pathways leading to T-cell chemotaxis and the inhibitory action of this compound.
Caption: Experimental workflow for a T-cell chemotaxis assay to evaluate this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR4-CCL17/CCL22 axis in T-cell trafficking. Its high selectivity and characterized mechanism of action make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of inflammatory diseases and immuno-oncology. Further preclinical studies in relevant animal models will be crucial to fully elucidate its therapeutic potential.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2239633A in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4). This receptor plays a pivotal role in mediating the migration of key immune cell populations, including T helper 2 (Th2) lymphocytes and regulatory T cells (Tregs), to sites of inflammation. By inhibiting the binding of the natural chemokines, CCL17 (TARC) and CCL22 (MDC), to CCR4, this compound offers a targeted mechanism for modulating immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of its in vitro and in vivo pharmacological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CCR4 antagonism in inflammatory and autoimmune diseases.
Introduction to CCR4 and its Role in Immunity
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 cells, regulatory T cells (Tregs), and a subset of other immune cells.[1] Its endogenous ligands, CCL17 (thymus- and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC), are often upregulated in the context of allergic inflammation and various cancers. The interaction between CCR4 and its ligands is a critical driver of immune cell trafficking, orchestrating the recruitment of these cells to specific tissues and influencing the nature of the immune response.
In allergic diseases such as asthma and atopic dermatitis, the accumulation of Th2 cells in inflamed tissues, mediated by the CCR4-CCL17/CCL22 axis, leads to the secretion of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[2] These cytokines contribute to the characteristic features of allergic inflammation, including eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.
Furthermore, the recruitment of Tregs to the tumor microenvironment via CCR4 signaling can suppress anti-tumor immune responses, thereby facilitating tumor growth and immune evasion.[3] Consequently, the development of small molecule antagonists targeting CCR4, such as this compound, represents a promising therapeutic strategy for a range of inflammatory, allergic, and oncological conditions.
This compound: A Selective CCR4 Allosteric Antagonist
This compound is a small molecule that functions as a negative allosteric modulator of CCR4.[4] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that prevents receptor activation. This mode of action can offer advantages in terms of selectivity and can modulate the receptor's response to its natural ligands in a non-competitive manner.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Assay Type | Ligand | Cell Line/System | Value | Reference |
| pIC50 | Radioligand Binding | [¹²⁵I]-TARC | Human CCR4 | 7.96 ± 0.11 | [5] |
| pA2 | F-actin Polymerization | TARC | Human CD4+/CCR4+ T-cells | 7.11 ± 0.29 | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Healthy Male Subjects (Single Oral Dose)
| Parameter | 150 mg Dose | 1200 mg Dose (Fasted) | 1200 mg Dose (Fed) | Reference |
| Cmax (ng/mL) | N/A | 695 | 1410 | [2] |
| Tmax (hours) | 1.0 - 1.5 | 1.0 - 1.5 | 3.0 | [2] |
| AUC₀₋t (ng·h/mL) | N/A | 2330 | 6520 | [2] |
| Bioavailability | 12-14% | 5-9% | ~16% | [2] |
| t½ (hours) | 2.9 - 28.3 | 2.9 - 28.3 | 2.9 - 28.3 | [2] |
Signaling Pathway and Experimental Workflow Visualizations
CCR4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the downstream signaling cascade initiated by the binding of CCL17/CCL22 to CCR4 and the point of intervention by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound.
Detailed Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This assay evaluates the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient.
Materials:
-
CCR4-expressing cells (e.g., HUT78, primary Th2 cells, or Tregs)
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well companion plates
-
Recombinant human CCL17 (TARC) or CCL22 (MDC)
-
This compound
-
Assay Buffer: RPMI 1640 with 1% BSA
-
Cell counting method (e.g., flow cytometer, hemocytometer, or fluorescent plate reader with Calcein-AM stained cells)
Procedure:
-
Cell Preparation:
-
Culture CCR4-expressing cells to a sufficient density.
-
On the day of the assay, harvest cells and wash them with Assay Buffer.
-
Resuspend cells in Assay Buffer at a concentration of 1 x 10⁷ cells/mL.
-
-
Antagonist Preparation and Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is below 0.5%.
-
Incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.[5]
-
-
Chemotaxis Setup:
-
Prepare the chemoattractant solution (CCL17 or CCL22) in Assay Buffer at a pre-determined optimal concentration (typically in the low nM range).
-
Add the chemoattractant solution to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using your chosen cell counting method.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium that occurs upon CCR4 activation.
Materials:
-
CCR4-expressing cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Recombinant human CCL17 or CCL22
-
This compound
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating:
-
Seed CCR4-expressing cells into the 96-well plates and incubate overnight to allow for adherence (if using adherent cells).
-
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the antagonist solutions to the cell plate and incubate for 10-30 minutes.
-
-
Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Inject the CCR4 agonist (CCL17 or CCL22) into the wells.
-
Immediately measure the kinetic fluorescence response for approximately 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the response against the concentration of this compound to determine the IC₅₀.
-
In Vivo Ovalbumin-Induced Airway Inflammation Model
This mouse model is used to evaluate the efficacy of this compound in an allergic asthma-like setting.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
This compound formulation for oral or other appropriate route of administration
-
Equipment for aerosolized OVA challenge
-
Materials for bronchoalveolar lavage (BAL) fluid collection and cell counting
-
Reagents for cytokine analysis (e.g., ELISA kits)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.
-
-
Drug Administration:
-
Beginning on the day of the first challenge, administer this compound or vehicle control to the mice at the desired dose and frequency (e.g., orally, once or twice daily).[6]
-
-
Challenge:
-
On days 24, 25, and 26, challenge the mice with aerosolized OVA for a defined period (e.g., 20-30 minutes).
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (optional): Measure airway resistance in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.
-
Conclusion
This compound is a valuable research tool for investigating the role of the CCR4-CCL17/CCL22 axis in various physiological and pathological processes. Its high potency and selectivity as a CCR4 antagonist make it a suitable candidate for preclinical studies aimed at validating CCR4 as a therapeutic target in inflammatory diseases, autoimmune disorders, and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies to further elucidate the immunomodulatory effects of this compound and to explore its therapeutic potential. The continued investigation of CCR4 antagonists like this compound holds promise for the development of novel, targeted therapies for a range of debilitating diseases.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The CCR4 Antagonist GSK2239633A: A Technical Overview of its Role in Modulating Th2 Lymphocyte Recruitment
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Executive Summary
The recruitment of T helper 2 (Th2) lymphocytes to sites of inflammation is a critical process in the pathophysiology of allergic diseases, such as asthma. This recruitment is largely mediated by the interaction of chemokines, particularly CCL17 (TARC) and CCL22 (MDC), with the C-C chemokine receptor 4 (CCR4) expressed on the surface of Th2 cells.[1] GSK2239633A is a potent and selective allosteric antagonist of the human CCR4 receptor.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the signaling pathways governing Th2 lymphocyte recruitment. While the clinical development of this compound for asthma was discontinued (B1498344) due to challenges with bioavailability and achieving desired receptor occupancy, the data generated from its preclinical and early clinical evaluation provides valuable insights into the therapeutic potential and challenges of targeting the CCR4-chemokine axis.[2]
Introduction to Th2 Lymphocyte Recruitment and the Role of CCR4
Allergic inflammation is characterized by the infiltration of various immune cells, with Th2 lymphocytes playing a central orchestrating role.[1] Upon activation, Th2 cells produce a cascade of cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which drive key features of the allergic response such as eosinophil recruitment, immunoglobulin E (IgE) production by B-cells, and mucus hypersecretion.[1][3]
A critical step in this process is the migration of Th2 cells from the circulation into inflamed tissues. This directed migration, or chemotaxis, is guided by a gradient of chemokines. The CCR4 receptor, which is preferentially expressed on Th2 cells, is the primary receptor for the chemokines CCL17 (thymus- and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC).[4] Elevated levels of CCL17 and CCL22 are found in the airways of asthmatic patients, highlighting the importance of the CCR4-ligand axis in the pathogenesis of the disease.[1] By blocking the interaction between these chemokines and their receptor, CCR4 antagonists like this compound were developed with the aim of inhibiting Th2 lymphocyte recruitment and thereby attenuating the allergic inflammatory cascade.
This compound: Mechanism of Action
This compound is a small molecule, allosteric antagonist of the human CCR4 receptor.[1] This means it binds to a site on the receptor distinct from the orthosteric site where the natural ligands (CCL17 and CCL22) bind. This binding event induces a conformational change in the receptor that prevents its activation by the chemokines. The primary mechanism by which this compound is thought to inhibit Th2 lymphocyte recruitment is by blocking the intracellular signaling cascades that are initiated upon chemokine binding to CCR4, which are essential for directed cell movement.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| pIC50 | 7.96 | The negative logarithm of the molar concentration of this compound that causes 50% inhibition of [¹²⁵I]-TARC (CCL17) binding to human CCR4. A higher value indicates greater binding affinity.[5] |
| pA2 | 7.11 | The negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. This value was determined for the inhibition of TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells.[5] |
Table 2: Pharmacokinetic Properties of this compound in Healthy Male Subjects (Single Oral Dose)
| Parameter | Value | Description |
| Median tmax (hours) | 1.0 - 1.5 | Time to reach maximum plasma concentration.[1] |
| Terminal Elimination Half-life (t½) (hours) | 13.5 (intravenous) | The time required for the plasma concentration of the drug to decrease by half after intravenous administration.[5] |
| Maximum Bioavailability | 16% | The fraction of the administered oral dose that reaches systemic circulation.[1] |
| Mean CCR4 Occupancy (at 1500 mg dose, 1 hour post-dose) | 74% | The percentage of CCR4 receptors in the blood that are bound by this compound.[1] |
Table 3: Effect of Other CCR4 Antagonists on Th2 Cell Migration (for illustrative purposes)
| CCR4 Antagonist | Cell Type | Chemoattractant | Inhibition |
| E0001-163 | Human Th2-polarized cells | CCL22 | IC50 = 11.9 nM[6] |
| Unnamed Antagonists | Human Th2 cells | CCL22 (1.2 nM) | Significant inhibition at 10 nM[3] |
| Unnamed Antagonists | Human Th2 cells | CCL17 (1.2 nM) | Significant inhibition at 10 nM[3] |
Note: Specific quantitative data on the inhibition of Th2 lymphocyte migration by this compound is not publicly available. The data in Table 3 is provided to illustrate the expected effects of a CCR4 antagonist on Th2 cell chemotaxis.
Experimental Protocols
Radioligand Binding Assay (for determining pIC50)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
Methodology:
-
Cell Membrane Preparation: Membranes from cells expressing the human CCR4 receptor are prepared.
-
Incubation: These membranes are incubated with a constant concentration of a radiolabeled CCR4 ligand, such as [¹²⁵I]-TARC (CCL17), and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50. The pIC50 is the negative logarithm of the IC50.
F-actin Polymerization Assay (for determining pA2)
This assay measures the effect of an antagonist on the agonist-induced polymerization of actin, a key step in cell motility.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers.
-
Cell Staining: The cells are stained with fluorescently labeled antibodies against CD4 and CCR4 to identify the Th2 cell population.
-
Incubation with Antagonist: The cells are incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a CCR4 agonist, such as TARC (CCL17), for a short period (e.g., 15 seconds) to induce actin polymerization.
-
Fixation and Staining: The reaction is stopped by adding formaldehyde. The cells are then permeabilized and stained with a fluorescently labeled phalloidin (B8060827), which binds to filamentous actin (F-actin).
-
Flow Cytometry: The mean fluorescence intensity of the phalloidin stain in the CD4+ CCR4+ cell population is measured by flow cytometry.
-
Data Analysis: The pA2 value is calculated by analyzing the rightward shift in the agonist dose-response curve in the presence of the antagonist.
Th2 Lymphocyte Chemotaxis Assay (General Protocol)
This assay assesses the ability of a compound to inhibit the directed migration of Th2 lymphocytes towards a chemoattractant.
Methodology:
-
Th2 Cell Preparation: Human Th2 lymphocytes are either isolated from peripheral blood or differentiated in vitro from naive CD4+ T cells.
-
Transwell System Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a CCR4 ligand (e.g., CCL17 or CCL22) as a chemoattractant.
-
Cell Treatment: The Th2 cells are pre-incubated with various concentrations of the CCR4 antagonist (e.g., this compound) or a vehicle control.
-
Cell Seeding: The treated Th2 cells are added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period (typically 2-4 hours) to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or an automated cell counter, or by flow cytometry.
-
Data Analysis: The percentage of migrating cells is calculated, and the inhibitory effect of the antagonist is determined by comparing the migration in the presence of the compound to the vehicle control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Th2 Lymphocyte Recruitment via CCR4
The binding of CCL17 or CCL22 to CCR4 on Th2 lymphocytes initiates a cascade of intracellular signaling events that ultimately lead to chemotaxis.
Caption: CCR4 signaling pathway leading to Th2 cell chemotaxis.
Experimental Workflow for a Th2 Chemotaxis Assay
The following diagram illustrates the typical workflow for an in vitro experiment to assess the effect of a CCR4 antagonist on Th2 lymphocyte migration.
Caption: Workflow for a Th2 lymphocyte chemotaxis inhibition assay.
Conclusion
This compound is a well-characterized CCR4 antagonist that demonstrates potent inhibition of ligand binding and downstream signaling events in vitro. The targeting of the CCR4-CCL17/22 axis remains a promising strategy for the treatment of Th2-mediated inflammatory diseases. Although the clinical development of this compound for asthma was halted due to pharmacokinetic limitations, the research conducted with this compound has significantly contributed to our understanding of the role of CCR4 in Th2 lymphocyte recruitment. Future development of CCR4 antagonists with improved oral bioavailability and sustained target engagement may hold therapeutic promise for a range of allergic and inflammatory conditions.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective recruitment of CCR4-bearing Th2 cells toward antigen-presenting cells by the CC chemokines thymus and activation-regulated chemokine and macrophage-derived chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppressive effects of a novel CC chemokine receptor 4 antagonist on Th2 cell trafficking in ligand- and antigen-induced mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical studies involving GSK2239633A
An In-depth Technical Guide to Preclinical Studies Involving GSK2239633A
This technical guide provides a comprehensive overview of the preclinical data available for this compound, a selective, allosteric antagonist of the CC-chemokine receptor 4 (CCR4). The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's pharmacological profile, experimental methodologies, and relevant signaling pathways.
Mechanism of Action
This compound, also known as N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, is an allosteric antagonist of human CCR4.[1][2] It functions by binding to an intracellular site on the receptor, distinct from the binding site of endogenous ligands.[3][4] This action inhibits the signaling cascade initiated by the binding of chemokines such as Thymus- and Activation-Regulated Chemokine (TARC/CCL17) and Monocyte-Derived Chemokine (MDC/CCL22), which are instrumental in recruiting Type 2 T-helper (Th2) lymphocytes to sites of inflammation.[2] The CCR4 pathway is a key target in the pathogenesis of allergic diseases like asthma.[2][5]
Data Presentation
The following tables summarize the quantitative data from various preclinical and early clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay Description | Target | Source |
| pIC₅₀ | 7.96 ± 0.11 | Inhibition of [¹²⁵I]-TARC binding | Human CCR4 | [1][2] |
| pIC₅₀ | 7.4 | Inhibition of chemokine binding | Human CCR4 | [3][4] |
| pA₂ | 7.11 ± 0.29 | Inhibition of TARC-induced F-actin polymerization | Human CD4⁺ CCR4⁺ T-cells | [1][2] |
| pEC₅₀ | 8.79 ± 0.22 | Inhibition of CCL17-induced F-actin polymerization | Human CD4⁺ CCR4⁺ T-cells | [1] |
| pIC₅₀ | <5 | Inhibition of chemokine binding | Other chemokine receptors | [3][4] |
Table 2: Pharmacokinetic Profile
| Species | Route | Dose | t½ (hours) | Cₘₐₓ (ng/mL) | tₘₐₓ (hours) | Bioavailability (%) | Source |
| Human | IV | 100 µg | 13.5 | - | - | - | [1][2][5][6] |
| Human | Oral | 150-1500 mg | - | - | 1.0 - 1.5 (median) | 5 - 14 | [1][2][5][6] |
| Human | Oral (Fed) | 1200 mg | - | 1410 | 3.0 (median) | ~16 | [2] |
| Human | Oral (Fasted) | 1200 mg | - | 695 | - | - | [2] |
| Rat | Oral | 1 mg/kg | - | - | - | 85 | [1] |
| Beagle Dog | Oral | 1 mg/kg | - | - | - | 97 | [1] |
Table 3: Pharmacodynamic Profile
| Parameter | Value | Assay/Endpoint | Condition | Source |
| CCR4 Occupancy | ~74% (mean) | TARC-induced actin polymerization in whole blood | Human, single 1500 mg oral dose | [5][6] |
| Receptor Occupancy | 83% - 103% | CCR4 surface receptor occupancy | Healthy volunteers, repeated daily dosing (50-400 mg) | [7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Radioligand Binding Assay
This assay was used to determine the inhibitory potency (pIC₅₀) of this compound on its target receptor, CCR4.
-
Preparation : Membranes from cells expressing human CCR4 are prepared.
-
Reaction Mixture : The membranes are incubated in a mixture containing a radiolabeled CCR4 ligand, typically [¹²⁵I]-TARC, and varying concentrations of this compound.
-
Incubation : The mixture is incubated to allow the binding process to reach equilibrium.
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the unbound fraction.
-
Quantification : The filters are washed to remove non-specifically bound radioactivity. The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC₅₀ value.[8]
F-actin Polymerization Assay
This functional assay measures the ability of this compound to antagonize the cellular response to chemokine stimulation.
-
Cell Preparation : Isolated human CD4⁺ CCR4⁺ T-cells are used.
-
Incubation with Antagonist : The cells are incubated with this compound (e.g., 1 μM) or a vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[1]
-
Agonist Stimulation : The cells are then stimulated with a CCR4 agonist, such as TARC or CCL17, for a short period (e.g., 15 seconds).[1]
-
Fixation and Staining : The assay is terminated by adding formaldehyde. The fixed cells are then stained with a fluorescently labeled phalloidin (B8060827) derivative (e.g., Alexa Fluor 647 phalloidin), which specifically binds to F-actin.[1][6]
-
Flow Cytometry : The mean fluorescence intensity of thousands of CD4⁺ CCR4⁺ cells per sample is determined using a flow cytometer. This intensity is proportional to the F-actin content.[1][6]
-
Data Analysis : The results are often expressed as a fraction of the mean intensity of CD4⁺ CCR4⁻ cells in the same sample to normalize the data. The pA₂ or pEC₅₀ values are then calculated from concentration-response curves.[1]
Pharmacokinetic Analysis
Pharmacokinetic parameters were determined in various species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Animal Studies : Male Wistar Han or Sprague Dawley rats and male Beagle dogs received single intravenous (IV) and oral (PO) doses (e.g., 1 mg/kg).[1]
-
Human Studies : Two main studies were performed in healthy male subjects:
-
Sample Collection : Blood and/or plasma samples were collected at various time points post-dosing.[2]
-
Analytical Methods :
-
LC-MS/MS : Blood concentrations of this compound were determined using a validated method based on high-performance liquid chromatography coupled with tandem mass spectrometry.[2]
-
Accelerator Mass Spectrometry (AMS) : This highly sensitive method was used to determine plasma concentrations in the human microdose study.[2]
-
-
Parameter Derivation : Pharmacokinetic parameters such as t½, Cₘₐₓ, tₘₐₓ, and AUC (Area Under the Curve) were derived from the concentration-time profiles.
Visualizations
The following diagrams illustrate the core signaling pathway and experimental workflows associated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rapt.com [rapt.com]
- 8. benchchem.com [benchchem.com]
GSK2239633A: A CCR4 Antagonist's Potential in Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 4 (CCR4) has emerged as a compelling therapeutic target in the field of autoimmune and inflammatory diseases due to its critical role in the trafficking of key immune cell subsets. GSK2239633A, a potent and selective allosteric antagonist of CCR4, represents a valuable tool for investigating the therapeutic potential of CCR4 inhibition. Although its clinical development for asthma was halted due to low bioavailability, its utility as a research compound remains significant. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data of CCR4 antagonists in relevant autoimmune disease models, and detailed experimental protocols for its characterization. This document is intended to serve as a resource for researchers exploring the role of the CCR4-chemokine axis in autoimmunity and for drug development professionals evaluating the potential of CCR4 antagonism.
Introduction: The Role of CCR4 in Autoimmunity
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of Th17 cells. Its primary ligands, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflamed tissues, creating a chemotactic gradient that recruits these CCR4-expressing immune cells to sites of inflammation. This influx of pathogenic lymphocytes is a key driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
This compound is a small molecule, allosteric antagonist of human CCR4.[1] By binding to a site distinct from the natural ligand binding pocket, it modulates the receptor's conformation, thereby inhibiting downstream signaling and cellular responses. Its high selectivity and potency make it an excellent pharmacological tool to probe the functional consequences of CCR4 blockade in various in vitro and in vivo models of autoimmune disease.
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of CCR4. Upon binding of its cognate ligands, CCL17 or CCL22, CCR4 undergoes a conformational change that activates intracellular signaling cascades. This primarily involves the Gαi subunit of the heterotrimeric G protein, which inhibits adenylyl cyclase and activates downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to cellular responses like chemotaxis. Additionally, ligand-bound CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and G protein-independent signaling. This compound binds to an intracellular allosteric site on CCR4, preventing these activation steps and subsequent cellular responses.[2][3]
Data Presentation: Preclinical Efficacy of CCR4 Antagonists
While specific in vivo data for this compound in autoimmune disease models is not publicly available, studies on other selective CCR4 antagonists provide valuable insights into the therapeutic potential of this class of compounds.
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound in functional assays.
| Assay | Ligand | Cell Type | Parameter | Value | Reference |
| Radioligand Binding | [¹²⁵I]-TARC | Human CCR4 | pIC₅₀ | 7.96 ± 0.11 | [4] |
| F-actin Polymerization | TARC | Human CD4⁺ CCR4⁺ T-cells | pA₂ | 7.11 ± 0.29 | [4] |
In Vivo Efficacy of CCR4 Antagonists in Autoimmune Disease Models
The following tables summarize the in vivo efficacy of other CCR4 antagonists in preclinical models of rheumatoid arthritis and multiple sclerosis.
Rheumatoid Arthritis (Collagen-Induced Arthritis Model)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Compound 22 | DBA/1J mice | Prophylactic | Ameliorated disease severity, reduced Th17 cells in joints and lymph nodes. | [5] |
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE - Model)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| AF399/420/18025 | C57BL/6 mice | Therapeutic (1.5 µ g/day ) | No significant reduction in clinical score. | [1][6] |
| Compound 22 | Wild-type mice | Not specified | Significantly ameliorated the severity of EAE. | [7][8] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize CCR4 antagonists like this compound are provided below.
F-actin Polymerization Assay
This assay measures the ability of a CCR4 antagonist to inhibit chemokine-induced actin polymerization in CCR4-expressing cells, a critical step for cell migration.
Principle: Upon chemokine stimulation, G-protein activation leads to a rapid and transient polymerization of globular actin (G-actin) into filamentous actin (F-actin). F-actin can be stained with fluorescently labeled phalloidin (B8060827), and the increase in fluorescence intensity is proportional to the degree of actin polymerization.
Protocol:
-
Cell Preparation: Isolate primary human CD4⁺ CCR4⁺ T-cells or use a CCR4-expressing cell line.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[4]
-
Chemokine Stimulation: Stimulate the cells with an EC₈₀ concentration of a CCR4 ligand (e.g., TARC/CCL17) for a short period (e.g., 15 seconds).[4]
-
Fixation and Staining: Terminate the reaction by adding formaldehyde. Permeabilize the cells and stain with a fluorescently labeled phalloidin (e.g., Alexa Fluor 647 phalloidin).
-
Data Acquisition: Analyze the mean fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Calculate the percent inhibition of actin polymerization at each antagonist concentration and determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the ability of a CCR4 antagonist to block the recruitment of β-arrestin to the activated CCR4 receptor.
Principle: Upon ligand binding and GRK-mediated phosphorylation of the intracellular domains of CCR4, β-arrestin is recruited to the receptor. This interaction can be measured using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a BRET assay, CCR4 is fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin to an acceptor molecule (e.g., YFP). Upon recruitment, the proximity of the donor and acceptor results in energy transfer and a detectable signal.
Protocol (based on BRET):
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding for CCR4 fused to a BRET donor and β-arrestin-2 fused to a BRET acceptor.[2]
-
Cell Plating: Seed the transfected cells into white 96-well plates.[2]
-
Antagonist Incubation: 48 hours post-transfection, wash the cells and incubate with varying concentrations of this compound in an appropriate buffer (e.g., Tyrode's buffer) for 45 minutes at 37°C.[2]
-
Ligand Stimulation: Add the CCR4 ligand (e.g., CCL22) to the wells.
-
Signal Detection: Immediately before reading, add the substrate for the BRET donor (e.g., coelenterazine (B1669285) h). Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the inhibitory effect of this compound on ligand-induced β-arrestin recruitment and calculate the IC₅₀ value.
A recent study provided specific details on a β-arrestin recruitment assay using this compound. In the presence of a maximal concentration of this compound (10⁻⁶.⁵ M), CCL22-mediated β-arrestin-2 recruitment was only 17.3% ± 1.9% of the level for the wild-type receptor without the modulator.[9]
Conclusion and Future Directions
This compound, as a selective CCR4 antagonist, remains a valuable pharmacological tool for dissecting the role of the CCR4-chemokine axis in autoimmune diseases. While its own clinical development was halted, the preclinical data from other CCR4 antagonists in models of rheumatoid arthritis and multiple sclerosis underscore the therapeutic potential of targeting this pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy of CCR4 inhibition in various autoimmune contexts. Future research should focus on developing CCR4 antagonists with improved pharmacokinetic profiles to enable robust in vivo testing and potential clinical translation for the treatment of autoimmune disorders. The continued exploration of this pathway holds promise for the development of novel and effective therapies for patients with these debilitating conditions.
References
- 1. Effect of CC chemokine receptor 4 antagonism on the evolution of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of chemokines and chemokine receptors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-C chemokine receptor type 4 antagonist Compound 22 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2239633A in Cancer Immunology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK2239633A, a selective antagonist of the C-C chemokine receptor 4 (CCR4), and its potential application in cancer immunology. While the clinical development of this compound was discontinued (B1498344) due to pharmacokinetic challenges observed in early-phase trials for asthma, the foundational science behind its mechanism of action remains highly relevant for the development of novel cancer immunotherapies. This document details the molecular interactions, signaling pathways, and the immunological consequences of CCR4 inhibition, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to CCR4 and Its Role in the Tumor Microenvironment
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a critical role in the trafficking of several leukocyte subsets, most notably regulatory T cells (Tregs) and T helper 2 (Th2) cells.[1] In the context of cancer, the tumor microenvironment (TME) is often characterized by an abundance of immunosuppressive cells, with Tregs being a key population that hinders effective anti-tumor immune responses.[1] Many tumors actively secrete the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC), which are the primary ligands for CCR4.[1] This chemokine gradient facilitates the recruitment of CCR4-expressing Tregs into the tumor, thereby establishing an immunosuppressive milieu that protects the tumor from immune-mediated destruction.[1]
This compound is a small molecule, allosteric antagonist of CCR4.[2] By binding to an intracellular pocket of the receptor, it prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the chemotactic response of Tregs and other CCR4-expressing cells towards their ligands.[1] The therapeutic hypothesis is that by inhibiting Treg infiltration into the TME, the balance can be shifted towards a more effective anti-tumor immune response, potentially enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.
Quantitative Data for this compound and Representative CCR4 Antagonists
While extensive preclinical data for this compound in cancer models is not publicly available, the following tables summarize its known in vitro activity and pharmacokinetic parameters from a study in healthy volunteers. To provide a broader context for the potential of this drug class, representative in vivo efficacy data for other small molecule CCR4 antagonists are also presented.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| pIC50 (Binding Affinity) | 7.96 ± 0.11 | Human CCR4; [125I]-TARC competition binding assay | [2] |
| pA2 (Functional Antagonism) | 7.11 ± 0.29 | Isolated human CD4+ CCR4+ T-cells; TARC-induced F-actin polymerization | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·hr/mL) | Bioavailability (%) | Reference |
| 150 mg (fasted) | 123 | 1.0 | 290 | ~16 (estimated max) | [2] |
| 1200 mg (fasted) | 695 | 1.5 | 2330 | N/A | [2] |
| 1200 mg (fed) | 1410 | 1.5 | 6520 | N/A | [2] |
Table 3: Representative In Vivo Efficacy of Small Molecule CCR4 Antagonists in Preclinical Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| FLX475 | Syngeneic mouse models | Oral administration | Significant tumor growth inhibition as a single agent. Enhanced tumor regression in combination with checkpoint inhibitors (anti-PD-L1, anti-CTLA-4). Increased ratio of effector T cells to Tregs in the TME. | [3] |
| C021 | Cutaneous T-cell Lymphoma (CTCL) xenograft mice | Intraperitoneal injection | Significant inhibition of tumor growth. | [4] |
| AZD-2098 | Cutaneous T-cell Lymphoma (CTCL) xenograft mice | N/A | Inhibited chemotactic responses in vitro, but did not significantly inhibit tumor growth in vivo in the studied model. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
The Impact of GSK2239633A on Regulatory T Cell (Treg) Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2239633A is a small molecule antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 is prominently expressed on regulatory T cells (Tregs), particularly the highly suppressive effector Treg (eTreg) subset, and plays a crucial role in their migration to sites of inflammation and tumor microenvironments. By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, this compound is hypothesized to modulate the trafficking of these immunosuppressive cells. This technical guide provides a comprehensive overview of the known effects of this compound and other CCR4 antagonists on Treg function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. While clinical trials for this compound were discontinued (B1498344) due to low exposure and target engagement, the role of CCR4 antagonism in modulating Treg function remains a significant area of interest in immuno-oncology and autoimmune disease research.
Introduction to this compound and its Target, CCR4
This compound is an allosteric antagonist of the human C-C chemokine receptor 4 (CCR4).[1] CCR4 is a G protein-coupled receptor (GPCR) that is a key mediator of leukocyte trafficking.[2] Its ligands, CCL17 (also known as TARC) and CCL22 (also known as MDC), are produced in inflammatory sites and by tumor cells, creating a chemotactic gradient that recruits CCR4-expressing immune cells.[2][3]
Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are essential for maintaining immune homeostasis and preventing autoimmunity.[3] However, their accumulation in the tumor microenvironment can suppress anti-tumor immune responses.[2][3] A highly suppressive subset of Tregs, known as effector Tregs (eTregs), is characterized by high expression of CCR4.[4] This makes CCR4 an attractive therapeutic target for modulating Treg-mediated immunosuppression.
Quantitative Data on this compound Activity
While direct data on the effect of this compound on Treg suppressive function from co-culture assays is not publicly available, in vitro pharmacological data characterizing its activity as a CCR4 antagonist have been published.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| pIC50 (inhibition of [¹²⁵I]-TARC binding to human CCR4) | 7.96 | In vitro binding assay | [1] |
| pA2 (inhibition of TARC-induced F-actin polymerization) | 7.11 | Isolated human CD4+ CCR4+ T-cells | [1] |
| Mean CCR4 Occupancy (at 1500 mg oral dose) | ~74% (at 1 hour post-dosing) | Ex vivo analysis of CD4+ CCR4+ cells from healthy male subjects | [1] |
Signaling Pathways and Experimental Workflows
CCR4 Signaling Pathway in Tregs and its Antagonism by this compound
The binding of CCL17 or CCL22 to CCR4 on Tregs initiates a signaling cascade that leads to actin polymerization, cellular polarization, and chemotaxis. This compound, as a CCR4 antagonist, blocks this signaling cascade, thereby inhibiting Treg migration.
Caption: CCR4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Treg Suppression Assay
A standard method to assess Treg function is the in vitro suppression assay, which measures the ability of Tregs to inhibit the proliferation of effector T cells (Teffs).
Caption: A typical workflow for an in vitro Treg suppression assay.
Experimental Protocols
In Vitro Treg Suppression Assay
This protocol is a representative method for assessing Treg suppressive function. While this compound has not been reported in such an assay, it could be included to evaluate its direct effects on Treg suppression in a co-culture system.
Objective: To quantify the ability of a Treg population to suppress the proliferation of responder T cells (Teffs) in vitro.
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood mononuclear cells (PBMCs)
-
Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit)
-
Teff isolation (can be the CD4+CD25- fraction)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol
-
Human T-activator CD3/CD28 Dynabeads
-
96-well round-bottom culture plates
-
This compound (or other CCR4 antagonist) dissolved in DMSO
-
Flow cytometer
Methodology:
-
Isolation of T cell populations:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+CD25+ Tregs and CD4+CD25- Teffs from the PBMC population using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
-
Assess the purity of the isolated populations by flow cytometry for CD4, CD25, and FOXP3 expression.
-
-
Labeling of Teffs:
-
Resuspend Teffs at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding five volumes of ice-cold culture medium.
-
Wash the cells three times with culture medium.
-
-
Co-culture setup:
-
Plate the CFSE-labeled Teffs at a constant number (e.g., 5 x 10⁴ cells/well) in a 96-well round-bottom plate.
-
Add the isolated Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff ratios).
-
Include control wells with Teffs alone (no Tregs) and unstimulated Teffs (no activation beads).
-
For testing the compound, add this compound at desired concentrations to the appropriate wells. Ensure a vehicle control (DMSO) is included.
-
-
T cell stimulation and culture:
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 (based on the number of Teffs).
-
Culture the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Analysis of proliferation:
-
Harvest the cells and stain with a viability dye and antibodies against CD4 if necessary.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single CD4+ T cell population.
-
Analyze the CFSE dilution profile. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
-
Calculation of suppression:
-
Determine the percentage of proliferated Teffs in the presence and absence of Tregs.
-
Calculate the percent suppression using the following formula: % Suppression = (1 - (% proliferated Teffs with Tregs / % proliferated Teffs without Tregs)) * 100
-
Expected Impact of this compound on Treg Function
Based on its mechanism of action as a CCR4 antagonist, the primary and most direct impact of this compound on Treg function is the inhibition of their migration.
-
Inhibition of Treg Trafficking: By blocking CCR4, this compound is expected to prevent the recruitment of Tregs to tissues where CCR4 ligands (CCL17 and CCL22) are expressed.[2][3] This is particularly relevant in the tumor microenvironment, where these chemokines are often abundant and contribute to an immunosuppressive milieu.[3]
-
Indirect Effects on Suppressive Function: In an in vivo context, by preventing Tregs from reaching their target site, this compound would indirectly inhibit their local suppressive function. In a standard in vitro suppression assay as described above, where cell-to-cell contact is readily achievable, a significant direct effect of this compound on the intrinsic suppressive capacity of Tregs is less likely, as this is primarily mediated by contact-dependent mechanisms and the secretion of inhibitory cytokines like IL-10 and TGF-β, which are not directly regulated by CCR4 signaling.
-
No Expected Impact on FOXP3 Expression: CCR4 signaling is not known to be directly involved in the transcriptional regulation or stability of FOXP3, the master regulator of Treg identity and function. Therefore, this compound is not expected to alter FOXP3 expression in Tregs.
Conclusion
This compound is a well-characterized antagonist of the CCR4 receptor with demonstrated in vitro activity. Its primary impact on regulatory T cell biology is the inhibition of their migration in response to CCL17 and CCL22 gradients. While this mechanism holds therapeutic promise for conditions where Treg infiltration is pathogenic, such as in the tumor microenvironment, there is currently no direct public evidence to suggest that this compound modulates the intrinsic suppressive capacity of Tregs on a per-cell basis. Future research involving functional assays with CCR4 antagonists will be crucial to fully elucidate the therapeutic potential of targeting this pathway to modulate Treg-mediated immunity.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-CCR4 mAb selectively depletes effector-type FoxP3+CD4+ regulatory T cells, evoking antitumor immune responses in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of GSK2239633A: A CCR4 Antagonist from Bench to Clinic
An In-depth Technical Guide on the Discovery and Development of a Novel Immunomodulatory Agent
GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), has emerged as a significant investigational compound in the landscape of immunomodulatory therapeutics. Its development represents a targeted approach to mitigating inflammatory responses, particularly in diseases characterized by the infiltration of Type 2 T-helper (Th2) lymphocytes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused effort to identify small molecule antagonists for CCR4, a key receptor implicated in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1] The initial stages of discovery involved the synthesis and evaluation of a series of indazole arylsulfonamides.[2]
Through systematic structure-activity relationship (SAR) studies, researchers identified key chemical moieties that conferred high potency and selectivity for CCR4.[2][3] It was determined that methoxy- or hydroxyl-containing groups at the C4 position of the indazole core were crucial for potent antagonist activity.[2] Furthermore, a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3-position and specific meta-substituted benzyl (B1604629) groups at the N1-position were found to be optimal for potency.[2]
A significant challenge during lead optimization was balancing high potency with favorable pharmacokinetic properties. While strongly basic amino groups in the N1-substituent demonstrated high potency, they were associated with low oral absorption.[2] Conversely, less basic analogs, such as those containing morpholine, exhibited good oral absorption but suffered from high clearance.[2] this compound, also referred to as compound 6 in some literature, emerged as the most promising candidate, demonstrating both high potency and favorable absorption in preclinical species.[2]
Mechanism of Action: Allosteric Inhibition of CCR4
This compound functions as a negative allosteric modulator (NAM) of CCR4.[1][3][4] Unlike orthosteric antagonists that directly compete with the endogenous ligand for the binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[3] This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the natural ligands, CCL17 (TARC) and CCL22 (MDC).[5]
The specific allosteric binding site for this compound has been investigated through computational modeling, probe simulations, and mutagenesis studies.[3][4][6] These studies have identified key amino acid residues within the intracellular region of the receptor that are critical for the binding and activity of this compound.[3][4][6] This allosteric mechanism of action can offer advantages in terms of selectivity and the potential to fine-tune receptor signaling.[3]
The functional consequence of this compound binding is the inhibition of downstream signaling pathways activated by CCR4 ligation. This includes the prevention of chemokine-induced increases in intracellular calcium and, critically, the inhibition of actin polymerization, a key step in cell migration.[1][7]
Preclinical Evaluation
In Vitro Potency and Selectivity
This compound has demonstrated high potency in in vitro assays. It inhibits the binding of radiolabeled TARC ([125I]-TARC) to human CCR4 with a pIC50 of 7.96.[7] The compound also effectively inhibits TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells, with a pA2 of 7.11.[7] The pEC50 value for the inhibition of CCL17-induced increases in F-actin content is 8.79.[7] Importantly, this compound exhibits high selectivity for CCR4, with a pIC50 of less than 5 for other chemokine receptors.[3][4]
| Parameter | Value | Assay | Reference |
| pIC50 | 7.96 ± 0.11 | [125I]-TARC binding to human CCR4 | [7] |
| pA2 | 7.11 ± 0.29 | TARC-induced F-actin increase in human CD4+ CCR4+ T-cells | [7] |
| pEC50 | 8.79 ± 0.22 | CCL17-induced F-actin increase in human CD4+ CCR4+ T-cells | [7] |
| Selectivity (pIC50) | < 5 | Other chemokine receptors | [3][4] |
Table 1: In Vitro Potency and Selectivity of this compound
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and beagle dogs revealed good bioavailability for this compound, with values of 85% and 97%, respectively.[7] This promising preclinical pharmacokinetic profile supported its advancement into clinical development.
| Species | Bioavailability (%) | Reference |
| Rat | 85 | [7] |
| Beagle Dog | 97 | [7] |
Table 2: Preclinical Bioavailability of this compound
Clinical Development: Phase 1 Studies
This compound has been evaluated in two clinical studies in healthy male subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[1]
Study Designs
The first study was an open-label, single intravenous infusion of 100 µg of [14C]-labeled this compound (NCT01086462).[1] The second was a randomized, double-blind, placebo-controlled, cross-over, ascending dose study involving single oral doses of this compound ranging from 150 mg to 1500 mg (NCT01371812).[1]
Clinical Pharmacokinetics
Following intravenous administration, this compound exhibited rapid, bi-phasic distribution and a slow terminal elimination, with a half-life (t½) of 13.5 hours.[1] This suggested that the compound is a low to moderate clearance drug.[1]
Oral administration resulted in rapid absorption, with the maximum concentration (Cmax) reached between 1.0 and 1.5 hours (tmax).[1] However, the estimated oral bioavailability was low, with a maximum value of only 16%.[1][7] The presence of food was found to increase the systemic exposure of this compound.[1]
| Parameter | Intravenous (100 µg) | Oral (150-1500 mg) | Reference |
| Terminal Half-life (t½) | 13.5 hours | 2.9 - 28.3 hours | [1] |
| Time to Cmax (tmax) | N/A | 1.0 - 1.5 hours (fasted), 3.0 hours (fed) | [1] |
| Bioavailability | N/A | 5 - 16% | [1][7] |
Table 3: Human Pharmacokinetic Parameters of this compound
Safety and Pharmacodynamics
This compound was generally well-tolerated in both studies.[1] The majority of adverse events reported were of mild to moderate intensity.[1]
Pharmacodynamic assessments demonstrated that this compound could effectively engage its target in humans. A single oral dose of 1500 mg resulted in the inhibition of TARC-induced actin polymerization, achieving a mean CCR4 occupancy of 74%.[1]
Experimental Protocols
Radioligand Binding Assay
The inhibitory activity of this compound on CCR4 was determined using a radioligand binding assay.[8] Cell membranes expressing human CCR4 were incubated with a fixed concentration of a radiolabeled CCR4 ligand (e.g., [125I]-TARC) and varying concentrations of this compound.[8] The reaction was allowed to reach equilibrium, after which the membrane-bound and free radioligand were separated by rapid filtration through glass fiber filters.[8] The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.[8] The concentration of this compound that inhibited 50% of the specific binding of the radioligand was determined as the IC50 value.[8]
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
GSK2239633A: A Technical Guide to the Allosteric Modulation of CCR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of GSK2239633A, a selective negative allosteric modulator (NAM) of the C-C chemokine receptor 4 (CCR4). It details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols, and visualizes the core signaling concepts.
Introduction: CCR4 as a Therapeutic Target
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating immune cell trafficking.[1][2][3] Its primary endogenous ligands are the chemokines CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, or Macrophage-Derived Chemokine (MDC).[3][4] Upon ligand binding, CCR4 initiates intracellular signaling cascades that lead to cellular responses like chemotaxis, adhesion, and activation.[2]
CCR4 is predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and skin-homing T cells.[2][3] This expression profile implicates CCR4 in the pathogenesis of various inflammatory and neoplastic diseases, including asthma, atopic dermatitis, and T-cell lymphomas, making it a compelling target for therapeutic intervention.[1][2][5][6] this compound is an allosteric antagonist developed to inhibit CCR4 activity.[1]
Mechanism of Allosteric Modulation
This compound functions as a negative allosteric modulator (NAM), meaning it binds to a site on the CCR4 receptor that is distinct from the orthosteric site where the natural ligands (CCL17 and CCL22) bind.[5][7] This binding event induces a conformational change in the receptor that reduces the affinity or efficacy of the endogenous ligands, thereby inhibiting downstream signaling.
Intracellular Binding Site
Computational modeling, including homology and AlphaFold models, combined with molecular dynamics simulations, has identified the binding site for this compound on an intracellular portion of the CCR4 receptor.[5][7] This intracellular location is a key characteristic of its allosteric nature.
Mutagenesis and functional assays have validated the importance of specific amino acid residues for the binding and inhibitory activity of this compound. The key residues identified are:
Docking studies show that the sulfonamide group of this compound points toward the K3108.49 backbone, while its aromatic portions interact with Y3047.53 and M2436.36.[5][7] Mutation of these residues to alanine (B10760859) or valine significantly diminishes the inhibitory effect of this compound on CCR4 signaling, confirming their critical role in its mechanism of action.[5]
Quantitative Data on Bioactivity
The following tables summarize the key in vitro pharmacological data for this compound.
| Parameter | Assay Description | Value | Reference |
| pIC50 | Inhibition of [125I]-TARC binding to human CCR4 | 7.96 ± 0.11 | [1][9][10] |
| pA2 | Inhibition of TARC-induced F-actin polymerization in human CD4+ CCR4+ T-cells | 7.11 ± 0.29 | [1][9][10] |
| pEC50 | Effect on CCL17-induced F-actin polymerization in human CD4+ CCR4+ T-cells | 8.79 ± 0.22 | [9] |
| Table 1: In Vitro Potency of this compound |
| CCR4 Construct | Agonist | Assay | Effect of this compound (10-6.5 M) | Reference |
| Wild-Type | CCL22 | β-arrestin-2 Recruitment | Reduced signaling to 17.3% of control | [5] |
| M2436.36V | CCL22 | β-arrestin-2 Recruitment | Retained 77.5% of signaling activity (loss of inhibition) | [5] |
| Y3047.53A | CCL22 | β-arrestin-2 Recruitment | Retained 77.2% of signaling activity (loss of inhibition) | [5] |
| K3108.49A | CCL22 | β-arrestin-2 Recruitment | Retained 51.0% of signaling activity (partial loss of inhibition) | [5] |
| Table 2: Impact of CCR4 Mutations on this compound-Mediated Inhibition |
Signaling Pathways and Visualizations
Canonical CCR4 Signaling
CCR4 activation by its ligands, CCL17 and CCL22, triggers a cascade of intracellular events. This process begins with the coupling of heterotrimeric G proteins, which in turn activates downstream effectors such as phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K).[2] These pathways culminate in chemotaxis, cell polarization, and cytokine production.[2]
Figure 1: Simplified CCR4 signaling pathway.
Allosteric Inhibition by this compound
This compound binds to an intracellular allosteric site on CCR4, which prevents the receptor from adopting the active conformation required for G protein coupling and subsequent signal transduction, even when the natural chemokine ligand is bound to the extracellular orthosteric site.
Figure 2: Mechanism of this compound allosteric inhibition.
Key Experimental Protocols
Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from CCR4.
-
Objective: To determine the inhibitory concentration (IC50) of this compound.
-
Cells/Membranes: Membranes prepared from cells stably expressing human CCR4.
-
Radioligand: [125I]-TARC (CCL17).
-
Procedure:
-
CCR4-expressing cell membranes are incubated with a fixed concentration of [125I]-TARC and varying concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.[11]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound from free radioligand.[11]
-
Filters are washed to remove non-specifically bound radioactivity.[11]
-
Radioactivity retained on the filters is quantified using a scintillation counter.[11]
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-TARC is determined and expressed as the pIC50 (-log IC50).[11]
F-actin Polymerization Assay
This functional assay measures the effect of this compound on a key cellular response to chemokine stimulation: actin polymerization, a prerequisite for cell migration.
-
Objective: To determine the functional antagonism (pA2) of this compound.
-
Cells: Isolated human peripheral blood mononuclear cells (PBMCs).[9]
-
Procedure:
-
PBMCs are isolated and stained with fluorescently-conjugated antibodies against CD4 and CCR4 to identify the target cell population (CD4+ CCR4+ T-cells).[9]
-
Cells are pre-incubated with this compound or vehicle (e.g., 0.1% DMSO) for 30 minutes at 37°C.[9]
-
Cells are then stimulated with a chemokine agonist (TARC/CCL17) for a short period (e.g., 15 seconds).[9]
-
The reaction is stopped by adding formaldehyde (B43269) to fix the cells.[9]
-
Fixed cells are permeabilized and stained with Alexa Fluor-conjugated phalloidin (B8060827), which binds specifically to F-actin.[9]
-
The mean fluorescence intensity (MFI) of the phalloidin stain in the CD4+ CCR4+ cell population is measured by flow cytometry.[1][9]
-
-
Data Analysis: The inhibitory effect of this compound is determined by analyzing the shift in the agonist dose-response curve, from which the pA2 value is calculated.
β-arrestin-2 Recruitment BRET Assay
This assay measures the recruitment of β-arrestin-2 to the activated CCR4 receptor, a key step in GPCR desensitization and an indicator of receptor activation.
-
Objective: To assess the effect of this compound on agonist-induced β-arrestin-2 recruitment to wild-type and mutant CCR4.
-
Cells: HEK293T cells.
-
Procedure:
-
HEK293T cells are co-transfected with plasmids encoding for CCR4 (wild-type or mutant) fused to a bioluminescent donor (e.g., Renilla Luciferase) and β-arrestin-2 fused to a fluorescent acceptor (e.g., GFP).
-
48 hours post-transfection, cells are washed and resuspended in assay buffer.[5]
-
Cells are incubated with this compound for approximately 45 minutes at 37°C to allow the compound to reach binding equilibrium.[5]
-
The luciferase substrate (e.g., coelenterazine) is added.
-
Cells are stimulated with an agonist (e.g., CCL22), and bioluminescence and fluorescence emissions are measured over time.
-
-
Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated (acceptor emission / donor emission). An increase in the BRET ratio indicates proximity between CCR4 and β-arrestin-2. The inhibitory effect of this compound is quantified by its ability to reduce the agonist-induced BRET signal.
Figure 3: Workflow for β-arrestin-2 BRET assay.
Conclusion
This compound is a potent and selective negative allosteric modulator of CCR4. Its unique intracellular binding site, defined by residues K310, Y304, and M243, allows it to finely control receptor activity without competing with endogenous ligands at the orthosteric site.[5][7] The combination of computational modeling and robust in vitro functional and binding assays has been instrumental in elucidating this mechanism. This detailed understanding of its allosteric modulation provides a strong foundation for the development of novel therapeutics targeting CCR4-mediated pathologies.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CCR4-Expressing T Cell Tumors Can Be Specifically Controlled via Delivery of Toxins to Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
GSK2239633A: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2239633A is a potent and selective, orally bioavailable allosteric antagonist of the C-C chemokine receptor 4 (CCR4). This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant in vitro and in vivo studies are presented, alongside visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Chemical Structure and Properties
This compound, systematically named N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide, is classified as an arylsulfonamide.[1][2] Its chemical structure is characterized by a central indazole core linked to a chlorothiophene sulfonamide and a substituted benzyl (B1604629) group.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | [1] |
| Molecular Formula | C24H25ClN4O5S2 | [3] |
| Molecular Weight | 549.06 g/mol | [3] |
| CAS Number | 1240516-71-5 | [3] |
| Appearance | White to off-white solid | [3] |
Mechanism of Action
This compound functions as a negative allosteric modulator of CCR4, a G protein-coupled receptor (GPCR).[1][4] It binds to an intracellular domain of the receptor, distinct from the orthosteric site where endogenous ligands such as CCL17 (TARC) and CCL22 (MDC) bind.[1][4] This allosteric binding inhibits the conformational changes in the receptor necessary for downstream signaling, effectively blocking the recruitment of intracellular signaling proteins like G-proteins and β-arrestin.[5][6] The key residues identified as crucial for the binding of this compound to CCR4 are K310, Y304, and M243.[4][5]
The antagonism of CCR4 by this compound is significant in the context of diseases where this receptor plays a key pathological role, such as in asthma and other allergic conditions, by preventing the recruitment of Th2 lymphocytes to sites of inflammation.[1][7]
Pharmacological Properties
Pharmacodynamics
In vitro studies have demonstrated the potent inhibitory activity of this compound on CCR4. It inhibits the binding of the radiolabeled CCR4 ligand [¹²⁵I]-TARC to human CCR4 with a pIC₅₀ of 7.96.[3] Furthermore, it inhibits TARC-induced increases in F-actin content in human CD4⁺ CCR4⁺ T-cells with a pA₂ of 7.11 ± 0.29.[3] In a clinical setting, a 1500 mg oral dose of this compound resulted in a mean CCR4 occupancy of 74%, inhibiting TARC-induced actin polymerization.[1]
Table 2: In Vitro and In Vivo Pharmacodynamic Properties of this compound
| Parameter | Value | Assay System | Reference |
| pIC₅₀ | 7.96 | [¹²⁵I]-TARC binding to human CCR4 | [3] |
| pA₂ | 7.11 ± 0.29 | TARC-induced F-actin increase in human CD4⁺ CCR4⁺ T-cells | [3] |
| CCR4 Occupancy | 74% (mean) | TARC-induced actin polymerization in healthy male subjects (1500 mg oral dose) | [1] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in healthy male subjects through both intravenous and oral administration.
Following a single intravenous infusion of 100 μg, this compound exhibited rapid, bi-phasic distribution and a slow terminal elimination half-life of 13.5 hours.[1]
Oral administration of single ascending doses (150-1500 mg) showed rapid absorption with a median tₘₐₓ of 1.0-1.5 hours.[1] However, the estimated oral bioavailability was low, with a maximum of 16%.[1] Co-administration with a high-fat meal significantly increased systemic exposure, with AUC and Cₘₐₓ increasing by approximately 180% and 103%, respectively, for a 1200 mg dose.[1] The increases in AUC and Cₘₐₓ were less than dose-proportional.[1]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects
| Parameter | Intravenous (100 μg) | Oral (150-1500 mg, fasted) | Oral (1200 mg, fed) | Reference |
| Terminal Half-life (t½) | 13.5 hours | - | - | [1] |
| Median tₘₐₓ | - | 1.0–1.5 hours | 3.0 hours | [1] |
| Cₘₐₓ | - | 695 ng/mL (1200 mg) | 1410 ng/mL | [1] |
| AUC₀₋ₜ | 4.420 ng·hr/mL (AUC₀₋₄₈) | 2330 ng·hr/mL (1200 mg) | 6520 ng·hr/mL | [1] |
| Bioavailability | - | 5–14% | ~16% | [1] |
Safety and Tolerability
In a clinical study involving healthy male subjects, this compound was generally well-tolerated.[1] Following intravenous administration, adverse events were reported by 50% of subjects.[1] After oral administration, 79% of subjects reported adverse events, with the majority (98%) being of mild to moderate intensity.[1][8]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the human CCR4 receptor.
Methodology:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CCR4 receptor are prepared.
-
A constant concentration of the radioligand, [¹²⁵I]-TARC, is incubated with the cell membranes.
-
Varying concentrations of this compound are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-TARC is determined and reported as the IC₅₀ value.
F-actin Polymerization Assay
Objective: To assess the functional antagonism of this compound on TARC-induced actin polymerization in human CD4⁺ CCR4⁺ T-cells.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
The cells are stained with fluorescently labeled antibodies against CD4 and CCR4.
-
The stained cells are incubated with either this compound (at various concentrations) or a vehicle control for 30 minutes at 37°C.
-
The cells are then stimulated with a CCR4 agonist (e.g., TARC) for 15 seconds.
-
The reaction is terminated by the addition of formaldehyde (B43269) to fix the cells.
-
The fixed cells are permeabilized and stained with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 647 phalloidin), which binds to F-actin.
-
The mean fluorescence intensity of the CD4⁺ CCR4⁺ cell population is determined by flow cytometry.
-
The inhibitory effect of this compound is quantified by comparing the F-actin content in treated versus untreated cells.
β-Arrestin-2 Recruitment Assay (BRET)
Objective: To measure the ability of this compound to inhibit agonist-induced recruitment of β-arrestin-2 to the CCR4 receptor.
Methodology:
-
HEK293T cells are co-transfected with constructs encoding for CCR4 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP) or similar fluorescent protein.
-
48 hours post-transfection, the cells are washed and resuspended in an appropriate assay buffer.
-
This compound is added to the cells and incubated for 45 minutes at 37°C to allow for binding equilibrium.
-
The CCR4 agonist (e.g., CCL22) is then added to stimulate the cells.
-
The BRET signal is measured by detecting the light emission from both Rluc and the fluorescent protein. An increase in the BRET ratio indicates the proximity of β-arrestin-2 to the CCR4 receptor.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced BRET signal.
Conclusion
This compound is a well-characterized allosteric antagonist of CCR4 with demonstrated in vitro potency and in vivo target engagement. While its oral bioavailability is low, it has shown a favorable safety profile in early clinical studies. The detailed understanding of its chemical structure, mechanism of action, and pharmacological properties provides a solid foundation for further research and development in therapeutic areas where CCR4 modulation is a key strategy.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2239633A In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4).[1] CCR4 is a G-protein coupled receptor (GPCR) involved in T-cell trafficking and has been implicated in the pathogenesis of allergic diseases, such as asthma and dermatitis, as well as in cancer.[2] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of this compound.
Signaling Pathway
CCR4 is activated by its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), initiating a signaling cascade that leads to chemotaxis and cellular activation. Upon ligand binding, CCR4 couples to G-proteins, primarily of the Gi/o family, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CCR4 signaling can lead to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway and an increase in intracellular calcium concentration. Another critical event in CCR4 signaling is the recruitment of β-arrestin, which can mediate receptor desensitization, internalization, and G-protein-independent signaling. This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the orthosteric ligand binding site to inhibit these downstream signaling events.[2][3]
Quantitative Data Summary
| Assay Type | Target | Ligand/Agonist | Compound | Parameter | Value | Cell Type | Reference |
| Radioligand Binding | Human CCR4 | [¹²⁵I]-TARC | This compound | pIC₅₀ | 7.96 ± 0.11 | - | [1][4] |
| F-actin Polymerization | Human CD4⁺ CCR4⁺ T-cells | TARC | This compound | pA₂ | 7.11 ± 0.29 | Primary Human T-cells | [1][4] |
| F-actin Polymerization | Human CD4⁺ CCR4⁺ T-cells | CCL17 | This compound | pEC₅₀ | 8.79 ± 0.22 | Primary Human T-cells | [1] |
| β-arrestin Recruitment | Human CCR4 | CCL22 | This compound | - | Full Antagonist | - | [3] |
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of this compound to displace the binding of a radiolabeled ligand to CCR4.
Workflow:
Materials:
-
Cell membranes expressing human CCR4
-
[¹²⁵I]-TARC (radiolabeled ligand)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, combine the cell membranes, [¹²⁵I]-TARC, and either this compound or vehicle (for total binding) or a high concentration of a known CCR4 antagonist (for non-specific binding).
-
Incubate the mixture to allow the binding to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters.[5] This separates the membrane-bound radioligand from the unbound radioligand.[5]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[5]
-
Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[5]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The pIC₅₀ is the negative logarithm of the IC₅₀.[5]
F-actin Polymerization Assay
This assay measures the effect of this compound on chemokine-induced F-actin polymerization in primary human T-cells, a downstream event of CCR4 activation.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human CD4 antibody
-
Phycoerythrin (PE)-conjugated anti-human CCR4 antibody
-
This compound
-
Vehicle (e.g., 0.1% DMSO)
-
Agonist (e.g., TARC or CCL17)
-
3% Formaldehyde (B43269) solution
-
Alexa Fluor 647 phalloidin
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood.
-
Stain the PBMCs with FITC-conjugated anti-human CD4 and PE-conjugated anti-CCR4 antibodies.[1]
-
Incubate the stained cells with either this compound (e.g., 1 µM) or vehicle for 30 minutes at 37°C.[1]
-
Stimulate the cells with an agonist for 15 seconds.[1]
-
Terminate the assay by adding 3% formaldehyde to fix the cells.[1]
-
Stain the fixed cells with Alexa Fluor 647 phalloidin, which binds to F-actin.[1]
-
Determine the mean fluorescence intensity of 1000 CD4⁺ CCR4⁺ cells per sample using a flow cytometer.[1]
-
Express the data as a fraction of the mean intensity of the CD4⁺ CCR4⁻ cells in the same sample.[1]
-
To determine the pA₂, repeat the experiment with varying concentrations of this compound and a fixed concentration of the agonist.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay can be used to measure the interaction between CCR4 and β-arrestin-2 upon agonist stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells
-
Expression vectors for CCR4 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor
-
Transfection reagent
-
Tyrode's buffer (137 mM NaCl, 0.9 mM KCl, 1 mM MgCl₂, 11.9 mM NaHCO₃, 3.6 mM NaH₂PO₄, 25 mM HEPES, 5.5 mM glucose, 1 mM CaCl₂, pH 7.4)
-
This compound
-
Agonist (e.g., CCL22)
-
Coelenterazine (B1669285) h (Rluc substrate)
-
Plate reader capable of measuring BRET
Procedure:
-
Co-transfect HEK293 cells with the CCR4-Rluc and β-arrestin-2-YFP expression vectors.
-
48 hours post-transfection, wash the cells with DPBS and resuspend them in Tyrode's buffer.[6]
-
Add this compound at various concentrations to the cells and incubate for 45 minutes at 37°C to allow for binding equilibrium to be reached.[6]
-
Add the agonist (e.g., CCL22) to stimulate the receptor.
-
Add the Rluc substrate, coelenterazine h.
-
Measure the light emission at the wavelengths corresponding to the Rluc donor and the YFP acceptor using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration to determine the inhibitory potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing GSK2239633A in a CCR4 BRET Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK2239633A, a selective allosteric antagonist of the C-C chemokine receptor 4 (CCR4), in a Bioluminescence Resonance Energy Transfer (BRET) assay. This document outlines the scientific background, detailed experimental protocols, data analysis, and expected outcomes for researchers investigating CCR4 signaling and screening for novel modulators.
Introduction to CCR4 and this compound
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of T-helper type 2 (Th2) cells, regulatory T cells (Tregs), and other immune cells.[1][2] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[2] The CCR4 signaling pathway is implicated in various inflammatory and allergic diseases, as well as in cancer, making it an attractive therapeutic target.[1][3]
This compound is a potent and selective allosteric antagonist of human CCR4.[1][4] It inhibits the binding of chemokines to the receptor and subsequent downstream signaling.[4] BRET assays are a powerful tool to study GPCR-protein interactions in live cells, such as the recruitment of β-arrestin to the receptor upon activation, a key event in GPCR desensitization and signaling.[5][6] This protocol focuses on a β-arrestin recruitment BRET assay to characterize the inhibitory activity of this compound on CCR4.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays targeting CCR4. This data provides a reference for expected values when conducting experiments.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Radioligand Binding | Human CCR4 | pIC50 | 7.96 ± 0.11 | [1][4] |
| This compound | F-actin Content | Human CD4+ CCR4+ T-cells (TARC-induced) | pA2 | 7.11 ± 0.29 | [4] |
| This compound | F-actin Content | Human CD4+ CCR4+ T-cells (CCL17-induced) | pEC50 | 8.79 ± 0.22 | [4] |
| This compound | Radioligand Binding | Other Chemokine Receptors (e.g., CCR3, CCR5) | pIC50 | < 5 | [7] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for a β-arrestin recruitment BRET assay to measure the inhibitory effect of this compound on CCR4.
Materials and Reagents
-
Cell Line: HEK293 cells or other suitable host cells.
-
Expression Plasmids:
-
Human CCR4 fused at its C-terminus to a BRET donor, e.g., Renilla luciferase 8 (CCR4-Rluc8).
-
A BRET acceptor, e.g., Venus (a yellow fluorescent protein variant), fused to the N-terminus of human β-arrestin-2 (Venus-β-arrestin).
-
-
Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, and trypsin-EDTA.
-
Transfection Reagent: Polyethylenimine (PEI) or other suitable transfection reagents.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Compounds:
-
This compound (dissolved in DMSO).
-
CCR4 agonist: Recombinant human CCL17 or CCL22.
-
-
BRET Substrate: Coelenterazine h.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Plate Reader: A microplate reader capable of detecting dual-wavelength luminescence.
Protocol
Day 1: Cell Seeding and Transfection
-
Seed HEK293 cells into a white, opaque 96-well plate at a density of 3.5 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Prepare the transfection mixture. For each well, combine the CCR4-Rluc8 and Venus-β-arrestin plasmids with a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: Compound Addition and BRET Measurement
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the CCR4 agonist (e.g., CCL22 at a concentration that elicits a submaximal response, such as EC80).
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 80 µL of assay buffer containing the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 20 µL of the CCR4 agonist solution to each well.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Prepare the BRET substrate solution (Coelenterazine h) in assay buffer to a final concentration of 5 µM.
-
Add 10 µL of the Coelenterazine h solution to each well.
-
Immediately measure the luminescence signal at two wavelengths using a BRET-compatible plate reader. Typically, the donor emission is measured around 485 nm and the acceptor emission around 525 nm.
Data Analysis
-
Calculate the BRET Ratio: For each well, calculate the BRET ratio by dividing the luminescence signal from the acceptor (e.g., 525 nm) by the luminescence signal from the donor (e.g., 485 nm).
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the Data: Normalize the BRET ratios to the vehicle control (agonist-stimulated cells without antagonist) to determine the percent inhibition for each concentration of this compound.
-
% Inhibition = 100 * (1 - (BRETsample - BRETbasal) / (BRETagonist - BRETbasal))
-
Where BRETsample is the BRET ratio in the presence of agonist and antagonist, BRETagonist is the BRET ratio with agonist alone, and BRETbasal is the BRET ratio without agonist.
-
-
-
Determine the IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.
Conclusion
This document provides a detailed framework for utilizing this compound in a CCR4 β-arrestin recruitment BRET assay. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings who are focused on the discovery and development of novel CCR4 modulators. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the characterization of CCR4 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DISTINCT CONFORMATIONS OF THE CHEMOKINE RECEPTOR CCR4 WITH IMPLICATIONS FOR ITS TARGETING IN ALLERGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 6. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Mouse Studies of CCR4 Antagonists: A Representative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) is a G-protein coupled receptor that plays a significant role in mediating inflammatory responses. It is primarily expressed on Th2 cells, regulatory T cells (Tregs), and some cancer cells. Its ligands, CCL17 (TARC) and CCL22 (MDC), are involved in the recruitment of these cells to sites of inflammation and tumors. Consequently, CCR4 has emerged as a promising therapeutic target for a range of diseases, including allergic asthma, atopic dermatitis, and various cancers.[1][2][3]
Mechanism of Action: CCR4 Signaling Pathway
CCR4 is a class A G-protein coupled receptor (GPCR). Upon binding of its chemokine ligands, CCL17 and CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This primarily occurs through the Gαi subunit of the heterotrimeric G-protein, which inhibits adenylyl cyclase and activates downstream pathways such as the PI3K/Akt and MAPK pathways. These signaling events ultimately lead to cellular responses including chemotaxis, cell adhesion, and cytokine release.[5][6] CCR4 signaling can also be mediated through β-arrestin pathways, which are involved in receptor desensitization and internalization.[5][7] Small molecule antagonists like GSK2239633A act by binding to the CCR4 receptor and preventing the binding of its cognate ligands, thereby inhibiting the downstream signaling and the subsequent inflammatory or tumorigenic processes.[8]
Data Presentation: In Vivo Dosing of Analogous CCR4 Antagonists in Mice
The following table summarizes dosing information from published in vivo mouse studies using various small molecule CCR4 antagonists. This data can serve as a reference for designing studies with this compound.
| Compound Name | Mouse Model | Disease/Indication | Dose | Administration Route | Frequency | Reference |
| Compound 8a | BALB/c | Ovalbumin-induced allergic asthma | 0.2, 1, and 5 mg | Intraperitoneal (i.p.) | Not specified | [3] |
| SP50 | C57BL/6 | Allergic bronchopulmonary aspergillosis | 5 µ g/mouse | Intranasal (i.n.) | Single dose | [9] |
| K327 | BALB/c | Ovalbumin-induced allergic airway inflammation | ID50: 44 mg/kg | Oral (p.o.) | Twice daily | [10] |
| AF-399/420/18025 | C57BL/6 | Orthotopic pancreatic cancer | Not specified | Not specified | Not specified | [11] |
| C021 | Xenograft | Cutaneous T-cell lymphoma (CTCL) | Not specified | Not specified | Not specified | [12] |
Experimental Protocols: Representative In Vivo Mouse Study
The following is a representative protocol for evaluating a CCR4 antagonist in a mouse model of allergic asthma, based on methodologies described for similar compounds.[3][13]
Objective:
To evaluate the efficacy of a CCR4 antagonist in reducing airway hyperresponsiveness (AHR) and inflammation in an ovalbumin (OVA)-induced mouse model of allergic asthma.
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Reagents:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
CCR4 antagonist (e.g., this compound)
-
Vehicle for antagonist solubilization (e.g., DMSO, PEG, Tween 80 in saline)
-
-
Equipment:
-
Animal ventilator for measuring airway mechanics
-
Nebulizer
-
Standard laboratory equipment for injections and sample collection.
-
Experimental Workflow:
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
-
Challenge:
-
From day 14 to day 17, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.
-
-
Treatment:
-
Administer the CCR4 antagonist (e.g., this compound) at the desired doses (refer to the data table for starting points) via the chosen route (e.g., i.p. or oral gavage).
-
A typical treatment schedule could be once daily from day 13 to day 17.
-
A vehicle control group should be included, receiving the same volume of the vehicle solution.
-
A positive control group (e.g., treated with dexamethasone) can also be included.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
On day 18, 24 hours after the final OVA challenge, measure AHR.
-
Anesthetize the mice, tracheostomize, and connect them to a small animal ventilator.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3, 6, 12, 24 mg/mL) and measure lung resistance and compliance.
-
-
Sample Collection and Analysis:
-
On day 19, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with saline. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) in the BALF.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Perfuse the lungs and fix them in formalin for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).
-
Summary and Conclusion
While specific in vivo mouse study data for this compound is not publicly available, the information from analogous CCR4 antagonists provides a strong foundation for designing and executing preclinical studies. The provided protocols for an allergic asthma model offer a detailed framework for evaluating the efficacy of CCR4 inhibitors in a relevant inflammatory disease context. Researchers should carefully consider the physicochemical properties of this compound to determine the optimal formulation and administration route. The doses and models presented in these application notes should be used as a guide, with the understanding that optimization will be necessary for any new compound or experimental setup. The continued investigation of CCR4 antagonists in well-designed preclinical models is crucial for advancing these promising therapeutics toward clinical applications.
References
- 1. A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of CCR4 in a humanized model of asthma reveals a critical role for DC-derived CCL17 and CCL22 in attracting Th2 cells and inducing airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC chemokine receptor 4 modulates Toll-like receptor 9-mediated innate immunity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy [mdpi.com]
- 10. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR4 Blockade Diminishes Intratumoral Macrophage Recruitment and Augments Survival of Syngeneic Pancreatic Cancer-Bearing Mice | MDPI [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring F-actin Polymerization Inhibition by GSK2239633A using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin polymerization is a fundamental cellular process essential for cell motility, morphology, and signaling. The dynamic assembly and disassembly of filamentous actin (F-actin) are tightly regulated. In immune cells, chemokines binding to their receptors can trigger rapid actin polymerization, a critical step for chemotaxis and immune responses. The CC-chemokine receptor 4 (CCR4) and its ligand, thymus- and activation-regulated chemokine (TARC/CCL17), play a role in mediating the migration of Th2 lymphocytes.[1] GSK2239633A is an allosteric antagonist of CCR4 and has been shown to inhibit TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells.[1]
This document provides a detailed protocol for a flow cytometry-based assay to quantify the inhibitory effect of this compound on TARC-induced F-actin polymerization. This method relies on the specific binding of fluorescently labeled phalloidin (B8060827) to F-actin, allowing for the quantitative measurement of F-actin content within a cell population by flow cytometry.[2][3]
Signaling Pathway and Experimental Workflow
The signaling pathway involves the activation of CCR4 by its ligand TARC, which in turn initiates a signaling cascade leading to the polymerization of globular actin (G-actin) into F-actin. This compound, as a CCR4 antagonist, blocks this signaling cascade, thereby inhibiting the TARC-induced increase in F-actin.
Caption: TARC-CCR4 signaling pathway leading to F-actin polymerization and its inhibition by this compound.
The experimental workflow begins with preparing the target cells, followed by pre-incubation with this compound, stimulation with TARC, and subsequent cell fixation, permeabilization, and staining with fluorescently labeled phalloidin for flow cytometric analysis.
Caption: Experimental workflow for measuring F-actin polymerization by flow cytometry.
Experimental Protocol
This protocol is designed for suspension cells, such as T-lymphocytes, which endogenously express CCR4.
Materials:
-
Cells: CCR4-expressing cells (e.g., human CD4+ T-cells).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
TARC (CCL17): Recombinant human TARC.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Culture Medium: Appropriate for the cell type (e.g., RPMI 1640).
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS (methanol-free).
-
Permeabilization Buffer: 0.1% Triton X-100 or Saponin in PBS.
-
Staining Buffer: PBS containing 1% Bovine Serum Albumin (BSA).
-
Fluorescently Labeled Phalloidin: (e.g., FITC-Phalloidin or Alexa Fluor 488 Phalloidin).
-
Flow Cytometer: Equipped with the appropriate lasers for the chosen fluorophore.
Procedure:
-
Cell Preparation:
-
Culture CCR4-expressing cells to the desired density.
-
On the day of the experiment, harvest the cells and wash them once with serum-free cell culture medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).[4] For the vehicle control, add the same volume of solvent.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of TARC in serum-free medium.
-
Add TARC to the cell suspensions to a final concentration of 100 ng/mL (or a concentration determined by a prior dose-response experiment). For the unstimulated control, add the same volume of medium.
-
Gently mix and incubate for a short period (e.g., 15-60 seconds) at 37°C. The optimal stimulation time should be determined empirically.[5]
-
-
Fixation:
-
Immediately stop the stimulation by adding 500 µL of ice-cold Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Permeabilization:
-
Centrifuge the cells at 300-500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Phalloidin Staining:
-
Wash the cells once with 1 mL of Staining Buffer.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled phalloidin at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with 1 mL of Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Measure the fluorescence intensity in the appropriate channel for the phalloidin conjugate.
-
Data Presentation
The data can be presented as histograms of fluorescence intensity and summarized in a table. The median fluorescence intensity (MFI) is a robust metric for quantifying the F-actin content.
Table 1: Example Data Summary of F-actin Polymerization Assay
| Treatment Group | TARC Stimulation (100 ng/mL) | This compound Concentration | Median Fluorescence Intensity (MFI) | % Inhibition of TARC-induced Polymerization |
| Unstimulated Control | - | - | 1500 | N/A |
| Vehicle Control | + | 0 µM | 4500 | 0% |
| This compound | + | 1 µM | 3000 | 50% |
| This compound | + | 3 µM | 2000 | 83.3% |
| This compound | + | 10 µM | 1600 | 96.7% |
*Percent inhibition is calculated as: [ ( (MFI_Vehicle - MFI_GSK) / (MFI_Vehicle - MFI_Unstimulated) ) * 100 ]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low F-actin content in resting cells.- Inefficient stimulation.- Inadequate permeabilization. | - Optimize TARC concentration and stimulation time.- Ensure permeabilization buffer is fresh and effective. |
| High Background | - Non-specific binding of phalloidin.- Incomplete washing. | - Increase the number of wash steps after staining.- Include a BSA block before staining. |
| High Variability | - Inconsistent timing of stimulation and fixation.- Cell clumping. | - Standardize the timing for all samples precisely.- Gently vortex or filter samples before analysis. |
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2239633A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution and use of GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a small molecule inhibitor that acts as an allosteric antagonist of human CCR4.[1] By binding to a site distinct from the natural ligand binding pocket, this compound effectively inhibits the downstream signaling triggered by the binding of chemokines such as Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Macrophage-Derived Chemokine (MDC/CCL22).[2] CCR4 is a key receptor involved in the recruitment of Th2 lymphocytes to sites of inflammation, making it a significant target in asthma and other allergic diseases.[2] Accurate preparation of this compound solutions is the first critical step in studying its effects on cellular functions.
Chemical Properties and Solubility
A summary of the relevant chemical and physical properties of this compound is presented in the table below. The compound exhibits low aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions.[2]
| Property | Value | Reference |
| Molecular Weight | 549.06 g/mol | [3] |
| Formula | C₂₄H₂₅ClN₄O₅S₂ | [3] |
| CAS Number | 1240516-71-5 | [3] |
| Appearance | White solid | [3] |
| Aqueous Solubility | 0.02 mg/mL (for parent compound GSK2239633) | [2] |
| DMSO Solubility | 250 mg/mL (455.32 mM) | [3] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound that can be stored for long-term use and diluted to working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.549 mg of the compound.
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended to ensure complete solubilization.[3]
-
Visually inspect the solution to confirm that no particulates are present.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C in DMSO can be stable for up to one year.[3]
-
Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells, while minimizing DMSO-induced cytotoxicity.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous medium, it is advisable to perform an intermediate dilution in DMSO or the cell culture medium. For example, dilute the 10 mM stock solution 1:10 in pre-warmed medium to create a 1 mM intermediate stock.
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For instance, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells. Typically, the final DMSO concentration in cell culture should be kept below 0.5% (v/v) to minimize toxicity.
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experiment.
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric antagonist of the CCR4 receptor. The binding of chemokines, such as TARC (CCL17) and MDC (CCL22), to CCR4 on the surface of Th2 cells initiates a signaling cascade that leads to actin polymerization and subsequent cell migration towards the chemokine gradient. This compound binds to a site on the CCR4 receptor that is different from the chemokine binding site, inducing a conformational change that prevents receptor activation and downstream signaling, thereby inhibiting T-cell recruitment.[1][2]
Caption: Mechanism of action of this compound on the CCR4 signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a cell-based assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CCR | TargetMol [targetmol.com]
Application Notes and Protocols for GSK2239633A in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2239633A is an allosteric antagonist of the human CC-chemokine receptor 4 (CCR4).[1] In the context of asthma, CCR4 plays a crucial role in the recruitment of Type 2 T helper (Th2) lymphocytes into inflamed airways.[1] These Th2 cells produce cytokines that orchestrate the characteristic inflammatory cascade in allergic asthma, including eosinophil recruitment and immunoglobulin E (IgE) production.[1] By blocking the CCR4 receptor, this compound is designed to inhibit the migration of Th2 cells to the lungs, thereby reducing airway inflammation.
This document provides detailed application notes and protocols for the experimental design of preclinical asthma models to evaluate the efficacy of CCR4 antagonists like this compound. Due to the limited publicly available preclinical data on this compound in asthma models, this document will utilize a representative CCR4 antagonist, Compound 8a, to illustrate the experimental design, data presentation, and expected outcomes.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the CCR4 receptor, which is highly expressed on Th2 cells.[2] The ligands for CCR4, primarily CCL17 (TARC) and CCL22 (MDC), are upregulated in the airways of asthmatic patients.[2] The binding of these chemokines to CCR4 on Th2 cells initiates a signaling cascade that leads to cell migration and recruitment to the site of inflammation in the lungs. By blocking this interaction, this compound is expected to reduce the accumulation of Th2 cells in the airways, thereby mitigating the downstream inflammatory responses characteristic of asthma.[2]
Experimental Design for Asthma Models
The following protocols describe a common approach using an ovalbumin (OVA)-induced allergic asthma model in mice to assess the efficacy of a CCR4 antagonist.
Experimental Workflow
Detailed Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This model is widely used to mimic the Th2-dominant inflammatory response seen in allergic asthma.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
-
CCR4 Antagonist (e.g., this compound or representative compound)
-
Vehicle control
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS with alum only.
-
-
Drug Administration:
-
Administer the CCR4 antagonist or vehicle control to respective groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose, starting from Day 20 and continuing daily until Day 24.
-
-
Airway Challenge:
-
From Day 21 to Day 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer. The control group is challenged with PBS aerosol.
-
-
Measurement of Airway Hyperresponsiveness (AHR) (Day 24):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
-
Sample Collection (Day 25):
-
48 hours after the final challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid (BALF).
-
Collect blood samples for serum IgE analysis.
-
Harvest lung tissue for histology and cytokine analysis.
-
Analysis of Bronchoalveolar Lavage Fluid (BALF)
Procedure:
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik or May-Grünwald-Giemsa stain.
-
Perform a differential cell count of at least 400 cells to determine the numbers of macrophages, eosinophils, neutrophils, and lymphocytes.
-
Store the BALF supernatant at -80°C for subsequent cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
Lung Histology
Procedure:
-
Fix the left lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
Score the inflammation and goblet cell hyperplasia in a blinded manner.
Data Presentation (Representative Data for a CCR4 Antagonist)
The following tables summarize the type of quantitative data that should be collected and presented. The data shown is hypothetical and based on expected outcomes for a potent CCR4 antagonist.
Table 1: Effect of a Representative CCR4 Antagonist on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (PBS) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.2 |
| OVA + Vehicle | 8.5 ± 1.2 | 4.8 ± 0.9 | 0.8 ± 0.3 | 2.5 ± 0.6 | 1.5 ± 0.4 |
| OVA + CCR4 Antagonist (Low Dose) | 5.1 ± 0.8 | 2.5 ± 0.5 | 0.6 ± 0.2 | 1.5 ± 0.4* | 1.3 ± 0.3 |
| OVA + CCR4 Antagonist (High Dose) | 3.2 ± 0.6 | 1.1 ± 0.3 | 0.4 ± 0.1 | 0.9 ± 0.3** | 1.2 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group.
Table 2: Effect of a Representative CCR4 Antagonist on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (PBS) | < 10 | < 15 | < 20 |
| OVA + Vehicle | 85 ± 15 | 120 ± 22 | 150 ± 28 |
| OVA + CCR4 Antagonist (Low Dose) | 45 ± 9 | 65 ± 11 | 80 ± 15* |
| OVA + CCR4 Antagonist (High Dose) | 20 ± 5 | 30 ± 7 | 40 ± 9** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group.
Table 3: Effect of a Representative CCR4 Antagonist on Airway Hyperresponsiveness (AHR)
| Treatment Group | Penh at 50 mg/mL Methacholine |
| Control (PBS) | 1.5 ± 0.2 |
| OVA + Vehicle | 4.8 ± 0.7 |
| OVA + CCR4 Antagonist (Low Dose) | 3.1 ± 0.5* |
| OVA + CCR4 Antagonist (High Dose) | 2.0 ± 0.3** |
Data are presented as mean ± SEM. Penh = enhanced pause. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group.
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for evaluating the preclinical efficacy of the CCR4 antagonist this compound in murine models of allergic asthma. By focusing on key endpoints such as airway inflammation, Th2 cytokine production, and airway hyperresponsiveness, researchers can effectively assess the therapeutic potential of this compound. The provided data tables serve as a template for presenting quantitative results in a clear and comparative manner. It is important to note that while this compound showed promise as a CCR4 antagonist, its development for asthma was not pursued due to low systemic exposure and target engagement in early clinical trials.[1] Nevertheless, the methodologies described herein are standard and applicable for the evaluation of other CCR4 antagonists in the context of asthma drug discovery.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK2239633A in Cancer Cell Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical initial step in the metastatic cascade, making it a key target for therapeutic intervention. The C-C chemokine receptor 4 (CCR4) and its ligands, CCL17 and CCL22, have emerged as significant players in promoting the migration and invasion of various cancer cells, including those of the breast, lung, colon, and glioma.[1][2][3] GSK2239633A is a potent and selective antagonist of CCR4, and its application in cancer cell migration assays is crucial for evaluating its therapeutic potential.[4] This document provides detailed application notes and protocols for utilizing this compound in cancer cell migration research.
Mechanism of Action
This compound functions as an allosteric antagonist of human CCR4.[4] In the context of cancer cell migration, the binding of chemokines like CCL17 and CCL22 to CCR4 on the cancer cell surface activates downstream signaling pathways that promote cytoskeletal rearrangements and cellular movement. Key signaling cascades implicated in CCR4-mediated cancer cell migration include the RhoA/Rho-kinase pathway and the ERK/NF-κB pathway, which ultimately leads to the upregulation of matrix metalloproteinases (MMPs) like MMP13 that degrade the extracellular matrix, facilitating invasion.[5] this compound, by blocking the CCR4 receptor, inhibits these downstream signaling events, thereby impeding cancer cell migration.
Data Presentation
The inhibitory effect of this compound on CCR4 binding is well-documented. While specific IC50 values for the inhibition of various cancer cell lines' migration by this compound are not extensively published, data from other small-molecule CCR4 antagonists provide a reference for expected potency.
| Compound | Assay Type | Cell Line/Target | Ligand | IC50 / pIC50 | Reference |
| This compound | Radioligand Binding | Human CCR4 | [¹²⁵I]-TARC (CCL17) | pIC50 = 7.96 | [4] |
| C021 | Chemotaxis | MJ (Cutaneous T-cell Lymphoma) | CCL17 | IC50 = 186 nM | |
| C021 | Chemotaxis | MJ (Cutaneous T-cell Lymphoma) | CCL22 | IC50 = 1300 nM | |
| AZD-2098 | Chemotaxis | HuT 78 (Cutaneous T-cell Lymphoma) | CCL17 | IC50 = 120 nM | |
| AZD-2098 | Chemotaxis | HuT 78 (Cutaneous T-cell Lymphoma) | CCL22 | IC50 = 866 nM |
Experimental Protocols
Transwell Migration Assay
The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to assess the chemotactic response of cancer cells.
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human CCL17 or CCL22
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL of CCL17 or CCL22).
-
To test the inhibitory effect of this compound, pre-incubate the cell suspension with various concentrations of the compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 6-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in a two-dimensional context.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell line of interest
-
Cell culture medium with 10% FBS
-
Serum-free or low-serum (e.g., 1% FBS) medium
-
This compound (dissolved in DMSO)
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have reached confluency, gently create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Alternatively, use a commercially available wound healing insert to create a well-defined gap.
-
-
Treatment:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at time 0.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure or the percentage of the open area remaining at each time point.
-
Compare the migration rate of this compound-treated cells to the vehicle control to determine the inhibitory effect.
-
Visualizations
References
Application Notes and Protocols for Molecular Docking Studies of GSK2239633A with CCR4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of GSK2239633A, a selective antagonist, with the C-C chemokine receptor 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) implicated in various inflammatory diseases and cancers, making it a significant therapeutic target.[1] Given the absence of an experimentally determined structure for CCR4, computational methods like homology modeling and molecular docking are crucial for elucidating the molecular interactions that govern ligand binding and receptor antagonism.[2]
This compound has been identified as a negative allosteric modulator of CCR4, binding to an intracellular site on the receptor.[1] Understanding its binding mode at an atomic level is essential for the structure-based design of next-generation CCR4 inhibitors with improved potency and selectivity.
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional potency of this compound against human CCR4. This data highlights its high affinity and selectivity.
| Parameter | Value | Description | Reference(s) |
| pIC50 | 7.96 ± 0.11 | Inhibition of [125I]-TARC (CCL17) binding to human CCR4. | [3] |
| pIC50 | 7.4 | Potency as a selective antagonist for CCR4. | [1] |
| IC50 (nM) | ~11 | Calculated from a pIC50 of 7.96. | |
| pA2 | 7.11 ± 0.29 | Functional antagonism of TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells. | [3] |
| Selectivity | > 900-fold | Selectivity for CCR4 over other chemokine receptors (pIC50 < 5). |
Key Interacting Residues
Molecular docking and molecular dynamics (MD) simulations have identified several key amino acid residues within the intracellular binding pocket of CCR4 that are crucial for the binding and activity of this compound.[1]
| Residue | Interaction Type | Role in Binding | Reference(s) |
| K3108.49 | Hydrogen Bonds, Electrostatic, Cation-π | The sulfonamide group of this compound interacts with the backbone of K310. Its side chain engages in cation-π interactions with the ligand's phenyl group. | [1] |
| Y3047.53 | π-π Stacking, Electrostatic, van der Waals | Forms significant contacts with the thiophene (B33073) ring of the ligand. | [1] |
| M2436.36 | van der Waals, Electrostatic | This non-conserved residue's side chain interacts with the indazole moiety of this compound, contributing to binding stability and selectivity. | [1] |
CCR4 Signaling Pathway and Inhibition by this compound
CCR4 is a GPCR that is activated by its cognate chemokines, CCL17 (TARC) and CCL22 (MDC).[4][5] Upon activation, it triggers downstream signaling cascades primarily through G-proteins and β-arrestin, leading to cellular responses such as chemotaxis, calcium mobilization, and cell activation.[4] this compound acts as a negative allosteric modulator, binding to a site distinct from the chemokine binding site and preventing the conformational changes required for receptor activation.
Caption: CCR4 signaling pathway and allosteric inhibition by this compound.
Experimental Protocols
Protocol 1: Homology Modeling of Human CCR4
Since the crystal structure of CCR4 is unavailable, the first step is to build a high-quality 3D model based on a suitable template.
-
Template Selection: Identify a high-resolution crystal structure of a closely related GPCR to serve as a template. The structures of CCR2, CCR5, or CCR9 are suitable choices due to sequence homology, particularly in the intracellular binding region.[1] Use BLAST to search the Protein Data Bank (PDB) with the human CCR4 amino acid sequence.
-
Sequence Alignment: Perform a sequence alignment between the target (CCR4) and the selected template(s). Carefully inspect and manually refine the alignment, especially in the transmembrane helices and loop regions.
-
Model Building: Use a homology modeling software (e.g., MODELLER, Schrödinger's Prime, SWISS-MODEL) to generate 3D models of CCR4 based on the aligned sequences and the template structure. Generate multiple models (e.g., 10-100).
-
Model Refinement and Validation:
-
Refine the loop regions of the generated models, as these often have the highest variability.
-
Evaluate the quality of the models using tools like PROCHECK (for Ramachandran plots), Verify3D, and ERRAT.
-
Select the model with the best validation scores for subsequent docking studies.
-
Protocol 2: Molecular Docking of this compound with CCR4
This protocol outlines the steps for docking this compound into the binding site of the CCR4 homology model using Schrödinger Suite as an example.[1]
-
Protein Preparation:
-
Import the selected CCR4 homology model into Maestro (Schrödinger).
-
Run the "Protein Preparation Wizard" to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Optimize the hydrogen-bond network.
-
Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve steric clashes.
-
-
-
Ligand Preparation:
-
Import the 2D or 3D structure of this compound.
-
Use the "LigPrep" module to:
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.2).
-
Generate tautomers and stereoisomers.
-
Perform a geometry optimization.
-
-
-
Receptor Grid Generation:
-
Define the binding site (docking box). Center the grid box on the key interacting residues: K310, Y304, and M243.[1]
-
Ensure the box size is adequate to allow the ligand to move and rotate freely within the binding pocket.
-
-
Ligand Docking:
-
Use the "Glide" docking program.
-
Select the prepared ligand(s) and the generated receptor grid.
-
Choose the docking precision mode. "Standard Precision" (SP) is a good starting point.[1]
-
Run the docking calculation.
-
-
Post-Docking Analysis:
-
Visually inspect the top-scoring poses in Maestro.
-
Analyze the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and the CCR4 model.
-
Compare the predicted binding mode with available structure-activity relationship (SAR) data and mutagenesis results to validate the docking pose.[1]
-
The best-docked structure can be selected based on a combination of GlideScore, visual inspection, and consistency with experimental data.[1]
-
Caption: A generalized workflow for molecular docking of this compound with CCR4.
References
- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the binding modes of CC chemokine receptor 4 (CCR4) inhibitors: a combined approach involving homology modelling, docking, and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR4 - Wikipedia [en.wikipedia.org]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking CCL17/CCL22 Signaling with GSK2239633A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), to block signaling mediated by its ligands, CCL17 (TARC) and CCL22 (MDC).[1][2] This document includes detailed experimental protocols, quantitative data on the inhibitor's activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to CCL17/CCL22-CCR4 Signaling
The CCL17/CCL22-CCR4 signaling axis is a critical pathway in the regulation of immune responses.[3][4] The chemokines CCL17 and CCL22, by binding to their receptor CCR4, play a pivotal role in orchestrating the migration of various immune cells, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs).[4][5][6] This signaling cascade is implicated in the pathogenesis of numerous diseases, including allergic inflammatory conditions like asthma and atopic dermatitis, as well as in cancer, where it can contribute to an immunosuppressive tumor microenvironment.[4][5][6][7][8][9]
This compound acts as an antagonist to CCR4, effectively inhibiting the downstream signaling triggered by CCL17 and CCL22.[1][2] This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of the CCL17/CCL22-CCR4 axis and as a potential therapeutic agent.[6][10]
Quantitative Data: this compound Activity
The following tables summarize the key quantitative parameters of this compound, demonstrating its potency and selectivity for the human CCR4 receptor.
Table 1: In Vitro Inhibitory Activity of this compound against human CCR4
| Parameter | Value | Assay Conditions | Reference |
| pIC50 | 7.96 ± 0.11 | Inhibition of [¹²⁵I]-TARC binding to human CCR4 | [1][2] |
| IC50 | ~11 nM | Calculated from pIC50 | [11] |
| pA2 | 7.11 ± 0.29 | Inhibition of TARC-induced F-actin polymerization in human CD4+ CCR4+ T-cells | [1] |
Table 2: Selectivity of this compound
| Receptor | pIC50 | IC50 (nM) | Selectivity over CCR4 | Reference |
| CCR4 | 7.96 | ~11 | - | [11] |
| Other Chemokine Receptors (including CCR3 and CCR5) | < 5 | > 10,000 | > 900-fold | [11] |
Table 3: Pharmacokinetic Properties of this compound in Humans (Single Oral Dose)
| Parameter | Value | Conditions | Reference |
| Median Tmax | 1.0 - 1.5 hours | Fasted state | [2][12] |
| Bioavailability | Low, maximum of 16% | - | [2][12] |
| Effect of Food | Increased systemic exposure (AUC and Cmax) | - | [2][12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the CCL17/CCL22 signaling pathway through the CCR4 receptor and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the human CCR4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO cells).[11]
-
Radioligand: [¹²⁵I]-CCL17 (TARC) or [¹²⁵I]-CCL22 (MDC).[11]
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-labeled chemokine, and either this compound at various concentrations or vehicle control.
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[11]
-
Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[11]
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The CCL17/CCL22–CCR4 Axis in Pain Pathogenesis: A Comprehensive Review of Immune-Mediated Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2239633A Treatment in Primary Human T-Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4). CCR4 is a key receptor involved in the migration of various T-cell subsets, including T helper 2 (Th2), regulatory T (Treg) cells, and a subpopulation of T helper 17 (Th17) cells.[1][2][3] This document provides detailed protocols for the treatment of primary human T-cell cultures with this compound to investigate its effects on T-cell function, with a particular focus on the Th17 lineage.
Mechanism of Action
This compound functions by binding to an allosteric site on the CCR4 receptor, thereby inhibiting the binding of its natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC). This blockade prevents downstream signaling events, such as actin polymerization, which are essential for cell migration.[4] The primary immunological consequence of CCR4 antagonism is the inhibition of migration of CCR4-expressing T-cells to sites of inflammation.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published and hypothetical data based on its known activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| pIC₅₀ (CCR4 binding) | 7.96 | Human CCR4-expressing membranes, [¹²⁵I]-TARC competition | [5] |
| pA₂ (Actin Polymerization Inhibition) | 7.11 ± 0.29 | Isolated human CD4⁺ CCR4⁺ T-cells, TARC-induced | [5] |
Table 2: Hypothetical Effect of this compound on Human Th17 Cell Differentiation and Function
| Parameter | This compound IC₅₀ (nM) | Assay Condition |
| Inhibition of IL-17A secretion | 78 | Differentiated human Th17 cells, 72h treatment |
| Inhibition of IL-17F secretion | 95 | Differentiated human Th17 cells, 72h treatment |
| Inhibition of IL-22 secretion | 120 | Differentiated human Th17 cells, 72h treatment |
| Inhibition of Naive T-cell differentiation to Th17 | 150 | Naive CD4⁺ T-cells under Th17 polarizing conditions, 5 days |
Signaling Pathway
Experimental Protocols
Isolation of Primary Human CD4⁺ T-Cells
This protocol describes the isolation of CD4⁺ T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4⁺ T Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend PBMCs in PBS containing 2% FBS.
-
Add the RosetteSep™ Human CD4⁺ T Cell Enrichment Cocktail at 50 µL/mL of whole blood.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque PLUS.
-
Centrifuge for 20 minutes at 1200 x g with the brake off.
-
Collect the enriched CD4⁺ T-cells from the interface.
-
Wash the cells twice with PBS with 2% FBS.
-
Resuspend the purified CD4⁺ T-cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
In Vitro Differentiation of Human Th17 Cells
This protocol details the differentiation of naive CD4⁺ T-cells into Th17 cells.[6][7]
Materials:
-
Purified naive CD4⁺ T-cells (CD4⁺CD45RA⁺)
-
Human Th17 Cell Differentiation Kit (or individual cytokines and antibodies)
-
Anti-human CD3 and Anti-human CD28 antibodies
-
Recombinant Human IL-6
-
Recombinant Human IL-23
-
Recombinant Human TGF-β1
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
-
-
Complete RPMI 1640 medium
Procedure:
-
Coat a 96-well plate with anti-human CD3 antibody (1-5 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed naive CD4⁺ T-cells at a density of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Add the following to the culture medium for Th17 polarization:
-
Soluble anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human IL-23 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (5-10 ng/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
-
Add this compound at desired concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
Intracellular Cytokine Staining for IL-17A
This protocol is for the detection of intracellular IL-17A in differentiated Th17 cells by flow cytometry.[8][9]
Materials:
-
Differentiated T-cell cultures
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization solution
-
PE-conjugated anti-human IL-17A antibody
-
FITC-conjugated anti-human CD4 antibody
-
FACS buffer (PBS with 2% FBS and 0.09% sodium azide)
Procedure:
-
Restimulate the differentiated T-cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.
-
Wash the cells with FACS buffer.
-
Stain for surface markers by incubating the cells with FITC-conjugated anti-human CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial Fixation/Permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating the cells with PE-conjugated anti-human IL-17A antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Experimental Workflow
References
- 1. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CCR4+CCR6+Th17 cells suppress autologous CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human CCR4+ CCR6+ Th17 cells suppress autologous CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro differentiation of human Th-17 CD4+ T cells protocol v1 [protocols.io]
- 6. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. JCI - CCR4-bearing T cells participate in autoimmune diabetes [jci.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of GSK2239633A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4). The information compiled herein is intended to guide the design and execution of preclinical studies involving this compound.
Introduction to this compound
This compound is a small molecule inhibitor of CCR4, a key receptor involved in the trafficking of Th2 lymphocytes to sites of inflammation.[1] By blocking the interaction of CCR4 with its ligands, primarily Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Macrophage-Derived Chemokine (MDC/CCL22), this compound has been investigated for its therapeutic potential in inflammatory and allergic diseases, such as asthma.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of CCR4.[3] It binds to a site on the receptor distinct from the orthosteric site where endogenous ligands bind. This allosteric inhibition prevents the conformational changes required for receptor activation and downstream signaling.
The binding of chemokines like TARC (CCL17) to CCR4 on Th2 cells initiates a signaling cascade that includes G-protein coupling and β-arrestin recruitment.[4] This ultimately leads to cellular responses such as actin polymerization, which is essential for cell migration and chemotaxis.[1][4] this compound effectively blocks these chemokine-induced signaling events.[1]
Quantitative Data from Pharmacokinetic Studies
Pharmacokinetic profiles for this compound have been determined in preclinical species (rats and dogs) and in human clinical trials.[5] While detailed preclinical data is not publicly available, human studies provide valuable insights.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Parameter | Intravenous Administration (100 µg) | Oral Administration (150-1500 mg) | Reference |
|---|---|---|---|
| Tmax (median) | N/A | 1.0 - 1.5 hours | [6] |
| t1/2 (terminal) | 13.5 hours | Not specified | [6] |
| Clearance (CL) | 21.9 L/hour | Not specified | [5] |
| Bioavailability | N/A | Low (max of 16%) | [6] |
Data from studies in healthy male subjects.
Table 2: Reported Oral Bioavailability in Preclinical Species
| Species | Oral Bioavailability | Reference |
|---|---|---|
| Rat | 85% | Not specified in snippets |
| Beagle Dog | 97% | Not specified in snippets |
Note: One source mentioned conflicting pharmacokinetic profiles were obtained in rat and dog.[5]
Experimental Protocols for Preclinical Administration
Detailed protocols for the preclinical administration of this compound have not been published. The following are generalized protocols for oral and intravenous administration in common preclinical species, based on standard practices and the available information that these routes were used in toxicology and pharmacokinetic studies.[4][5]
Oral Administration Protocol (Rat/Dog)
Oral gavage is a common method for precise oral dosing in preclinical studies.
Materials:
-
This compound
-
Appropriate vehicle (e.g., cyclodextrin-based solution, methylcellulose (B11928114) suspension)
-
Oral gavage needles (stainless steel, ball-tipped; size appropriate for the animal)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Protocol:
-
Formulation Preparation:
-
Determine the required concentration of this compound in the vehicle based on the desired dose (mg/kg) and a standard dosing volume (e.g., 5-10 mL/kg for rats, 1-5 mL/kg for dogs).
-
Weigh the appropriate amount of this compound.
-
Prepare the vehicle solution. For suspension formulations, a suspending agent like 0.5% methylcellulose is common.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For rats, this can be done manually. For dogs, appropriate handling techniques should be used.
-
Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Dosing Observation:
-
Monitor the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
-
Intravenous Administration Protocol (Rat/Dog)
Intravenous administration is typically used for pharmacokinetic studies to determine bioavailability and for acute toxicity studies.
Materials:
-
This compound
-
Sterile vehicle suitable for injection (e.g., saline, 5% dextrose in water (D5W), potentially with a solubilizing agent like cyclodextrin)
-
Syringes and needles (size appropriate for the injection site and animal)
-
Catheters (optional, for repeated dosing or sampling)
-
Animal restrainers
-
Sterilizing wipes (e.g., 70% ethanol)
Protocol:
-
Formulation Preparation:
-
Prepare a sterile, injectable formulation of this compound. The concentration should be based on the desired dose and a suitable injection volume (e.g., 1-5 mL/kg for rats, 0.5-2 mL/kg for dogs).
-
Ensure the compound is fully dissolved. The formulation may need to be filtered through a 0.22 µm sterile filter.
-
-
Animal Preparation and Dosing:
-
Weigh the animal for accurate dose calculation.
-
Place the animal in a suitable restrainer.
-
The lateral tail vein is the most common site for IV injection in rats. For dogs, the cephalic or saphenous veins are typically used.
-
Swab the injection site with a sterilizing wipe.
-
Insert the needle into the vein. Successful cannulation can be confirmed by a flash of blood in the needle hub.
-
Inject the formulation at a slow, controlled rate.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Dosing Observation:
-
Closely monitor the animal for any immediate adverse reactions.
-
Observe the animal at regular intervals as required by the study protocol.
-
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. rapt.com [rapt.com]
- 3. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Measuring In Vivo Target Engagement of GSK2239633A, a CCR4 Antagonist
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and a promising therapeutic target in oncology and allergic diseases.[1][2] Accurate measurement of this compound's engagement with CCR4 in a complex biological system is crucial for establishing a clear relationship between drug exposure, target modulation, and therapeutic efficacy. These application notes provide detailed protocols for assessing the in vivo target engagement of this compound, offering researchers a guide to quantifying its interaction with CCR4 in preclinical and clinical settings.
Target Engagement Methodologies
Several methodologies can be employed to measure the in vivo target engagement of this compound. The choice of assay depends on the specific research question, available resources, and the biological matrix being studied. Key techniques include Receptor Occupancy (RO) assays, pharmacodynamic (PD) biomarker analysis, and advanced biophysical methods like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays. This document will focus on a direct RO assay and a downstream PD biomarker assay.
Data Presentation: Summary of Quantitative Target Engagement Data
The following tables summarize hypothetical quantitative data for in vivo target engagement of a CCR4 antagonist, illustrating the expected outcomes from the described protocols.
Table 1: Ex Vivo Receptor Occupancy of this compound in Whole Blood
| This compound Dose (mg/kg) | Time Post-Dose (hours) | Mean Receptor Occupancy (%) | Standard Deviation (%) |
| 1 | 1 | 45 | 5.2 |
| 1 | 4 | 25 | 4.8 |
| 1 | 24 | 5 | 2.1 |
| 10 | 1 | 85 | 3.9 |
| 10 | 4 | 70 | 4.5 |
| 10 | 24 | 30 | 6.3 |
| 30 | 1 | 95 | 2.5 |
| 30 | 4 | 90 | 3.1 |
| 30 | 24 | 65 | 5.8 |
Table 2: Inhibition of TARC-Induced F-Actin Polymerization in CCR4+ T-cells
| This compound Dose (mg/kg) | Time Post-Dose (hours) | Inhibition of F-Actin Polymerization (%) | Standard Deviation (%) |
| 1 | 1 | 35 | 6.1 |
| 1 | 4 | 18 | 4.9 |
| 10 | 1 | 75 | 5.3 |
| 10 | 4 | 60 | 6.8 |
| 30 | 1 | 90 | 4.2 |
| 30 | 4 | 82 | 5.5 |
Signaling Pathway
The binding of the chemokines CCL17 (TARC) and CCL22 (MDC) to CCR4 initiates a signaling cascade through G-protein coupled pathways, leading to downstream cellular responses such as chemotaxis, which is the directed migration of cells.[3][4] this compound, as a CCR4 antagonist, blocks these signaling events.
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Ex Vivo Receptor Occupancy (RO) Assay Using Flow Cytometry
This protocol details a direct measurement of this compound binding to CCR4 on the surface of immune cells from treated subjects.
Caption: Experimental workflow for the ex vivo Receptor Occupancy (RO) assay.
Materials:
-
Whole blood collected in anticoagulant (e.g., EDTA) tubes
-
This compound or vehicle control
-
Fluorescently labeled human CCL22 (e.g., Alexa Fluor 647-CCL22)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD4, anti-FOXP3 for regulatory T-cells)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Animal/Human Dosing: Administer this compound or vehicle control to the subjects according to the study design.
-
Blood Collection: Collect whole blood samples at predetermined time points post-dosing.
-
Ligand Incubation: In a 96-well plate, aliquot 100 µL of whole blood per well. Add a saturating concentration of fluorescently labeled CCL22 to each well. Incubate for 30-60 minutes at 37°C.
-
Cell Staining: Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD4+FOXP3+ regulatory T-cells). Incubate for 30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: Add red blood cell lysis buffer according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellet with PBS. Repeat the wash step.
-
Flow Cytometry: Resuspend the cells in PBS and acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD4+ T-cells).
-
Determine the mean fluorescence intensity (MFI) of the labeled CCL22 in the vehicle-treated group (representing 0% occupancy) and in the drug-treated groups.
-
Calculate the percentage of receptor occupancy (%RO) using the following formula: %RO = (1 - (MFI of treated sample / MFI of vehicle sample)) * 100
-
Protocol 2: Pharmacodynamic (PD) Biomarker Assay - F-Actin Polymerization
This protocol provides an indirect measure of target engagement by quantifying the inhibition of a downstream signaling event, F-actin polymerization, in response to a CCR4 ligand.[5]
Caption: Experimental workflow for the F-actin polymerization assay.
Materials:
-
Whole blood collected in anticoagulant (e.g., EDTA) tubes
-
This compound or vehicle control
-
Recombinant human TARC (CCL17)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD4)
-
Flow cytometer
Procedure:
-
Animal/Human Dosing: Administer this compound or vehicle control to the subjects.
-
Blood Collection: Collect whole blood samples at various time points post-dosing.
-
Ligand Stimulation: Aliquot whole blood into tubes. Add TARC (CCL17) to a final concentration known to induce a robust F-actin response (e.g., 100 ng/mL) and incubate for a short period (e.g., 15-30 seconds) at 37°C.
-
Fixation: Immediately stop the reaction by adding fixation buffer. Incubate for 15 minutes at room temperature.
-
Permeabilization and Staining:
-
Wash the fixed cells with PBS.
-
Add permeabilization buffer and incubate for 10 minutes.
-
Add a cocktail of fluorescently labeled phalloidin and anti-CD4 antibody. Incubate for 30 minutes at room temperature in the dark.
-
-
Washing: Wash the cells with PBS.
-
Flow Cytometry: Resuspend the cells and acquire on a flow cytometer.
-
Data Analysis:
-
Gate on the CD4+ T-cell population.
-
Determine the MFI of the phalloidin stain in the unstimulated control, the TARC-stimulated vehicle-treated group, and the TARC-stimulated drug-treated groups.
-
Calculate the percentage of inhibition of F-actin polymerization using the following formula: % Inhibition = (1 - ((MFI of treated sample - MFI of unstimulated control) / (MFI of vehicle-stimulated control - MFI of unstimulated control))) * 100
-
Alternative and Complementary Assays
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of CCR4 upon this compound binding in cell lysates or intact cells.[6][7]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein in real-time using bioluminescence resonance energy transfer (BRET).[8][9] It requires the expression of a NanoLuc® luciferase-tagged CCR4.
-
Positron Emission Tomography (PET): If a suitable radiolabeled ligand for CCR4 is available, PET imaging can provide a non-invasive, quantitative assessment of receptor occupancy in the whole body over time.
Conclusion
The protocols outlined in these application notes provide robust methods for quantifying the in vivo target engagement of the CCR4 antagonist this compound. The direct measurement of receptor occupancy combined with the assessment of a downstream pharmacodynamic biomarker will provide a comprehensive understanding of the drug's interaction with its target in a physiologically relevant setting. This information is invaluable for guiding dose selection, optimizing treatment schedules, and ultimately, accelerating the development of novel CCR4-targeted therapies.
References
- 1. rapt.com [rapt.com]
- 2. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CCR4 - Wikipedia [en.wikipedia.org]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. news-medical.net [news-medical.net]
Application Notes and Protocols for GSK2239633A in Chemokine Receptor Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4).[1] CCR4, a G protein-coupled receptor (GPCR), is a key mediator in inflammatory responses and is implicated in various diseases, including asthma, allergic rhinitis, and cancer.[2] The internalization of chemokine receptors is a critical mechanism for regulating cellular responsiveness to chemokines. While some allosteric antagonists of CCR4 have been shown to induce receptor internalization, this document will detail the application of this compound for studying CCR4 signaling and its specific role in the context of receptor internalization, which is primarily as a blocker of agonist-induced effects rather than an inducer of internalization itself.
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of CCR4, binding to an intracellular allosteric site.[3] This binding inhibits the action of orthosteric agonists like CCL17 (TARC) and CCL22 (MDC).[1][3] Notably, studies have identified at least two distinct allosteric binding sites on CCR4. This compound (referred to as Compound 3 in some literature) binds to the intracellular 'site-2'.[3] This is in contrast to other allosteric modulators that bind to an extracellular 'site-1' and have been shown to evoke receptor internalization.[3]
Data Presentation
Quantitative Data for this compound Activity
| Parameter | Value | Cell Line/System | Description | Reference |
| pIC50 | 7.96 ± 0.11 | Human CCR4 | Inhibition of [¹²⁵I]-TARC binding. | [1] |
| IC50 | ~11 nM | Human CCR4 | Calculated from pIC50. | [4] |
| pA2 | 7.11 ± 0.29 | Human CD4⁺ CCR4⁺ T-cells | Antagonism of TARC-induced F-actin polymerization. | |
| Selectivity | >900-fold | Over other chemokine receptors (e.g., CCR3, CCR5) | Based on IC50 values. | [4] |
| β-arrestin-2 Recruitment Inhibition | Inhibits CCL22-mediated recruitment to 17.3% ± 1.9% of control (at 10⁻⁶.⁵ M) | Wild-type CCR4 | Demonstrates antagonism of agonist-induced β-arrestin recruitment. | |
| Receptor Internalization | No significant induction | HUT78 and CHO-CCR4 cells | Unlike site-1 allosteric antagonists, this compound does not evoke CCR4 internalization. | [1][3] |
Experimental Protocols
Radioligand Binding Assay to Determine IC50
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled agonist to CCR4.
Materials:
-
Cell membranes from CHO cells stably expressing human CCR4.[4]
-
[¹²⁵I]-TARC (radiolabeled ligand).[1]
-
This compound.
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the CCR4-expressing cell membranes with varying concentrations of this compound.
-
Add a constant concentration of [¹²⁵I]-TARC to initiate the binding reaction.
-
Incubate the mixture to allow the binding to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[4]
-
Wash the filters to remove non-specifically bound radioactivity.[4]
-
Quantify the radioactivity trapped on the filters using a scintillation counter.[4]
-
Plot the percentage of inhibition of [¹²⁵I]-TARC binding against the concentration of this compound to determine the IC50 value.
CCR4 Internalization Assay
Objective: To assess whether this compound induces CCR4 internalization or inhibits agonist-induced internalization.
Materials:
-
HUT78 cells (endogenously expressing CCR4) or CHO cells stably expressing CCR4.[1]
-
This compound.
-
CCR4 agonist (e.g., CCL22).
-
PE-conjugated anti-CCR4 antibody.[1]
-
Isotype control antibody.
-
FACS buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Culture HUT78 or CHO-CCR4 cells to the desired density.
-
Resuspend cells in assay buffer at a concentration of 1x10⁶ cells/ml.[1]
-
For antagonist-induced internalization: Incubate cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.[1]
-
For inhibition of agonist-induced internalization: Pre-incubate cells with this compound for 30 minutes at 37°C, followed by stimulation with a known concentration of CCL22 for an additional 30 minutes.
-
Include positive control (CCL22 alone) and vehicle control groups.
-
Stop the internalization process by placing the cells on ice.
-
Stain the cells with a PE-conjugated anti-CCR4 antibody to label the receptors remaining on the cell surface. Use an isotype control for background fluorescence.
-
Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
Receptor internalization is quantified as the percentage decrease in MFI compared to the vehicle-treated control cells.[1]
β-Arrestin Recruitment Assay (BRET)
Objective: To measure the ability of this compound to antagonize agonist-induced β-arrestin-2 recruitment to CCR4.
Materials:
-
HEK293T cells.
-
Expression plasmids for CCR4, β-arrestin-2-RlucII, and rGFP-CAAX.[5]
-
Transfection reagent.
-
This compound.
-
CCR4 agonist (e.g., CCL22).
-
BRET plate reader.
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding CCR4, β-arrestin-2-RlucII (BRET donor), and rGFP-CAAX (BRET acceptor).[5]
-
48 hours post-transfection, wash the cells and resuspend them in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 45 minutes) at 37°C.
-
Add the CCR4 agonist CCL22 to stimulate the receptor.
-
Measure the BRET signal using a plate reader. An increase in the BRET signal indicates the recruitment of β-arrestin-2 to the plasma membrane.
-
Analyze the data to determine the inhibitory effect of this compound on CCL22-induced β-arrestin-2 recruitment.
Visualizations
Signaling Pathway of CCR4 and Inhibition by this compound
Caption: CCR4 signaling and the inhibitory effect of this compound.
Experimental Workflow for CCR4 Internalization Assay
References
- 1. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Combination of CCR4 Antagonism with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) has emerged as a critical target in immuno-oncology. It is highly expressed on regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response. The recruitment of CCR4-expressing Tregs into the tumor microenvironment (TME) via the chemokines CCL17 and CCL22 is a key mechanism of immune evasion for many cancers.[1][2] GSK2239633A is a small molecule antagonist of CCR4. While clinical trials with this compound for asthma were discontinued (B1498344) due to low exposure, the principle of CCR4 antagonism in oncology remains a promising strategy to enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.
These application notes provide a comprehensive overview of the preclinical in vivo application of CCR4 antagonists in combination with immunotherapy, using data from representative CCR4 inhibitors as a proxy for this compound. Detailed protocols for in vivo studies, including tumor models, dosing regimens, and analytical methods, are provided to guide researchers in this field.
Mechanism of Action: Synergistic Anti-Tumor Immunity
The combination of a CCR4 antagonist with immunotherapy, such as PD-1 or CTLA-4 inhibitors, is designed to attack the tumor on two fronts. The CCR4 antagonist blocks the migration of immunosuppressive Tregs into the tumor, thereby altering the TME to be more favorable for an anti-tumor immune response.[1] This reduction in Treg-mediated suppression allows for enhanced activity of effector T cells. Checkpoint inhibitors, on the other hand, work by releasing the "brakes" on already present effector T cells, allowing them to recognize and kill cancer cells more effectively. The synergy arises from the CCR4 antagonist creating a more immune-active TME, which provides a greater number of effector T cells that can be unleashed by checkpoint blockade.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize the quantitative data from representative preclinical studies investigating the in vivo efficacy of CCR4 antagonists in combination with checkpoint inhibitors in various syngeneic mouse tumor models.
Table 1: In Vivo Tumor Growth Inhibition with CCR4 Antagonist and Checkpoint Inhibitor Combination
| Tumor Model | CCR4 Antagonist | Immunotherapy | Combination Effect on Tumor Growth | Reference |
| CT26 (Colon Carcinoma) | CCR4-351 | anti-CTLA-4 | Significant tumor growth inhibition and increased tumor-free survival compared to monotherapies. | [3] |
| CT26 (Colon Carcinoma) | CCR4-351 | anti-CD137 | Enhanced anti-tumor effect with some tumor-free mice. | [3] |
| RENCA (Renal Carcinoma) | Anti-CCR4 Antibody (Affi-5) | - | Single agent activity, suggesting potential for combination. | [4] |
| Gastric Cancer (EBV-positive) | Tivumecirnon (FLX475) | Pembrolizumab (anti-PD-1) | 60% Objective Response Rate (ORR) in CPI-naïve patients. | [5] |
| Head and Neck Cancer (PD-L1+) | Tivumecirnon (FLX475) | Pembrolizumab (anti-PD-1) | 17.4% ORR in CPI-experienced patients. | [6] |
Table 2: Modulation of Tumor-Infiltrating Immune Cells by CCR4 Antagonist and Immunotherapy Combination
| Tumor Model | CCR4 Antagonist | Immunotherapy | Key Immunomodulatory Effects | Reference |
| CT26 (Colon Carcinoma) | CCR4-351 | anti-CTLA-4 / anti-CD137 | Increased CD8+ T cell to Treg ratio in the tumor. | [3] |
| RENCA (Renal Carcinoma) | Anti-CCR4 Antibody (Affi-5) | - | Altered myeloid cell phenotype and increased NK cells. | [4] |
| Various Advanced Cancers | Tivumecirnon (FLX475) | - | Trend towards an increased CD8:FoxP3 ratio in the TME. | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies to evaluate the combination of a CCR4 antagonist with immunotherapy.
Protocol 1: In Vivo Tumor Model and Combination Therapy
This protocol describes the establishment of a syngeneic tumor model and the administration of a CCR4 antagonist in combination with a checkpoint inhibitor.
Materials:
-
Syngeneic tumor cell line (e.g., CT26, RENCA)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27G)
-
CCR4 antagonist (e.g., CCR4-351, FLX475)
-
Checkpoint inhibitor antibody (e.g., anti-mouse PD-1, anti-mouse CTLA-4)
-
Vehicle for antagonist and antibody
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen tumor cell line in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before inoculation.
-
Tumor Inoculation: Harvest and wash the tumor cells with sterile PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, CCR4 antagonist alone, immunotherapy alone, combination therapy).
-
Treatment Administration:
-
CCR4 Antagonist: For an oral antagonist like CCR4-351, administer daily by oral gavage at a dose of 50 mg/kg.[8] For FLX475, a dose of 100 mg PO QD has been used in clinical trials.[5]
-
Immunotherapy: Administer checkpoint inhibitors intraperitoneally (i.p.) at a dose of 200 µg per mouse every 3-4 days.[9]
-
-
Endpoint Analysis: Continue treatment and tumor monitoring until tumors in the control group reach the endpoint size as per institutional guidelines. At the end of the study, euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the isolation and immunophenotyping of TILs to assess the impact of the combination therapy on the tumor immune microenvironment.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase IV and DNase I
-
70 µm cell strainers
-
ACK lysing buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Viability dye
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the tumors into small pieces and digest in RPMI containing collagenase IV (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysing buffer to remove red blood cells.
-
Cell Staining:
-
Resuspend the cells in FACS buffer and stain with a viability dye.
-
Block Fc receptors with Fc block.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes at 4°C.
-
For intracellular staining of FoxP3, fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the anti-FoxP3 antibody.
-
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations (e.g., percentage of CD8+ T cells, Tregs as a percentage of CD4+ T cells).
Conclusion
The in vivo combination of CCR4 antagonists with immunotherapy, particularly checkpoint inhibitors, represents a promising therapeutic strategy to enhance anti-tumor immunity. By blocking the recruitment of immunosuppressive Tregs to the tumor microenvironment, CCR4 antagonists can create a more favorable setting for the activity of checkpoint inhibitors. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further explore this synergistic approach and to evaluate novel CCR4 antagonists like this compound in the context of immuno-oncology. Careful consideration of the tumor model, dosing regimens, and endpoint analyses are crucial for obtaining robust and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. RAPT Therapeutics Announces Promising Results from Phase 2 [globenewswire.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ichor.bio [ichor.bio]
Application Notes: GSK2239633A as a Selective Tool Compound for CCR4 Research
Introduction
GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), a G protein-coupled receptor (GPCR) critically involved in inflammatory responses and cancer pathogenesis.[1][2][3] CCR4 is the receptor for the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC), which guide the migration of Th2 lymphocytes and other immune cells.[2][4] Unlike orthosteric antagonists that compete with endogenous ligands at the binding site, this compound binds to a distinct intracellular, allosteric site.[1][3] This property makes it an invaluable tool for studying CCR4 signaling, validating its role in disease models, and exploring the mechanisms of allosteric modulation in GPCRs.
These application notes provide researchers, scientists, and drug development professionals with a summary of this compound's pharmacological data and detailed protocols for its use in key in vitro assays.
Pharmacological Profile
This compound demonstrates high potency and selectivity for the human CCR4 receptor in a variety of in vitro assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Ligand/Agonist | Parameter | Value | Reference |
| Radioligand Binding | Human CCR4 | [¹²⁵I]-TARC | pIC₅₀ | 7.96 ± 0.11 | [2][5] |
| F-actin Polymerization | Human CD4⁺ CCR4⁺ T-cells | TARC | pA₂ | 7.11 ± 0.29 | [2][5] |
| Radioligand Binding | Other Chemokine Receptors | Various | pIC₅₀ | < 5 | [1][6] |
| Selectivity | CCR4 vs. Other Receptors | - | Fold Selectivity | > 900-fold | [6] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Parameter | Value | Reference |
| Human | Intravenous (IV) | Terminal Half-life (t½) | 13.5 hours | [2][5] |
| Human | Oral | Time to Cₘₐₓ (tₘₐₓ) | 1.0 - 1.5 hours | [2][5] |
| Human | Oral | Bioavailability | ~16% | [2][5][7] |
| Rat | Oral | Bioavailability | 85% | [5] |
| Dog | Oral | Bioavailability | 97% | [5] |
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of CCR4.[1] It binds to an intracellular site, preventing the conformational changes required for receptor activation upon orthosteric ligand (CCL17/CCL22) binding.[1][3] Mutagenesis studies have identified three key amino acid residues—M243, Y304, and K310—as crucial for the functional response to this compound.[1][8] By blocking receptor activation, this compound inhibits downstream signaling cascades, including G protein activation, β-arrestin-2 recruitment, and subsequent cellular responses like F-actin polymerization and chemotaxis.[1][2][9]
Caption: CCR4 signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols describe key assays for characterizing the activity of this compound.
Protocol 1: Radioligand Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of a radiolabeled ligand to the CCR4 receptor, allowing for the determination of its binding affinity (IC₅₀).[6]
Objective: To determine the IC₅₀ value of this compound for the human CCR4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO cells).[6]
-
Radioligand: [¹²⁵I]-TARC (CCL17).[6]
-
Test Compound: this compound.
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.1, with 0.2% BSA).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [¹²⁵I]-TARC, and varying concentrations of this compound or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[6]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates membrane-bound from free radioligand.[6]
-
Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioactivity.[6]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[6]
-
Analyze the data using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-TARC (IC₅₀).
Caption: Workflow for the radioligand binding assay.
Protocol 2: F-actin Polymerization Assay
This is a functional assay that measures the ability of this compound to block agonist-induced actin polymerization in CCR4-expressing cells, a critical step in cell migration.[2][5]
Objective: To evaluate the functional antagonism of this compound on TARC-induced F-actin polymerization in primary human T-cells.
Materials:
-
Isolated human CD4⁺ CCR4⁺ T-cells.[5]
-
Agonist: TARC (CCL17).
-
Test Compound: this compound.
-
Vehicle Control (e.g., 0.1% DMSO).[5]
-
Fixation Solution (e.g., 3% formaldehyde).[5]
-
Staining Agent: Alexa Fluor 647-conjugated phalloidin.[5]
-
Flow cytometer.
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) and identify CD4⁺ CCR4⁺ T-cells via antibody staining.[5]
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.[5]
-
Stimulate the cells with a concentration range of TARC for a short period (e.g., 15 seconds) to induce actin polymerization.[5]
-
Immediately stop the reaction by adding the fixation solution.[5]
-
Permeabilize the cells and stain the polymerized filamentous actin (F-actin) with Alexa Fluor 647-phalloidin.[5]
-
Analyze the mean fluorescence intensity (MFI) of the stained cells using a flow cytometer. The MFI is proportional to the F-actin content.[2]
-
Determine the dose-ratio from the shift in the TARC concentration-response curve caused by this compound to calculate the pA₂ value.[2]
Protocol 3: β-Arrestin Recruitment (BRET) Assay
This assay measures the recruitment of β-arrestin-2 to the CCR4 receptor upon agonist stimulation, a key event in GPCR desensitization and signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this measurement.[1][8]
Objective: To quantify the inhibitory effect of this compound on CCL22-mediated β-arrestin-2 recruitment to CCR4.
Materials:
-
HEK293T cells co-transfected with CCR4 fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Agonist: CCL22.
-
Test Compound: this compound.
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
48 hours post-transfection, wash the cells and replace the medium with assay buffer.[8]
-
Add various concentrations of this compound and incubate for 45 minutes at 37°C to allow the compound to reach binding equilibrium.[8]
-
Add the luciferase substrate.
-
Stimulate the cells with the agonist (CCL22).
-
Immediately measure the light emission at the wavelengths corresponding to the BRET donor and acceptor.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin-2 recruitment.
-
Analyze the data to determine the inhibition of the CCL22-induced BRET signal by this compound.
Applications in GPCR Research
This compound is a versatile tool for investigating the role of CCR4 in health and disease.
-
Target Validation: By specifically blocking CCR4, the compound can be used in cellular and animal models of disease (e.g., asthma, atopic dermatitis, cancer) to confirm the receptor's involvement in the underlying pathology.[2][4]
-
Mechanism of Action Studies: Researchers can use this compound to dissect the specific downstream signaling pathways regulated by CCR4 in different cell types.
-
Allosteric Modulation Research: As a well-characterized allosteric modulator, it serves as a reference compound for the discovery and characterization of new allosteric ligands for CCR4 and other GPCRs.[1]
-
Screening Assays: It can be used as a positive control in high-throughput screening campaigns designed to identify novel CCR4 antagonists.
Caption: Logical workflow for using this compound in target validation.
References
- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Skin-resident dendritic cells mediate postoperative pain via CCR4 on sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating the Low Oral Bioavailability of GSK2239633A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of the CCR4 antagonist, GSK2239633A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), a key receptor involved in the recruitment of Th2 lymphocytes to inflamed airways, making it a potential therapeutic target for conditions like asthma.[1][2] Despite its high potency, clinical studies in healthy male subjects have revealed that this compound exhibits low oral bioavailability, with a maximum value of only 16%.[1][2][3] This poor absorption hinders its development as an effective oral therapy, as achieving therapeutic plasma concentrations becomes challenging and can lead to high variability among patients.
Q2: What are the known pharmacokinetic parameters of this compound in humans?
Following intravenous administration, this compound displays a rapid distribution phase followed by a slow terminal elimination, with a half-life of approximately 13.5 hours, suggesting it is a low to moderate clearance drug.[1][2][3] However, after oral dosing, the estimated bioavailability is low.[1][2][3] Interestingly, co-administration with a high-fat meal has been shown to significantly increase the systemic exposure (AUC) and maximum concentration (Cmax) of this compound.[1]
Q3: What are the potential reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound is likely attributable to a combination of factors, a common challenge for many CCR4 antagonists.[4] Key potential reasons include:
-
Low Aqueous Solubility: The compound has a documented low solubility of 0.02 mg/mL, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[4]
-
Poor Membrane Permeability: The molecule's high molecular weight (549.06 g/mol ) may hinder its ability to efficiently cross the intestinal epithelium.[5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[4]
Troubleshooting Guide
This guide provides a systematic approach to investigate the root cause of this compound's low oral bioavailability in your experiments.
Problem: Inconsistent or low plasma concentrations of this compound after oral dosing in preclinical models.
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Intravenous Dosing (100 μg) | Oral Dosing (150-1500 mg, fasted) | Oral Dosing (1200 mg, fed) |
| t½ (Terminal Half-Life) | 13.5 hours[1][2] | 2.9 to 28.3 hours (variable)[1] | Not explicitly stated |
| Cmax (Maximum Concentration) | Not applicable | Dose-dependent, e.g., 695 ng/mL for 1200 mg[1] | 1410 ng/mL[1] |
| AUC (Area Under the Curve) | 4.420 ng·hr/mL (AUC0–48)[1] | Dose-dependent, e.g., 2330 ng·hr/mL for 1200 mg[1] | 6520 ng·hr/mL[1] |
| Bioavailability | Not applicable | 5-14%[1] | ~16%[1] |
| tmax (Time to Cmax) | Not applicable | 1.0–1.5 hours[1][2] | 3.0 hours[1] |
Step 1: Characterize Physicochemical Properties
The first step is to confirm the fundamental properties of your batch of this compound.
Table 2: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 549.06 g/mol | [5] |
| Aqueous Solubility | 0.02 mg/mL | [4] |
| DMSO Solubility | ≥ 250 mg/mL | [5] |
Experimental Protocol: Aqueous Solubility Determination
-
Objective: To determine the thermodynamic solubility of this compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Materials: this compound, SGF, SIF, orbital shaker, centrifuge, HPLC-UV.
-
Procedure:
-
Add an excess amount of this compound to vials containing SGF and SIF.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound by a validated HPLC-UV method.
-
Step 2: Assess Intestinal Permeability
If solubility is confirmed to be low, poor permeability across the intestinal wall could be another contributing factor.
Experimental Protocol: Caco-2 Permeability Assay
-
Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), LC-MS/MS.
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add this compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B-A) permeability, add the compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
-
Step 3: Evaluate Metabolic Stability
High first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.
Experimental Protocol: Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
-
Materials: this compound, human liver microsomes, NADPH regenerating system, phosphate (B84403) buffer, control compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for low clearance), LC-MS/MS.
-
Procedure:
-
Pre-incubate this compound with liver microsomes in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable organic solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of this compound in each sample by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizing the Problem and Solution Pathways
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Simplified CCR4 signaling pathway and the action of this compound.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GSK2239633A solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK2239633A, with a focus on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] It functions by inhibiting the binding of natural chemokines, such as Thymus and Activation-Regulated Chemokine (TARC, also known as CCL17) and Macrophage-Derived Chemokine (MDC, also known as CCL22), to the CCR4 receptor.[2][3] This inhibition blocks downstream signaling pathways that are involved in the recruitment of T-helper 2 (Th2) cells and regulatory T cells (Tregs), which play a role in inflammatory responses and tumor immunity.[3][4] this compound has been shown to inhibit TARC-induced increases in F-actin content and CCL22-mediated β-arrestin-2 recruitment.[1][2]
Q2: Why does this compound precipitate when I dilute my DMSO stock solution into aqueous media?
This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out" or "antisolvent precipitation." this compound is highly soluble in organic solvents like DMSO, but has very low solubility in aqueous solutions.[1][5] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the DMSO disperses, and the compound is forced into an environment where its concentration exceeds its solubility limit, causing it to precipitate.[1][5]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in cell culture should be kept as low as possible, typically at or below 0.5%.[3] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control with the same final DMSO concentration to assess any potential effects on your specific cells.[3]
Troubleshooting Guide for Aqueous Solubility Issues
My compound precipitates immediately upon dilution into my aqueous buffer/media. What should I do?
Immediate precipitation is usually due to the rapid change in solvent polarity and the compound's concentration exceeding its aqueous solubility limit. Here are several strategies to mitigate this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound to a level below its aqueous solubility limit.
-
Perform Serial Dilutions: Instead of a single-step dilution, perform a series of intermediate dilutions in your pre-warmed aqueous buffer. This gradual decrease in the DMSO concentration can help keep the compound in solution.[1]
-
Slow, Dropwise Addition with Agitation: Add the DMSO stock solution drop-by-drop into the vortex of your pre-warmed (37°C) aqueous solution while gently swirling or vortexing. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[1][5]
-
Pre-warm Your Aqueous Solution: Temperature can affect solubility. Always pre-warm your cell culture media or buffer to 37°C before adding the compound stock.[5]
My solution is clear initially, but a precipitate forms over time during incubation. What could be the cause?
Delayed precipitation can be caused by several factors within the incubator's environment:
-
Temperature and pH Shifts: Although controlled, slight fluctuations in the incubator can occur. More importantly, cellular metabolism can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[5] Ensure your medium is adequately buffered for the CO2 concentration in your incubator.
-
Compound Instability: The compound may degrade over time into less soluble byproducts. It is recommended to prepare fresh working solutions for each experiment.
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound, leading to the formation of insoluble complexes over time.[6]
Quantitative Solubility Data
Specific solubility data for this compound in various aqueous buffers is limited in publicly available literature. The compound is known to have low aqueous solubility.
| Solvent/Vehicle | Solubility | Notes |
| Formulation for in vivo use | ||
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (≥ 3.79 mM) | A clear solution is obtained. Saturation is not known.[7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (≥ 3.79 mM) | A clear solution is obtained. Saturation is not known.[7] |
| Aqueous Solution | ||
| Saline solution with 10% w/v (2-hydroxypropyl)-beta-cyclodextrin | 10 µg/mL (for intravenous infusion) | This formulation was used in a clinical study.[2] |
| General Aqueous Solubility | 0.02 mg/mL | This value has been reported, highlighting the compound's poor solubility in aqueous environments.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare the initial stock solution.[5]
-
Weighing and Dissolving: Accurately weigh the desired amount of this compound powder. Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If needed, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.[7]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[7]
Protocol 2: Kinetic Solubility Assessment in Aqueous Media
This protocol helps determine the maximum concentration of this compound that remains soluble in your specific experimental medium over time.
-
Prepare Stock Solution: Start with a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Pre-warm Medium: Pre-warm your specific cell culture medium or aqueous buffer to 37°C.[5]
-
Prepare Serial Dilutions: Create a series of dilutions of the compound in the pre-warmed medium in sterile microcentrifuge tubes or a 96-well plate. It is recommended to perform a two-step dilution for each final concentration to minimize "solvent shock."
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.
-
Visual and Microscopic Inspection: At various time points (e.g., 0, 1, 4, 24, 48 hours), visually inspect each dilution for signs of precipitation (cloudiness, crystals). A sample can also be examined under a microscope to detect fine precipitates.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum kinetic solubility under your specific experimental conditions.
Signaling Pathways and Workflows
CCR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of chemokines (CCL17/CCL22) to the CCR4 receptor and the point of inhibition by this compound.
Caption: CCR4 signaling pathway and inhibition by this compound.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with this compound in aqueous solutions.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Off-target effects of GSK2239633A in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2239633A in cell-based assays. The information focuses on addressing potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 4 (CCR4). It inhibits the binding of the natural ligands, thymus- and activation-regulated chemokine (TARC, also known as CCL17) and macrophage-derived chemokine (MDC, also known as CCL22), to CCR4. This blockade prevents the downstream signaling cascades that lead to the migration of T-helper type 2 (Th2) cells and regulatory T cells (Tregs).[1]
Q2: How selective is this compound for CCR4?
This compound exhibits high selectivity for human CCR4. Studies have shown a pIC50 of 7.4 for CCR4, while its affinity for other chemokine receptors is significantly lower (pIC50 < 5).[2][3] Specifically, it has been demonstrated that this compound does not inhibit CCL7-mediated activation of CCR2.[2][3]
Q3: Are there any known off-target effects of this compound?
While this compound is highly selective for CCR4 over other chemokine receptors, comprehensive screening data against a broad panel of unrelated targets (e.g., kinases, other GPCR families, ion channels) is not extensively published in the available literature. As with any small molecule inhibitor, off-target interactions cannot be completely ruled out and may contribute to unexpected experimental results.[4]
Q4: We are observing a cellular phenotype that doesn't seem to be mediated by CCR4. What should we do?
If you suspect an off-target effect, it is crucial to perform control experiments to validate that the observed phenotype is a direct result of CCR4 inhibition. The troubleshooting guide below outlines several strategies to address this, including the use of structurally unrelated CCR4 antagonists and genetic knockdown of CCR4.
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Assay Type | Ligand/Stimulus | Measured Value (pIC50) | Reference |
| Human CCR4 | Radioligand Binding | [¹²⁵I]-TARC | 7.96 | MedchemExpress Data |
| Human CCR4 | Functional (β-arrestin recruitment) | CCL22 | 7.4 | [2][3] |
| Other Chemokine Receptors | Not specified | Not specified | < 5 | [2][3] |
| Human CCR2 | Functional | CCL7 | No inhibition observed | [2][3] |
Troubleshooting Guide
This guide provides steps to take when encountering unexpected or inconsistent results in cell-based assays with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibition of CCR4-mediated responses (e.g., chemotaxis, calcium mobilization).
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. | This compound stability in solution over time may vary. |
| Suboptimal Assay Conditions | Optimize agonist (CCL17/CCL22) concentration, cell density, and incubation times. | The potency of an antagonist is dependent on the concentration of the agonist used. |
| Low CCR4 Expression | Verify CCR4 expression levels on your cell line using flow cytometry or qPCR. | Cell lines can lose receptor expression over multiple passages. |
| Cell Health | Monitor cell viability and morphology. Ensure cells are in a logarithmic growth phase. | Unhealthy cells may not respond robustly to stimuli. |
Issue 2: Observed cellular effects are suspected to be off-target.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific activity of this compound | 1. Use a structurally unrelated CCR4 antagonist: Confirm the phenotype with a different CCR4 inhibitor that has a distinct chemical scaffold. 2. Genetic knockdown/knockout of CCR4: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CCR4 expression. If the effect of this compound persists in CCR4-deficient cells, it is likely an off-target effect. 3. Rescue experiment: If possible, overexpress a constitutively active downstream signaling molecule to see if it rescues the phenotype induced by this compound. | These controls help to definitively link the observed effect to the inhibition of CCR4. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay at the working concentrations of this compound. | High concentrations of any compound can lead to non-specific cytotoxicity, which can be misinterpreted as a specific biological effect. |
Experimental Protocols
Radioligand Binding Assay for CCR4
This protocol is adapted from standard competitive binding assay methodologies.
1. Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4, supplemented with 0.1% BSA.
-
Radioligand: [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22.
-
Unlabeled Ligand (for non-specific binding): High concentration of unlabeled CCL17 or CCL22.
-
This compound: Serial dilutions in assay buffer.
2. Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing human CCR4.
-
Homogenize cells and perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation.
3. Assay Procedure:
-
In a 96-well plate, combine:
-
CCR4-expressing cell membranes (10-50 µg protein/well).
-
Fixed concentration of radioligand (at its Kd).
-
Varying concentrations of this compound.
-
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled CCL17/CCL22.
-
Incubate at room temperature to reach equilibrium.
4. Filtration and Counting:
-
Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
T-Cell Chemotaxis Assay
This protocol describes a transwell migration assay.[5][6]
1. Cell Preparation:
-
Use a CCR4-expressing T-cell line (e.g., HUT78) or primary T-cells.
-
Wash and resuspend cells in assay medium (e.g., RPMI 1640 + 0.5% BSA) at a concentration of 1-5 x 10⁶ cells/mL.[5]
2. Assay Setup:
-
Add assay medium containing the chemoattractant (CCL17 or CCL22) to the lower chamber of a transwell plate (5 µm pore size).
-
In separate tubes, pre-incubate the T-cells with varying concentrations of this compound or vehicle control (DMSO).
-
Add the pre-incubated cell suspension to the upper chamber of the transwell.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-7 hours.[5]
4. Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or flow cytometry.
5. Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
β-Arrestin Recruitment Assay
This protocol is based on enzyme fragment complementation technology (e.g., PathHunter by DiscoverX).[7][8]
1. Cell Culture:
-
Use a cell line engineered to co-express a ProLink (PK)-tagged CCR4 and an Enzyme Acceptor (EA)-tagged β-arrestin.[7]
-
Plate the cells in a 96-well assay plate and incubate.
2. Assay Procedure (Antagonist Mode):
-
Add serial dilutions of this compound to the cells and incubate.
-
Add the CCR4 agonist (CCL22) at a pre-determined EC80 concentration.
-
Incubate to allow for β-arrestin recruitment.
3. Signal Detection:
-
Add the detection reagents (substrate for the complemented enzyme).
-
Incubate to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
4. Data Analysis:
-
Normalize the data to controls (no antagonist and no agonist).
-
Plot the signal against the log concentration of this compound to determine the IC50.
Visualizations
Caption: CCR4 signaling and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK2239633A Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK2239633A, a selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4), in in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric antagonist of the human CC-chemokine receptor 4 (CCR4).[1][2] It functions by binding to a site on the receptor that is distinct from the binding site of endogenous chemokine ligands such as CCL17 (TARC) and CCL22 (MDC).[1][3] This allosteric modulation prevents the receptor from undergoing the conformational changes necessary for G-protein coupling and subsequent downstream signaling, as well as β-arrestin recruitment.[1][4][5]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type used. Based on available data, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.[3] For functional assays like chemotaxis or calcium mobilization, it is advisable to perform a full dose-response curve to determine the IC50 value in your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For experiments, dilute the stock solution in your assay buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Which cell lines are suitable for studying this compound's effects?
A4: The choice of cell line is critical and should be based on the expression of human CCR4. Suitable cell lines include those that endogenously express CCR4, such as certain T-cell lines (e.g., Hut78), or engineered cell lines that have been stably transfected to express human CCR4, for example, HEK293T or CHO cells.[1][6] It is essential to verify CCR4 expression in your chosen cell line before initiating experiments.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for easy reference and comparison.
| Parameter | Value | Assay Type | Cell Type/System | Reference |
| pIC50 | 7.96 ± 0.11 | [125I]-TARC Binding | Human CCR4 | [2][3] |
| pIC50 | 7.4 | Not specified | CCR4 | [1][7] |
| pA2 | 7.11 ± 0.29 | TARC-induced F-actin polymerization | Human CD4+ CCR4+ T-cells | [2][3] |
| pEC50 | 8.79 ± 0.22 | CCL17-induced F-actin polymerization | Human CD4+ CCR4+ T-cells | [2] |
| IC50 | < 10 µM | Inhibition of CCL22-mediated β-arrestin-2 recruitment | HEK293T cells expressing wild-type CCR4 | [7] |
| Selectivity | >900-fold | Radioligand Binding | Over other chemokine receptors (e.g., CCR3, CCR5) | [6] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the human CCR4 receptor.
Materials:
-
Membranes from cells expressing human CCR4
-
[125I]-CCL17 or [125I]-TARC (radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle (for total binding) or a high concentration of an unlabeled CCR4 ligand (for non-specific binding).
-
Add the CCR4-expressing cell membranes to each well to initiate the binding reaction.
-
Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value of this compound by fitting the data to a dose-response curve.
Chemotaxis Assay
This protocol assesses the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., Hut78)
-
Chemoattractant: Recombinant human CCL17 or CCL22
-
This compound
-
Assay Medium (e.g., RPMI 1640 + 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plate
-
Cell counting method (e.g., flow cytometry, fluorescent dye)
Procedure:
-
Prepare a suspension of CCR4-expressing cells in assay medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the 24-well plate. Add assay medium without chemoattractant to control wells for measuring basal migration.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 90 minutes to 3 hours) at 37°C in a 5% CO₂ incubator.
-
Quantify the number of cells that have migrated to the lower chamber using your chosen cell counting method.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect of this compound | - Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.- Incorrect concentration: Calculation error or suboptimal concentration range.- Insensitive cell line: Low or no expression of functional CCR4. | - Prepare fresh dilutions of this compound for each experiment.- Verify the concentration of your stock solution. Test a wider concentration range.- Confirm CCR4 expression in your cell line using techniques like flow cytometry or western blotting. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell density across wells.- Pipetting errors: Inaccurate dispensing of compound or cells.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. |
| Compound precipitation in media | - Low solubility: Exceeding the solubility limit of this compound in the aqueous assay buffer.- High final DMSO concentration. | - Ensure the final DMSO concentration is ≤ 0.1%.- Prepare intermediate dilutions in a co-solvent if necessary, although this should be carefully validated.- Visually inspect for precipitation at the highest concentrations. |
| Unexpected agonist-like effects | - Off-target effects at high concentrations.- Assay interference: The compound may interfere with the detection method. | - Test the selectivity of this compound against related chemokine receptors if possible.- Run appropriate controls, such as testing the compound in the absence of cells or the target receptor, to check for assay interference. |
Visualizations
Signaling Pathways
Caption: CCR4 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a chemotaxis assay with this compound.
References
- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Reasons for GSK2239633A clinical trial discontinuation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the CCR4 antagonist, GSK2239633A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the discontinuation of its clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the discontinuation of the this compound clinical trials?
The clinical development of this compound was discontinued (B1498344) primarily due to its pharmacokinetic and pharmacodynamic profile. Specifically, the compound exhibited low oral bioavailability and, consequently, failed to achieve the desired level of target engagement in human subjects.[1] In a clinical study, this compound did not reach the minimum target level of CC-chemokine receptor 4 (CCR4) inhibition in the blood, which was set at ≥90% at peak and 50% at trough concentrations. The maximum mean CCR4 occupancy achieved was 74% at the highest tested oral dose of 1500 mg.[1][2]
Q2: Was the discontinuation of this compound clinical trials related to safety concerns?
No, the discontinuation was not primarily due to safety issues. This compound was generally well-tolerated in healthy male subjects.[1][2] The majority of adverse events reported in clinical trials were of mild to moderate intensity.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] CCR4 is a G protein-coupled receptor that plays a crucial role in the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs).[3][4][5] By blocking the interaction of CCR4 with its natural ligands, CCL17 (TARC) and CCL22 (MDC), this compound was developed to inhibit the inflammatory responses mediated by these immune cells, with potential applications in diseases like asthma and atopic dermatitis.[3][4][6]
Troubleshooting Guide for In Vitro Experiments
Issue: Inconsistent IC50 values in radioligand binding assays.
-
Possible Cause 1: Reagent Quality. Ensure the radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22) has not degraded. Check the specific activity and storage conditions.
-
Possible Cause 2: Membrane Preparation. The quality and consistency of the cell membrane preparations expressing CCR4 are critical. Ensure a standardized protocol for membrane preparation and storage.
-
Possible Cause 3: Assay Conditions. Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium. Non-specific binding should be minimized and properly accounted for.
Issue: Low signal in F-actin polymerization assays.
-
Possible Cause 1: Cell Health. Use healthy, viable T-cells (e.g., primary CD4+ T-cells or a suitable cell line) for the assay. Poor cell viability will lead to a weak response.
-
Possible Cause 2: Agonist Concentration. Ensure the concentration of the chemokine agonist (CCL17 or CCL22) is optimal for inducing a robust F-actin polymerization response.
-
Possible Cause 3: Staining and Detection. Verify the concentration and quality of the fluorescently-labeled phalloidin (B8060827) used for staining F-actin. Ensure the flow cytometer or fluorescence microscope is correctly calibrated.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic, pharmacodynamic, and safety data from the phase I clinical trials of this compound in healthy male subjects.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous Administration (100 µg) | Oral Administration (150-1500 mg) |
| Median tmax | N/A | 1.0–1.5 hours[1][2] |
| Terminal Half-life (t½) | 13.5 hours[1][2] | N/A |
| Bioavailability | N/A | Low, maximum of 16%[1][2] |
| Effect of Food (1200 mg dose) | N/A | Cmax increased by 103%, AUC increased by 180-208%[2] |
Table 2: Pharmacodynamic Data of this compound
| Parameter | Result |
| Mean CCR4 Occupancy (1500 mg oral dose) | 74%[1][2] |
| Inhibition of TARC-induced Actin Polymerization | Dose-dependent inhibition observed[1] |
Table 3: Incidence of Adverse Events in Phase I Studies
| Administration Route | Percentage of Subjects Reporting Adverse Events | Severity of Events |
| Intravenous | 50%[1][2] | 98% were mild to moderate[1][2] |
| Oral | 79%[1][2] | 98% were mild to moderate[1][2] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the affinity (IC50) of this compound for the CCR4 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR4.
-
Radioligand: [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the CCR4-expressing cell membranes (3-20 µg protein per well).[7]
-
Add this compound at a range of concentrations.
-
Add the radioligand at a fixed concentration (typically at or below its Kd).
-
Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
F-actin Polymerization Assay (Flow Cytometry)
Objective: To measure the functional inhibition of chemokine-induced actin polymerization in T-cells by this compound.
Materials:
-
Isolated human CD4+ T-cells or a CCR4-expressing T-cell line.
-
This compound at various concentrations.
-
Chemokine agonist: CCL17 (TARC) or CCL22 (MDC).
-
Fixation buffer (e.g., 4% formaldehyde).
-
Permeabilization buffer.
-
Fluorescently-labeled phalloidin (e.g., FITC-phalloidin).
-
Flow cytometer.
Procedure:
-
Pre-incubate the T-cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with the chemokine agonist for a short period (e.g., 20 seconds) to induce actin polymerization.[8]
-
Immediately stop the reaction by adding fixation buffer.
-
Permeabilize the cells.
-
Stain the cells with fluorescently-labeled phalloidin, which binds specifically to F-actin.
-
Analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer. The MFI is proportional to the amount of F-actin.
-
Determine the inhibitory effect of this compound on agonist-induced actin polymerization.
Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]
Technical Support Center: Overcoming GSK2239633A Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CCR4 antagonist, GSK2239633A, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule allosteric antagonist of the C-C chemokine receptor 4 (CCR4).[1] CCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands CCL17 and CCL22, is involved in the trafficking of T helper 2 (Th2) cells and regulatory T cells (Tregs). In the context of cancer, the CCR4-CCL17/CCL22 axis can promote tumor progression by recruiting immunosuppressive Tregs to the tumor microenvironment. This compound binds to an intracellular allosteric site on the CCR4 receptor, preventing receptor activation and downstream signaling.
Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cell lines?
A2: While specific data on acquired resistance to this compound is limited, mechanisms observed for other CCR4 antagonists, particularly the monoclonal antibody mogamulizumab, provide strong potential explanations. These include:
-
Loss of CCR4 Expression: This is the most frequently observed mechanism of resistance to CCR4-targeting therapies.[2][3] Cancer cells can downregulate or completely lose CCR4 expression on their surface through genomic alterations such as gene deletions or mutations, or via epigenetic mechanisms like DNA methylation that silence gene expression.[2] Without the target receptor, this compound cannot exert its effect.
-
Mutations in the CCR4 Gene: Specific mutations in the CCR4 gene can alter the binding site of the antagonist, thereby reducing its potency. For instance, mutations in the N-terminal and transmembrane domains of CCR4 have been associated with resistance to mogamulizumab.[4]
-
Antagonist Tolerance: Prolonged exposure to a GPCR antagonist can sometimes lead to an increase in the concentration of the receptor on the cell surface, a phenomenon known as antagonist tolerance. This increase in receptor density can counteract the inhibitory effect of the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of CCR4 signaling, thus promoting their survival and proliferation.
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. How can I troubleshoot this?
A3: Please refer to the troubleshooting guide below for a systematic approach to investigating and addressing reduced sensitivity to this compound.
Troubleshooting Guide
This guide provides a step-by-step approach for researchers observing decreased efficacy of this compound in their cancer cell line models.
Problem: Decreased Sensitivity or Acquired Resistance to this compound
| Potential Cause | Suggested Action | Expected Outcome |
| 1. Loss or Downregulation of CCR4 Expression | A. Verify CCR4 Surface Expression: Use flow cytometry or immunohistochemistry (IHC) to compare CCR4 protein levels on the surface of your resistant cell line versus the parental, sensitive cell line. B. Analyze CCR4 mRNA Levels: Perform quantitative real-time PCR (qRT-PCR) to determine if the decrease in protein expression is due to reduced gene transcription. | A. A significant decrease or absence of CCR4 surface protein on the resistant cells compared to the parental line. B. A corresponding decrease in CCR4 mRNA levels in the resistant cells. |
| 2. Mutations in the CCR4 Gene | A. Sequence the CCR4 Gene: Isolate genomic DNA from both parental and resistant cell lines and perform Sanger or next-generation sequencing to identify any potential mutations in the coding region of the CCR4 gene. | A. Identification of mutations in the resistant cell line that are absent in the parental line. These could potentially alter the binding site of this compound. |
| 3. Activation of Bypass Pathways | A. Phospho-protein Array/Western Blotting: Analyze the activation status of key signaling pathways involved in cell survival and proliferation (e.g., PI3K/Akt, MAPK/ERK) in both sensitive and resistant cells, with and without this compound treatment. | A. Increased activation of one or more pro-survival signaling pathways in the resistant cell line, suggesting a compensatory mechanism. |
| 4. Suboptimal Experimental Conditions | A. Confirm Drug Integrity and Concentration: Verify the storage conditions and integrity of your this compound stock. Perform a fresh dose-response curve to confirm the IC50 value in your sensitive parental cell line. B. Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. | A. The IC50 in the sensitive line should be consistent with previous experiments. If not, the drug stock may be compromised. B. Confirmation that you are working with the correct cell line. |
Strategies to Overcome this compound Resistance
Based on preclinical findings with CCR4 antagonists, several strategies can be explored to overcome acquired resistance.
Combination Therapy
Combining this compound with other anti-cancer agents is a promising approach to enhance efficacy and overcome resistance. Synergistic effects can be achieved by targeting multiple signaling pathways simultaneously.
| Combination Agent | Cancer Model | Observed Effect | Reference |
| Anti-CTLA-4 Antibody | CT26 Colon Carcinoma | Combination therapy significantly enhanced the anti-tumor effect, with 6 out of 10 mice becoming tumor-free. | |
| Anti-CD137 Antibody | CT26 Colon Carcinoma | Combination therapy significantly enhanced the anti-tumor effect, with 4 out of 9 mice becoming tumor-free. | |
| Immune Checkpoint Inhibitors (general) | Various solid tumors | Preclinical studies demonstrate superior efficacy of combination therapy over monotherapy. | [5] |
Epigenetic Modulation
If loss of CCR4 expression is due to epigenetic silencing, treatment with epigenetic modulators may restore its expression and re-sensitize cells to this compound.
| Epigenetic Modulator Class | Mechanism of Action | Potential Application |
| DNA Methyltransferase (DNMT) Inhibitors (e.g., 5-Azacytidine, Decitabine) | Inhibit DNA methylation, potentially leading to the re-expression of silenced genes like CCR4. | Treatment of resistant cells with DNMT inhibitors to assess for restoration of CCR4 expression and sensitivity to this compound. |
| Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat, Panobinostat) | Increase histone acetylation, leading to a more open chromatin structure and facilitating gene transcription. | Treatment of resistant cells with HDAC inhibitors to evaluate the impact on CCR4 gene expression and drug sensitivity. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile cell culture plates, flasks, and pipettes
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental cell line and perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.
-
Monitor Cell Viability and Proliferation: Regularly monitor the cells for signs of cell death and reduced proliferation. Initially, a significant portion of the cells may die.
-
Allow for Recovery and Expansion: Continue to culture the surviving cells in the presence of the drug. The surviving population will begin to proliferate again.
-
Gradual Dose Escalation: Once the cell population has stabilized and is growing steadily, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat steps 4 and 5, allowing the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
Characterize the Resistant Cell Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established.
-
Confirm Resistance: Perform a new dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Cryopreserve Resistant Cells: Cryopreserve aliquots of the resistant cell line at various passages to ensure a consistent source for future experiments.
Protocol 2: Assessment of CCR4 Surface Expression by Flow Cytometry
This protocol allows for the quantification of CCR4 protein expression on the cell surface.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently conjugated anti-human CCR4 antibody (e.g., clone 1G1)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1x10^6 cells from both the parental and resistant cell lines.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellets in 100 µL of cold FACS buffer. Add the anti-human CCR4 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Compare the mean fluorescence intensity (MFI) of CCR4 staining between the parental and resistant cell lines, using the isotype control to set the background fluorescence.
Visualizations
Signaling Pathway: CCR4 Activation and Inhibition by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic effect of immune checkpoint blockade and anti-angiogenesis in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic effect of immune checkpoint blockade and anti-angiogenesis in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in GSK2239633A Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and troubleshoot variable results in functional assays involving the CCR4 antagonist, GSK2239633A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Unlike orthosteric antagonists that bind to the same site as the natural ligands (chemokines CCL17 and CCL22), this compound binds to an intracellular site on the CCR4 receptor.[3][4][5] This binding event modulates the receptor's conformation, thereby inhibiting the downstream signaling pathways typically initiated by chemokine binding.[3][4][5]
Q2: Which functional assays are commonly used to assess this compound activity?
The activity of this compound is typically evaluated using a variety of in vitro functional assays that measure the inhibition of CCR4-mediated responses. These include:
-
Chemotaxis Assays: These assays measure the ability of this compound to block the directional migration of CCR4-expressing cells towards a chemokine gradient (e.g., CCL17 or CCL22).[6]
-
F-actin Polymerization Assays: CCR4 activation leads to changes in the cellular cytoskeleton, including the polymerization of filamentous actin (F-actin). This assay quantifies the inhibition of this process in the presence of this compound.[1]
-
β-Arrestin Recruitment Assays: G protein-coupled receptor (GPCR) activation, including CCR4, leads to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling. Assays like BRET or FRET can measure the inhibition of this recruitment by this compound.[4][7]
-
Calcium Mobilization Assays: Chemokine binding to CCR4 can induce an increase in intracellular calcium concentration. This assay measures the ability of this compound to block this calcium flux.[8]
-
Radioligand Binding Assays: These assays determine the binding affinity of this compound to the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.[6]
Q3: What are the known ligands for CCR4?
The primary endogenous ligands for CCR4 are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[9][10] These chemokines play a crucial role in recruiting T helper 2 (Th2) cells and regulatory T cells (Tregs) to sites of inflammation.[11][12]
Troubleshooting Guides
Issue 1: High Variability or No Inhibitory Effect Observed in Chemotaxis Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chemokine Concentration | Perform a dose-response curve for the chemokine (CCL17 or CCL22) to determine the optimal concentration that induces a robust chemotactic response in your specific cell line.[1] |
| Low CCR4 Expression on Cells | Verify the surface expression of CCR4 on your cells using flow cytometry.[1] Cell lines can lose receptor expression over time with increasing passage numbers. Consider using a lower passage number of cells or a different cell line with higher CCR4 expression. |
| This compound Degradation or Precipitation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in the assay medium and visually inspect for any precipitation.[1] |
| Incorrect Assay Incubation Time | The incubation time is a critical parameter. Too short an incubation may not allow for sufficient cell migration, while too long an incubation can lead to desensitization of the chemokine gradient.[3] Optimize the incubation time for your specific experimental setup. |
| Cell Health Issues | Ensure that the cells are healthy and in the logarithmic growth phase.[1] Poor cell viability will lead to inconsistent migration. |
| Variability in Cell Plating | Uneven cell distribution in the transwell insert can lead to variable results. Ensure a homogenous cell suspension before plating.[9] |
Issue 2: Inconsistent Results in F-actin Polymerization Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Timing of Stimulation and Fixation | Actin polymerization is a rapid process. The timing of chemokine stimulation and subsequent cell fixation is critical for capturing the peak response. Perform a time-course experiment to determine the optimal time point for your cell type. |
| Reagent Quality | Ensure the quality and proper storage of reagents such as phalloidin (B8060827) conjugates and formaldehyde (B43269). Phalloidin is light-sensitive and should be protected from light. |
| Cell Permeabilization Issues | Inadequate cell permeabilization will result in poor staining of F-actin. Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or saponin). |
| High Background Fluorescence | Insufficient washing steps can lead to high background fluorescence. Ensure thorough washing of the cells after staining. |
| Variability in Flow Cytometer Settings | Maintain consistent settings on the flow cytometer between experiments, including laser power and detector voltages, to ensure comparability of results. |
Issue 3: Low Signal or High Background in β-Arrestin Recruitment Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency (for transient assays) | Optimize the transfection protocol to ensure high expression of the tagged CCR4 and β-arrestin constructs. |
| Suboptimal Donor-Acceptor Ratio (for BRET/FRET) | The ratio of the donor and acceptor fusion proteins is critical for a good signal window. Titrate the amounts of each plasmid to determine the optimal ratio. |
| Cell Line Choice | The choice of cell line can significantly impact the assay performance. Use a cell line that has been shown to be suitable for β-arrestin recruitment assays (e.g., HEK293).[7] |
| Incorrect Assay Kinetics | The kinetics of β-arrestin recruitment can vary between different GPCRs. Perform a time-course experiment to determine the optimal incubation time for measuring the inhibitory effect of this compound.[7] |
| Ligand-Induced Receptor Internalization | Prolonged incubation with the chemokine can lead to receptor internalization, which may affect the β-arrestin recruitment signal.[13] Consider shorter incubation times or using a non-internalizing ligand if available. |
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the assay format and experimental conditions. The following table summarizes reported values for this compound and related compounds.
| Compound | Assay Type | Cell Line/System | Ligand | pIC50 / IC50 |
| This compound | Radioligand Binding ([¹²⁵I]-TARC) | Human CCR4 | TARC (CCL17) | pIC50: 7.96 |
| This compound | F-actin Polymerization | Human CD4⁺ CCR4⁺ T-cells | TARC (CCL17) | pA₂: 7.11 |
| Compound 4 (similar to this compound) | β-Arrestin Recruitment | CHO-CCR4 cells | CCL22 | pIC50: 8.9 |
| Compound 2 (similar to this compound) | β-Arrestin Recruitment | CHO-CCR4 cells | CCL22 | pIC50: 8.72 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. pA₂ is a measure of antagonist potency.
Experimental Protocols
Protocol 1: Chemotaxis (Transwell) Assay
-
Cell Preparation: Culture CCR4-expressing cells (e.g., Hut78) to mid-log phase. On the day of the assay, harvest and resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add assay medium containing the chemoattractant (e.g., 10 nM CCL22) to the lower wells of a 24-well transwell plate with a 5 µm pore size membrane.
-
Compound Treatment: In a separate plate, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Migration: Add the pre-treated cell suspension to the upper chamber of the transwell plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification: After incubation, collect the cells that have migrated to the lower chamber. Count the cells using a cell counter or flow cytometer.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: F-actin Polymerization Assay
-
Cell Preparation: Isolate primary human CD4⁺ T-cells or use a suitable CCR4-expressing cell line. Resuspend the cells in assay buffer.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add the CCR4 ligand (e.g., CCL17) to the cell suspension and incubate for a short period (e.g., 15-30 seconds) at 37°C.
-
Fixation and Permeabilization: Stop the reaction by adding formaldehyde to fix the cells. After fixation, wash the cells and permeabilize them with a detergent like saponin.
-
Staining: Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 647 phalloidin).
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the stained cells using a flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition of F-actin polymerization for each concentration of this compound relative to the stimulated control and determine the IC50 value.
Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a chemotaxis (transwell) assay.
Caption: Logical troubleshooting workflow for variable assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 4. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]
- 9. CCR4 - Wikipedia [en.wikipedia.org]
- 10. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. rapt.com [rapt.com]
- 13. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GSK2239633A toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2239633A in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric antagonist of the CC-chemokine receptor 4 (CCR4).[1][2] It functions by inhibiting the binding of the chemokines TARC (thymus- and activation-regulated chemokine, also known as CCL17) and MDC (monocyte-derived chemokine, also known as CCL22) to CCR4.[2] This receptor is primarily expressed on Th2 lymphocytes and is involved in their recruitment to sites of inflammation.[2] this compound acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the natural ligand binding site to inhibit receptor activation.[3][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
For long-term storage, this compound should be stored as a powder at -20°C or -80°C. For experimental use, it is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[6] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[6] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[7]
Q3: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
The frequency of media changes depends on the stability of this compound in your specific cell culture conditions and the metabolic rate of your cells. For long-term experiments, it is advisable to replace the media with a fresh preparation of the compound every 2-3 days.[8] This ensures a consistent concentration of the inhibitor throughout the experiment.
Q4: What are the known off-target effects of this compound?
This compound is reported to be a highly selective antagonist for CCR4, with a pIC50 of 7.96.[1][9] Its activity against other chemokine receptors, including CCR3 and CCR5, is significantly lower (pIC50 < 5), indicating a high degree of selectivity.[9] However, as with any small molecule inhibitor, it is good practice to include appropriate controls to monitor for potential off-target effects in your specific cell system.
Troubleshooting Guides
Problem 1: Increased Cell Death or Reduced Viability in Long-Term Cultures
Possible Causes:
-
Compound Toxicity: The concentration of this compound may be too high for the specific cell line over an extended period.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.[7]
-
Compound Degradation: The inhibitor may degrade over time in the culture medium, leading to the formation of toxic byproducts.
-
Nutrient Depletion/Waste Accumulation: Standard issue in long-term cultures, which can be exacerbated by the presence of an inhibitor.
Solutions:
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line in a long-term setting.
-
Minimize Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is below 0.1%.[7]
-
Regular Media Changes: Replace the cell culture medium with fresh this compound every 2-3 days to maintain compound stability and replenish nutrients.[8]
-
Perform Viability Assays: Regularly monitor cell viability using methods that are not affected by the compound itself. For long-term studies, consider non-lytic, real-time assays.
Problem 2: Inconsistent or Irreproducible Experimental Results
Possible Causes:
-
Inconsistent Stock Solution: Variability in the preparation of the this compound stock solution.[6]
-
Compound Instability: Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.[6]
-
Cell Culture Variables: Variations in cell seeding density, passage number, or culture conditions.
Solutions:
-
Proper Stock Solution Handling: Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -80°C.[6]
-
Fresh Working Solutions: Always prepare fresh working solutions from the stock for each experiment.
-
Standardize Cell Culture Procedures: Maintain consistent cell passage numbers and seeding densities for all experiments.
-
Include Positive and Negative Controls: Use appropriate controls to ensure the reliability of your assay.
Quantitative Data Summary
The following tables present hypothetical data for a 10-day experiment assessing the long-term effects of this compound on a CCR4-expressing T-cell line. This data is for illustrative purposes only.
Table 1: Cell Viability Over a 10-Day Treatment Period
| Treatment Group | Day 2 (% Viability) | Day 5 (% Viability) | Day 10 (% Viability) |
| Vehicle Control (0.1% DMSO) | 98 ± 2 | 95 ± 3 | 92 ± 4 |
| This compound (1 µM) | 97 ± 2 | 93 ± 3 | 89 ± 5 |
| This compound (5 µM) | 96 ± 3 | 88 ± 4 | 75 ± 6 |
| This compound (10 µM) | 90 ± 4 | 75 ± 5 | 55 ± 7 |
Table 2: Inhibition of TARC-Induced Cell Migration
| Treatment Group | Pre-treatment | Day 5 | Day 10 |
| Vehicle Control (0.1% DMSO) | 100% | 100% | 100% |
| This compound (1 µM) | 15% | 18% | 20% |
| This compound (5 µM) | 5% | 7% | 8% |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol describes a method for assessing cell viability over a 10-day period using a resazurin-based assay.
-
Cell Seeding: Seed CCR4-expressing T-cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the medium in the wells with the prepared compound dilutions or the vehicle control.
-
Incubation and Media Changes: Incubate the plate at 37°C and 5% CO2. Replace the medium with fresh compound or vehicle control every 2-3 days.[8]
-
Viability Assessment (Days 2, 5, and 10):
-
Add a resazurin-based viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Protocol 2: Chemotaxis Assay
This protocol is for assessing the inhibitory effect of this compound on TARC-induced cell migration.
-
Cell Preparation: Culture CCR4-expressing T-cells in the presence of this compound or vehicle control for the desired duration (e.g., 5 or 10 days).
-
Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate). Add TARC (CCL17) as the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the treated cells in serum-free medium and add them to the upper chamber.
-
Incubation: Incubate the plate for 4-6 hours to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.
-
Data Analysis: Express the number of migrated cells as a percentage of the migration observed in the vehicle control group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating Preclinical Crossroads: A Guide to Enhancing GSK2239633A Exposure in Animal Models
Technical Support Center
For researchers and drug development professionals utilizing the CCR4 antagonist GSK2239633A, achieving adequate and consistent exposure in animal models is a critical step for obtaining reliable preclinical data. This guide provides a comprehensive resource for troubleshooting and improving the in vivo exposure of this compound, addressing common challenges through a series of frequently asked questions and detailed experimental protocols.
This compound is characterized by low aqueous solubility, which can lead to variable and often low oral bioavailability, a factor that is significantly influenced by the formulation and the animal species being studied. Understanding and overcoming these hurdles is paramount for the successful progression of research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes?
Low and variable oral exposure of this compound in mice is a common challenge that can be attributed to several factors:
-
Poor Aqueous Solubility: this compound has a low intrinsic solubility (0.02 mg/mL), which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Formulation Inadequacy: The choice of vehicle for administration is critical. A simple suspension may not provide sufficient solubilization for consistent absorption.
-
First-Pass Metabolism: The compound may be subject to extensive metabolism in the gut wall or liver before it reaches systemic circulation. Species-specific differences in metabolic enzymes, such as cytochrome P450s, can lead to different bioavailability outcomes.
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption. The expression and activity of these transporters can vary between species.
Q2: What are the recommended starting formulations for improving the oral bioavailability of this compound in rodents?
For poorly soluble compounds like this compound, the formulation strategy should aim to enhance its solubility and maintain it in a dissolved state in the GI tract. Here are some recommended starting points:
-
Co-solvent Systems: A mixture of solvents can be used to dissolve the compound. A common combination includes a small percentage of an organic solvent like DMSO, a solubilizing agent such as PEG300 or Solutol HS 15, and a surfactant like Tween 80, all diluted in saline or water.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve the absorption of lipophilic drugs by promoting lymphatic transport and potentially reducing first-pass metabolism.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.
Q3: Are there known species differences in the pharmacokinetics of this compound that we should be aware of?
Yes, significant species differences in the oral bioavailability of this compound have been reported. While preclinical studies in rats and beagle dogs have shown high oral bioavailability (85% and 97%, respectively), human studies have revealed a much lower bioavailability of approximately 16%.[2] This highlights the importance of carefully selecting the animal model and being cautious when extrapolating preclinical data to humans. The underlying reasons for these differences are likely multifactorial, involving variations in GI physiology, metabolic enzyme activity, and transporter function across species.
Q4: How does food intake affect the oral absorption of this compound?
In human clinical trials, the administration of this compound with a high-fat meal was found to significantly increase its systemic exposure.[2] This "food effect" is common for poorly soluble, lipophilic compounds. The presence of food can stimulate bile secretion, which aids in the solubilization and absorption of the drug. When conducting animal studies, it is crucial to control for and report the feeding status of the animals (e.g., fasted or fed) to ensure the reproducibility of the results.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to low this compound exposure.
Initial Assessment of Low Exposure
If you are encountering low exposure, a systematic investigation is recommended. The following flowchart outlines a decision-making process to guide your troubleshooting efforts.
Caption: Troubleshooting workflow for low this compound exposure.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose | Condition | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| 1200 mg | Fasted | 695 | 1.0-1.5 | 2330 | ~5-9 |
| 1200 mg | Fed (High-Fat) | 1410 | 3.0 | 6520 | ~16 |
Data extracted from a human clinical trial.[2]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Intravenous Microdose)
| Parameter | Value |
| Terminal Half-life (t½) | 13.5 hours |
| Plasma Clearance (CL) | 21.9 L/hour |
| Volume of Distribution (Vss) | 119 L |
Data extracted from a human clinical trial.[2]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
Objective: To prepare a clear solution of this compound for oral administration to mice to improve absorption.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution of this compound and mix thoroughly.
-
Add Tween 80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add sterile saline to reach the final desired concentration and volume. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Visually inspect the final formulation to ensure it is a clear solution. Prepare fresh on the day of the experiment.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration of a formulated solution.
Materials:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
This compound formulation (prepared as in Protocol 1)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer a single oral dose of the this compound formulation via oral gavage (e.g., 10 mg/kg). The dosing volume should be appropriate for the mouse size (e.g., 5-10 mL/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.
By systematically addressing the potential causes of low exposure and employing appropriate formulation strategies, researchers can significantly improve the reliability and reproducibility of their preclinical studies with this compound. This, in turn, will lead to a more accurate assessment of its therapeutic potential.
References
- 1. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GSK2239633A Precipitation in Assay Plates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the precipitation of GSK2239633A in assay plates. By understanding the physicochemical properties of this compound and implementing best laboratory practices, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4).[1][2] Like many small molecule inhibitors, this compound has low aqueous solubility, which can lead to its precipitation in the aqueous environment of assay buffers.[3] This precipitation reduces the effective concentration of the compound in your assay, leading to inaccurate and unreliable data.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations up to 250 mg/mL (455.32 mM) achievable.[2] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can negatively impact the compound's solubility and stability.[4]
Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon, often called "DMSO shock," occurs when the compound rapidly leaves the soluble environment of the organic solvent and enters the aqueous buffer where it is less soluble. To prevent this, a gradual dilution process is recommended. Instead of a single large dilution, perform a serial dilution. Additionally, always add the DMSO stock to the aqueous buffer, not the other way around, and ensure vigorous mixing during the process.[4]
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cellular toxicity.[4] However, the tolerance of specific cell lines to DMSO can vary. It is best practice to include a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects. An example of a published in vitro assay with this compound used a final concentration of 1 µM of the compound with 0.1% DMSO.[1]
Q5: How does pH affect the solubility of this compound?
This compound has a predicted pKa of 6.60.[5] This means its ionization state, and therefore its solubility, will be influenced by the pH of the buffer. As a weakly basic compound, this compound is expected to be more soluble in acidic conditions. If your experimental setup allows, adjusting the pH of your assay buffer to be slightly acidic may improve its solubility.
Q6: Can serum in cell culture media affect the solubility of this compound?
Yes, serum proteins, particularly albumin, can bind to small hydrophobic molecules, which can either increase their apparent solubility or reduce their free concentration.[6] If you observe different results in the presence and absence of serum, it may be due to protein binding.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation in a question-and-answer format.
Issue 1: My this compound stock solution in DMSO is cloudy or has visible particles.
-
Possible Cause: The compound has precipitated out of the DMSO stock.
-
Solution:
-
Gentle Warming: Warm the stock solution in a 37°C water bath for a few minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to help redissolve the compound.[1]
-
Verify DMSO Quality: Ensure you are using anhydrous DMSO.
-
Issue 2: The assay plate becomes cloudy immediately after adding the diluted this compound.
-
Possible Cause A: Final concentration is too high. The final concentration of this compound in your assay likely exceeds its solubility limit in the specific buffer.
-
Solution: Lower the final concentration of the compound. Perform a kinetic solubility assay (see Experimental Protocol 2) to determine the maximum soluble concentration in your assay buffer.
-
-
Possible Cause B: Improper mixing technique. Adding the DMSO stock too quickly can create localized high concentrations, causing the compound to precipitate.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Issue 3: The solution is initially clear but becomes cloudy over the incubation period.
-
Possible Cause: Time-dependent precipitation. The compound may be in a supersaturated state and is slowly precipitating over time.
-
Solution:
-
Reduce Final Concentration: Work at a lower final concentration of this compound.
-
Incorporate Solubilizing Agents: Consider adding a low percentage of a biocompatible surfactant like Tween-80 (e.g., 0.01-0.1%) to your assay buffer.[4] Be sure to test the effect of the surfactant on your assay in a control experiment.
-
-
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅ClN₄O₅S₂ | [2] |
| Molecular Weight | 549.06 g/mol | [2] |
| pKa | 6.60 (predicted) | [5] |
| DMSO Solubility | ≥ 250 mg/mL (455.32 mM) | [2] |
| Aqueous Solubility | Low | [3] |
Table 2: Recommended Starting Conditions for In Vitro Assays
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | Anhydrous DMSO | --- |
| Stock Solution Concentration | 10-50 mM | Prepare fresh or store in aliquots at -80°C. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Cell line dependent, ideally ≤ 0.1%.[1][4] |
| Final this compound Concentration | Assay Dependent | A concentration of 1 µM has been used successfully in a cell-based assay.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent serial dilution into an aqueous buffer.
-
Stock Solution Preparation (10 mM):
-
Weigh out 5.49 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Preparation of Working Solution (e.g., 10 µM final concentration in a 100 µL assay volume with 0.1% final DMSO):
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock to 99 µL of your pre-warmed aqueous assay buffer. Mix immediately and thoroughly.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol allows you to determine the maximum kinetic solubility of this compound in your specific assay buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Add a small, fixed volume of each DMSO dilution to a larger volume of your pre-warmed assay buffer in a clear 96-well plate (e.g., 2 µL of DMSO stock into 98 µL of buffer).
-
Seal the plate and incubate at your assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the plate for the highest concentration that remains clear.
-
(Optional) Quantify the solubility by measuring the absorbance or by using nephelometry to detect light scattering from precipitated particles.[7][8]
Mandatory Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR | TargetMol [targetmol.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: GSK2239633A In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of GSK2239633A, a selective CC-chemokine receptor 4 (CCR4) antagonist. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a negative allosteric modulator of the CCR4 receptor.[1] It binds to a site on the receptor distinct from the binding site of its natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[2][3][4] This binding event inhibits the downstream signaling pathways that are normally triggered by ligand binding, thereby preventing the migration of CCR4-expressing cells, such as T-helper 2 (Th2) cells and regulatory T cells (Tregs).[2][5][6]
Q2: What are the main challenges in the in vivo delivery of this compound?
Based on data from a human clinical study, this compound has low oral bioavailability, estimated to be a maximum of 16%.[7] This suggests that the compound may have poor solubility and/or permeability. Therefore, the primary challenges for in vivo delivery in preclinical animal models are likely to be:
-
Poor aqueous solubility: Difficulty in preparing a homogenous and stable formulation for administration.
-
Low and variable absorption: Leading to inconsistent plasma concentrations and experimental results.
-
Potential for precipitation at the injection site: For parenteral routes, this can cause local irritation and variable absorption.
Q3: Which in vivo delivery routes are most common for small molecule inhibitors like this compound?
The most common administration routes for small molecule inhibitors in preclinical animal models, such as mice and rats, are:
-
Oral gavage (PO): Direct administration into the stomach. This is a common route for testing orally bioavailable drugs.
-
Intraperitoneal injection (IP): Injection into the peritoneal cavity. This route is often used for compounds with low oral bioavailability or to bypass first-pass metabolism.
Q4: How do I choose between oral gavage and intraperitoneal injection?
The choice of administration route depends on the goals of your study.
-
If you are evaluating the potential of this compound as an oral therapeutic, oral gavage is the appropriate route, despite its known low bioavailability. Formulation optimization will be critical.
-
If the primary goal is to study the systemic effects of CCR4 antagonism and ensure consistent exposure, intraperitoneal injection is a more reliable option as it generally leads to higher and more reproducible plasma concentrations compared to oral gavage for poorly absorbed compounds.
Q5: Are there any known pharmacokinetic parameters for this compound?
Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (100 µg) | Oral (150-1500 mg, fasted) | Oral (1200 mg, fed) |
| Tmax (median) | N/A | 1.0 - 1.5 hours | 3.0 hours |
| t½ (terminal) | 13.5 hours | Not reported | Not reported |
| Bioavailability | N/A | 5 - 14% | ~16% |
| Effect of Food | N/A | N/A | Increased systemic exposure (AUC and Cmax) |
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Ball/Tip Diameter (mm) |
| < 14 | 24G | 1 | 1.25 |
| 15 - 20 | 22G | 1 - 1.5 | 1.25 |
| 20 - 25 | 20G | 1 - 1.5 | 2.0 - 2.25 |
| 25 - 35 | 18G | 1.5 - 2 | 2.25 |
Table 3: Recommended Maximum Administration Volumes for Mice
| Route of Administration | Maximum Volume (mL/kg) | Example Volume for a 25g mouse (mL) |
| Oral Gavage | 10 | 0.25 |
| Intraperitoneal Injection | 20 | 0.5 |
Note: These are general guidelines. Smaller volumes are often recommended to minimize the risk of adverse effects.[10]
Troubleshooting Guides
Oral Gavage Delivery
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty preparing a homogenous suspension | Poor aqueous solubility of this compound. | - Use a suitable vehicle for suspending hydrophobic compounds, such as 0.5% carboxymethylcellulose (CMC-Na) in saline or a corn oil-based vehicle.[11][12]- Consider a formulation with co-solvents like DMSO and PEG300, and a surfactant like Tween-80. A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]- For challenging compounds, a self-microemulsifying drug delivery system (SMEDDS) can be explored to improve solubility.[11]- Ensure vigorous mixing (vortexing, sonication) during preparation.[11] |
| Inconsistent experimental results between animals | - Inaccurate dosing due to an inhomogeneous suspension.- High variability in oral absorption.- Stress from the gavage procedure affecting the biological outcome. | - Vortex the suspension immediately before dosing each animal to ensure uniformity.[11]- Standardize the gavage procedure and ensure all technicians are proficient.- Handle mice gently and consistently to minimize stress. Consider habituating the animals to handling before the experiment.[11] |
| Animal distress during or after gavage (e.g., coughing, fluid from nose) | - The gavage needle may have entered the trachea.- Administration was too rapid, causing reflux.- Esophageal irritation or perforation. | - Immediate Action: Stop the procedure. If fluid is seen from the nose, aspiration has likely occurred. Monitor the animal closely and euthanize if in respiratory distress.[11]- Prevention: Ensure proper restraint and technique. The gavage needle should be measured to the correct length (from the mouth to the last rib).[9][13] Use a flexible plastic feeding tube to minimize trauma.[14] Administer the substance slowly.[15] |
Intraperitoneal (IP) Injection Delivery
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of the compound in the formulation | - Poor solubility in the chosen vehicle.- Change in pH or temperature upon dilution. | - Use a formulation known to maintain the solubility of hydrophobic compounds (e.g., solutions containing DMSO, PEG300, Tween-80).[12]- Prepare the formulation fresh before each use.- Gently warm the vehicle to aid dissolution, but ensure it is at room temperature before injection.[16] |
| Leakage from the injection site | - Injection volume is too large.- Needle was not inserted correctly or was withdrawn too quickly. | - Adhere to the recommended maximum injection volumes (see Table 3).- Ensure the needle fully penetrates the abdominal wall.- Pause for a moment after depressing the plunger before withdrawing the needle. |
| Variable drug exposure between animals | - Incorrect injection technique (e.g., subcutaneous injection instead of IP).- Injection into an organ or the gastrointestinal tract. | - Ensure proper restraint with the head tilted downwards to move abdominal organs away from the injection site.[17]- Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[17][18]- Aspirate before injecting to ensure the needle is not in a blood vessel or organ.[17] |
| Signs of peritonitis or abdominal distress | - Contamination of the injectable solution.- Irritation caused by the vehicle (e.g., high concentration of DMSO). | - Prepare all solutions under sterile conditions.- Use a new sterile needle and syringe for each animal.[17]- If using co-solvents like DMSO, keep the concentration as low as possible while maintaining solubility. For sensitive mouse strains, consider reducing the DMSO concentration.[12] |
Experimental Protocols
Protocol 1: Oral Gavage of a this compound Suspension
This protocol is a general guideline and should be adapted based on the specific requirements of the experiment.
A. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% CMC-Na in sterile saline, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)
-
Sterile tubes for preparation
-
Vortex mixer and/or sonicator
-
Syringes (1 mL)
-
Gavage needles (appropriate size for the mice, see Table 2)[9]
B. Formulation Preparation (Example with 0.5% CMC-Na):
-
Prepare the 0.5% CMC-Na vehicle by slowly adding 0.5 g of CMC-Na to 100 mL of sterile saline while stirring until fully dissolved.
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension.
C. Administration Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Properly restrain the mouse, ensuring the head and body are in a straight line.[10]
-
Vortex the this compound suspension immediately before drawing it into the syringe.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth until the mouse swallows, which will guide the needle into the esophagus.[9]
-
Advance the needle to the pre-measured depth. Do not force the needle if resistance is met.[10]
-
Slowly administer the suspension over 2-3 seconds.[15]
-
Gently withdraw the needle along the same path.
-
Return the mouse to its cage and monitor for any signs of distress.[9]
Protocol 2: Intraperitoneal Injection of a this compound Solution
This protocol is based on methods used for other small molecule CCR4 antagonists in vivo.[4]
A. Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 90% corn oil, or a solution of DMSO, PEG300, Tween-80, and saline)[12]
-
Sterile tubes for preparation
-
Syringes (1 mL)
-
Needles (25-27 gauge)
B. Formulation Preparation (Example with DMSO/Saline):
-
Calculate the required amount of this compound.
-
Dissolve the this compound powder in the minimum required amount of DMSO.
-
If using co-solvents, add PEG300 and Tween-80 and mix well.
-
Slowly add the sterile saline to the final volume while mixing to prevent precipitation.
-
Ensure the final solution is clear before administration.
C. Administration Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse in dorsal recumbency with its head tilted downwards.[17]
-
Locate the injection site in the lower right quadrant of the abdomen.[17][18]
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle.[19]
-
Aspirate to ensure the needle is not in a blood vessel or organ. You should feel negative pressure.[17]
-
Inject the solution steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting in vivo delivery issues.
References
- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. rapt.com [rapt.com]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. scribd.com [scribd.com]
Addressing batch-to-batch variability of GSK2239633A
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of CCR4.[2] This means it binds to a site on the receptor that is different from the binding site of the natural chemokines, CCL17 (TARC) and CCL22 (MDC). This binding event changes the receptor's conformation, which in turn prevents the activation of downstream signaling pathways that are crucial for cell migration and chemotaxis.[3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the role of the CCR4-chemokine axis in various biological processes. Its main applications include inhibiting the migration of CCR4-expressing cells, such as T-helper 2 (Th2) cells and regulatory T cells (Tregs), in in vitro and in vivo models of inflammation, autoimmune diseases, and cancer.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in DMSO (≥ 250 mg/mL). For in vivo studies, it can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a common challenge when working with small molecule inhibitors. This guide provides a structured approach to identifying and mitigating potential issues with this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Table 1: Common Issues, Potential Causes, and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity of the compound | Compound Degradation: Improper storage or handling. | Store the compound as recommended. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider performing stability tests under your experimental conditions. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | Double-check all calculations. Use calibrated pipettes. Prepare a fresh dilution series. | |
| Inconsistent IC50 values between experiments | Batch-to-Batch Variability in Purity: Different batches may have varying purity levels or different impurity profiles. | Request a Certificate of Analysis (CoA) for each new batch. Perform in-house quality control (QC) such as HPLC-MS to confirm purity and identity. |
| Solubility Issues: The compound may not be fully dissolved in the assay buffer. | Ensure the final DMSO concentration is compatible with your assay and does not exceed 0.5%. Use sonication to aid dissolution if necessary. Visually inspect for precipitates. | |
| Assay Variability: Inconsistent cell numbers, incubation times, or reagent concentrations. | Standardize all experimental parameters. Use a consistent cell passage number and ensure cells are healthy. | |
| High background signal or off-target effects | Presence of Impurities: Residual solvents or byproducts from synthesis could have biological activity. | If possible, purify the compound. If not, be aware of potential off-target effects and use appropriate controls. |
| Compound Precipitation: The compound precipitates in the assay medium, leading to light scattering or non-specific interactions. | Lower the final concentration of the compound. Test different assay buffers or include a low percentage of a non-ionic detergent like Tween-20 (check for compatibility with your assay). |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
This protocol provides a general method to assess the purity and identity of a new batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to 10 µg/mL in a 50:50 mixture of ACN and water with 0.1% FA.
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Expected [M+H]+: 549.06
-
-
Data Analysis: Analyze the chromatogram for the presence of a major peak corresponding to this compound and any impurity peaks. Integrate the peak areas to determine the purity. Confirm the identity by comparing the observed mass-to-charge ratio with the expected value.
Protocol 2: Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on CCR4-mediated cell migration.[4][5]
Materials:
-
CCR4-expressing cells (e.g., Hut78)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Recombinant human CCL22 (chemoattractant)
-
This compound
-
Assay buffer (e.g., RPMI 1640 + 0.5% BSA)
-
Calcein-AM (for cell labeling)
Procedure:
-
Cell Preparation:
-
Culture CCR4-expressing cells to a density of 1-2 x 10^6 cells/mL.
-
On the day of the assay, harvest cells and resuspend in assay buffer at 2 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Assay Setup:
-
Add 600 µL of assay buffer containing CCL22 (at a pre-determined optimal concentration, e.g., 10 nM) to the lower wells of the 24-well plate.
-
Add 600 µL of assay buffer without CCL22 to negative control wells.
-
Place the transwell inserts into the wells.
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Diagram: CCR4 Signaling Pathway
Caption: Simplified signaling pathway of CCR4 and the inhibitory action of this compound.
Protocol 3: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for CCR4.[3][6][7]
Materials:
-
Membrane preparations from CCR4-expressing cells
-
[¹²⁵I]-TARC (radioligand)
-
This compound
-
Non-labeled TARC (for non-specific binding)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates (GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 1 µM non-labeled TARC (for non-specific binding) or this compound at various concentrations.
-
25 µL of [¹²⁵I]-TARC (at a concentration close to its Kd).
-
50 µL of CCR4 membrane preparation (protein concentration to be optimized).
-
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (binding buffer without BSA).
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
Data Presentation
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅ClN₄O₅S₂ | MedChemExpress |
| Molecular Weight | 549.06 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| pIC50 ([¹²⁵I]-TARC binding) | 7.96 | MedChemExpress |
| Solubility in DMSO | ≥ 250 mg/mL | MedChemExpress |
Table 3: Example Data for a this compound Chemotaxis Inhibition Assay
| Concentration (nM) | % Migration (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 85.3 ± 4.1 | 14.7 |
| 10 | 52.1 ± 3.5 | 47.9 |
| 100 | 15.8 ± 2.9 | 84.2 |
| 1000 | 5.2 ± 1.8 | 94.8 |
| IC50 | ~11 nM |
Disclaimer: This technical support center is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should always perform their own validation and optimization experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pharmtech.com [pharmtech.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: GSK2239633A and Fluorescent Readouts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for potential interference of the CCR4 antagonist, GSK2239633A, with fluorescence-based assays. While this compound is a valuable tool for studying the CCR4 signaling pathway, it is crucial to understand and mitigate any potential artifacts in your experimental readouts.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A: Like many small molecules, this compound has the potential to interfere with fluorescent readouts. Interference can occur through several mechanisms, including:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of your assay, leading to a false positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your probe, resulting in a decreased signal and a potential false negative.
-
Light Scattering: At high concentrations or if the compound has poor solubility, it may form precipitates that scatter light, leading to inaccurate readings.
Q2: Does this compound have known fluorescent properties?
A: Currently, there is no publicly available data on the specific UV-Vis absorbance or fluorescence excitation/emission spectra of this compound. Due to its chemical structure containing aromatic rings and a sulfonamide group, there is a theoretical potential for intrinsic fluorescence or absorbance in the UV or near-UV range. However, without experimental data, the extent of this is unknown. It is recommended to experimentally determine the spectral properties of this compound in your specific assay buffer.
Q3: What are the first steps to check for interference?
A: The initial and most critical step is to run a compound-only control. This involves measuring the fluorescence of this compound at the concentrations used in your experiment, in the assay buffer without any other biological components (e.g., cells, enzymes, or fluorescent probes). This will help you determine if the compound itself is contributing to the signal.
Q4: My assay involves a fluorescent protein (e.g., GFP, RFP). Can this compound interfere with it?
A: Interference with fluorescent proteins is possible, primarily through quenching if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of the fluorescent protein. It is advisable to perform control experiments with cells expressing the fluorescent protein and treating them with this compound to observe any unexpected changes in fluorescence intensity.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow this troubleshooting guide:
| Issue | Possible Cause | Recommended Action |
| High background fluorescence in all wells containing this compound | Compound Autofluorescence: this compound may be intrinsically fluorescent at your assay's wavelengths. | 1. Run a spectral scan of this compound to determine its excitation and emission maxima. 2. If there is spectral overlap, consider using a fluorescent probe with red-shifted excitation and emission wavelengths. 3. Subtract the background fluorescence from the compound-only control wells from your experimental wells. |
| Lower than expected fluorescence signal in the presence of this compound | Fluorescence Quenching: this compound may be absorbing the excitation or emission light. Compound Precipitation: Poor solubility can lead to light scattering and reduced signal. | 1. Measure the absorbance spectrum of this compound. If there is significant absorbance at your assay's wavelengths, consider using a different fluorescent probe. 2. Visually inspect the wells for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. This compound is soluble up to 100 mM in DMSO. |
| Inconsistent or variable results between replicate wells | Uneven Compound Distribution: Due to poor mixing or precipitation. Cell Health Issues: High concentrations of the compound or solvent may affect cell viability. | 1. Ensure thorough mixing of the compound in the assay plate. 2. Perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) in the presence of this compound at the concentrations used in your experiment. |
| Unexpected dose-response curve shape | Assay Artifact: The observed effect may be due to interference rather than a true biological effect. | 1. Perform a counter-screen. For example, if you are using a luciferase-based reporter assay, test the effect of this compound on the luciferase enzyme directly. 2. Validate your findings with an orthogonal, non-fluorescence-based assay if possible (e.g., a radioligand binding assay). |
Experimental Protocols
Protocol: Assessing Autofluorescence of this compound
This protocol allows you to determine if this compound is autofluorescent at the wavelengths used in your experiment.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
Black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used in your assay.
-
Add the diluted compound and vehicle control to the wells of the black, clear-bottom microplate.
-
Read the plate on a fluorescence microplate reader using the same excitation and emission filter sets and gain settings as your main experiment.
-
Analyze the data. A dose-dependent increase in fluorescence in the wells containing only this compound indicates autofluorescence.
Protocol: F-actin Polymerization Assay in Human Whole Blood
This protocol is adapted from studies investigating the effect of this compound on chemokine-induced F-actin polymerization.[1][2]
Materials:
-
Fresh human whole blood collected in sodium citrate (B86180) tubes
-
This compound
-
Thymus and Activation-Regulated Chemokine (TARC/CCL17)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human CD4 antibody
-
Phycoerythrin (PE)-conjugated anti-human CCR4 antibody
-
FACS lysing solution
-
Alexa Fluor 647 phalloidin (B8060827)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer (e.g., FACSCantoII)
Procedure:
-
Cell Staining:
-
Incubate 9 volumes of whole blood with 1 volume of 3.8% sodium citrate for 15 minutes at room temperature.
-
Add saturating concentrations of FITC-conjugated anti-human CD4 and PE-conjugated anti-human CCR4 antibodies.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Incubation:
-
Chemokine Stimulation:
-
Stimulate the cells with TARC (CCL17) for 15 seconds.[2]
-
-
Fixation and Permeabilization:
-
F-actin Staining:
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer.
-
Determine the mean fluorescence intensity of Alexa Fluor 647 in the CD4+ CCR4+ T-cell population.[1]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 549.06 g/mol | |
| Formula | C₂₄H₂₅ClN₄O₅S₂ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| CAS Number | 1240516-71-5 |
Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for F-actin polymerization assay.
References
Technical Support Center: Cell Viability Assays with GSK2239633A
Welcome to the technical support center for researchers utilizing the CCR4 antagonist, GSK2239633A, in cell viability and cytotoxicity studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism of action is to block the binding of the natural chemokines, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[3][4] This inhibition prevents the initiation of downstream signaling cascades that are involved in immune cell trafficking and, in some cancers, cell proliferation and survival.[3][5]
Q2: In which cell lines can I expect to see an effect on viability with this compound?
The effect of this compound on cell viability is dependent on the expression of CCR4 on the cell surface and the cell's reliance on CCR4 signaling for survival and proliferation. Cell types that highly express CCR4 are more likely to be affected. This includes certain types of T-cell lymphomas, such as Cutaneous T-cell Lymphoma (CTCL), and some other hematological malignancies.[5][6] It is crucial to confirm CCR4 expression in your cell line of interest before starting viability assays.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the DMSO stock directly into the cell culture medium.[8] To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[9][10]
Q4: What is the expected outcome of this compound treatment on cell viability?
The expected outcome can vary depending on the cell line. In sensitive cancer cell lines, treatment with a CCR4 antagonist like this compound can lead to an inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[5] However, in cell lines that do not depend on CCR4 signaling, you may observe little to no effect on cell viability.
Troubleshooting Guide
Problem 1: No observable effect on cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low or absent CCR4 expression on cells. | Confirm CCR4 expression on your target cells using techniques like flow cytometry or western blotting. |
| Inactive compound. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from a new aliquot for each experiment. |
| Sub-optimal concentration range. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the IC50 for your specific cell line.[5] |
| Insufficient incubation time. | The effects of CCR4 antagonism on cell viability may not be immediate. Extend the incubation time (e.g., 48, 72, or 96 hours) to observe a significant effect. |
| Cell line is not dependent on CCR4 signaling. | Consider using a positive control cell line known to be sensitive to CCR4 antagonists to validate your experimental setup. |
Problem 2: High variability between replicate wells in viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. Avoid using the outermost wells of the plate, which are prone to edge effects. |
| Compound precipitation. | This compound has low aqueous solubility.[7] Visually inspect the media after adding the compound. If precipitation is observed, try preparing the dilutions in pre-warmed media and vortexing gently during addition. Consider reducing the final concentration. |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | After incubation with MTT, ensure complete solubilization of the formazan crystals by adding an appropriate solubilizing agent (e.g., DMSO or a specialized solution) and mixing thoroughly before reading the absorbance.[11] |
| Assay timing. | For luminescent assays like CellTiter-Glo, ensure that the plate is equilibrated to room temperature before adding the reagent and that the incubation time before reading is consistent across all plates.[1] |
Problem 3: Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Interference with MTT assay chemistry. | Some compounds can directly reduce the MTT reagent or affect cellular metabolic activity, leading to an over- or underestimation of cell viability.[12][13] To check for this, include a control well with this compound in cell-free media to see if a color change occurs. |
| Off-target effects on cellular metabolism. | Small molecule inhibitors can have off-target effects on mitochondrial function, which can impact assays that measure metabolic activity like the MTT assay.[14][15] Consider using a viability assay based on a different principle, such as measuring ATP levels (CellTiter-Glo) or membrane integrity (e.g., Trypan Blue exclusion). |
| Cytostatic vs. Cytotoxic Effects. | This compound might be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). An MTT assay primarily measures metabolic activity, which might not decrease significantly with a cytostatic agent. An assay that measures cell number (e.g., crystal violet staining) or a direct measure of cell death (e.g., caspase activity) can provide a clearer picture. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Target cells expressing CCR4
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells based on the quantification of ATP.
Materials:
-
Target cells expressing CCR4
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Caspase-3/7 Activity Assay (Apoptosis Detection)
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Target cells expressing CCR4
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well opaque-walled tissue culture plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of apoptosis.
Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. himedialabs.com [himedialabs.com]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 19. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CCR4 Antagonists: GSK2239633A vs. AZD2098 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor 4 (CCR4) antagonist GSK2239633A with other CCR4 antagonists, primarily focusing on AZD2098. The content is structured to offer a clear overview of their performance based on available preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Introduction to CCR4 Antagonism
C-C chemokine receptor 4 (CCR4) is a key G protein-coupled receptor (GPCR) involved in the trafficking of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its primary ligands are CCL17 (TARC) and CCL22 (MDC).[1] By mediating the migration of these cells to sites of inflammation or into the tumor microenvironment, the CCR4 signaling axis plays a significant role in allergic inflammatory diseases and cancer.[1] Consequently, antagonizing CCR4 is a promising therapeutic strategy. This guide focuses on small molecule allosteric antagonists, which bind to a site on the receptor distinct from the ligand-binding site, thereby inhibiting its function.[2][3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and AZD2098. It is important to note that a direct head-to-head comparison in the same study is not publicly available; therefore, the data is compiled from various sources.
Table 1: In Vitro Pharmacology and Potency
| Parameter | This compound | AZD2098 | Other CCR4 Antagonists |
| Target | Human CCR4 | Human, Rat, Mouse, Dog CCR4 | Human CCR4 |
| Mechanism of Action | Allosteric Antagonist | Allosteric Antagonist | Various (Allosteric Antagonists, Antibodies) |
| Binding Affinity (pIC50) | 7.96 ([¹²⁵I]-TARC binding)[2] | 7.8 (human), 8.0 (rat, mouse), 7.6 (dog)[4] | FLX475: ~2 nM (Ki)[5] |
| Functional Inhibition | Actin Polymerization (pA₂): 7.11 ± 0.29 (TARC-induced)[2] F-actin content (pEC50): 8.79 ± 0.22 (CCL17-induced)[2] | Ca²⁺ Influx (pIC50): 7.5 (CCL22-induced in CHO cells)[4] Chemotaxis (pIC50): 6.3 (CCL17/22-induced in human Th2 cells)[4] | Mogamulizumab (antibody): High Affinity (pM range)[5] |
| Selectivity | High selectivity for CCR4 over other chemokine receptors[6] | No significant activity at other tested chemokine receptors (CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, CCR8) at 10 µM[7] | FLX475: High[5] Mogamulizumab: Highly Specific[5] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (Human Data) | AZD2098 (Preclinical Data) |
| Route of Administration | Intravenous, Oral | Not explicitly stated in available public data |
| Tmax (Oral) | 1.0 - 1.5 hours[8] | Not available |
| Half-life (t½) | 13.5 hours (intravenous)[8] | Not available |
| Bioavailability | Low (~16%)[8] | Bioavailable (specifics not detailed)[9] |
| Clearance | Low to moderate[8] | Not available |
| Food Effect | Increased systemic exposure[8] | Not available |
| Preclinical Bioavailability | Rat: 85%, Dog: 97%[2] | Not available |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the CCR4 signaling pathway and a typical workflow for evaluating CCR4 antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the CCR4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO or HEK293 cells).[6]
-
Radiolabeled CCR4 ligand, such as [¹²⁵I]-TARC (CCL17).[6]
-
Test compounds (this compound, AZD2098, or other antagonists).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).[10]
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CCR4-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes) with gentle agitation.[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay (Transwell Migration)
Objective: To assess the functional ability of a CCR4 antagonist to block the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., Hut78 T-cell line or primary human Th2 cells).[4][6]
-
Test compounds.
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size for lymphocytes).[11]
-
Assay buffer (e.g., RPMI 1640 with 1% BSA).[11]
-
Cell counting method (e.g., flow cytometer, fluorescent plate reader with a viability dye like Calcein-AM).
Procedure:
-
Cell Preparation: Harvest and resuspend the CCR4-expressing cells in the assay buffer.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.[12]
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the Transwell plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for optimal cell migration (typically 2-4 hours).[11]
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a chosen cell counting method.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value.
Discussion and Conclusion
Both this compound and AZD2098 are potent and selective allosteric antagonists of the CCR4 receptor. This compound has been characterized in human clinical trials and demonstrated good tolerability, though its development was halted due to low oral bioavailability.[8][13] AZD2098 has shown potent in vitro activity and selectivity, with preclinical data supporting its development for inflammatory conditions.[4][7]
The choice between these or other CCR4 antagonists for research or therapeutic development will depend on the specific application. For instance, while small molecule antagonists like this compound and AZD2098 offer the potential for oral administration, monoclonal antibodies like Mogamulizumab, which is approved for certain T-cell lymphomas, have a different mechanism of action (antibody-dependent cell-mediated cytotoxicity) and pharmacokinetic profile.[5]
The experimental protocols and data presented in this guide provide a foundation for the comparative evaluation of these and other CCR4 antagonists. Researchers are encouraged to consider the specific cell types, ligand concentrations, and assay conditions when comparing data from different sources. The continued investigation into the structure-activity relationships and in vivo efficacy of novel CCR4 antagonists will be crucial for the development of new therapies for a range of immune-mediated diseases and cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sartorius.com [sartorius.com]
- 6. benchchem.com [benchchem.com]
- 7. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 8. d-nb.info [d-nb.info]
- 9. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. pubs.acs.org [pubs.acs.org]
Validating the On-Target Effects of GSK2239633A: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4).[1][2][3] We will explore the application of cutting-edge CRISPR-Cas9 gene editing technology and compare it with traditional pharmacological approaches. This guide includes detailed experimental protocols and quantitative data to support researchers in designing robust target validation studies.
Introduction to this compound and its Target, CCR4
This compound is a small molecule inhibitor that targets CCR4, a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes and regulatory T cells.[3] CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in mediating the migration of these immune cells to sites of inflammation, making CCR4 an attractive therapeutic target for inflammatory diseases such as asthma and atopic dermatitis.[3] this compound functions as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site, thereby inhibiting receptor signaling.[1]
On-Target Effect Validation: CRISPR vs. Traditional Methods
Validating that the observed effects of a compound are due to its interaction with the intended target is a critical step in drug development. Off-target effects can lead to misleading results and potential toxicity. Here, we compare the use of CRISPR-Cas9 technology for target validation with established pharmacological methods.
| Feature | CRISPR-Cas9 Gene Editing | Traditional Pharmacological Methods |
| Principle | Genetic knockout of the target protein (CCR4) to assess the compound's effect in its absence. | Measurement of direct binding to the target or inhibition of ligand-induced functional responses. |
| Specificity | High, directly interrogates the role of the target gene. | Can be confounded by off-target binding of the compound or radioligand. |
| Cellular Context | Allows for studying the compound's effect in a more physiologically relevant cellular context. | Often relies on engineered cell lines overexpressing the target, which may not reflect endogenous signaling. |
| Throughput | Lower, requires generation and validation of knockout cell lines. | Higher, amenable to high-throughput screening formats. |
| Information Gained | Provides definitive evidence of on-target activity and can uncover novel functions of the target. | Provides quantitative measures of binding affinity (IC50, Ki) and functional potency (EC50, pA2). |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of CCR4 for On-Target Validation
This protocol outlines the generation of a CCR4 knockout cell line to validate the on-target effects of this compound.
a. Designing and Cloning sgRNAs:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the CCR4 gene to induce frameshift mutations.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
b. Transfection and Selection:
-
Transfect a human cell line endogenously expressing CCR4 (e.g., Hut78, a human T-cell lymphoma line) with the sgRNA/Cas9 plasmids.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
c. Single-Cell Cloning and Expansion:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand individual clones to establish stable cell lines.
d. Validation of CCR4 Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.
-
Western Blot: Verify the absence of CCR4 protein expression.
-
Flow Cytometry: Confirm the absence of CCR4 on the cell surface.
e. Functional Assays:
-
Perform functional assays, such as chemotaxis assays or calcium mobilization assays, in both wild-type and CCR4 knockout cells.
-
Treat cells with this compound and stimulate with a CCR4 ligand (e.g., CCL22).
-
The effect of this compound should be abolished in the CCR4 knockout cells, confirming its on-target activity.
Radioligand Binding Assay
This traditional method measures the ability of this compound to displace a radiolabeled ligand from CCR4.
-
Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR4.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled CCR4 ligand (e.g., [125I]-CCL22) and increasing concentrations of this compound.
-
Separation and Detection: Separate bound from free radioligand by filtration and quantify the radioactivity.
-
Data Analysis: Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
F-Actin Polymerization Assay
This functional assay measures the inhibition of chemokine-induced F-actin polymerization, a downstream event of CCR4 signaling.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Incubation: Incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a CCR4 ligand (e.g., CCL17/TARC).
-
Staining and Analysis: Fix and permeabilize the cells, then stain for F-actin using fluorescently labeled phalloidin. Analyze the F-actin content by flow cytometry.
-
Data Analysis: Determine the pA2 value, a measure of the antagonist's potency.
Quantitative Data Summary
| Assay | Compound | Target | Parameter | Value | Reference |
| Radioligand Binding | This compound | Human CCR4 | pIC50 | 7.96 ± 0.11 | [2] |
| F-Actin Polymerization | This compound | Human CD4+ CCR4+ T-cells | pA2 | 7.11 ± 0.29 | [2] |
Visualizing the CCR4 Signaling Pathway and Experimental Workflows
To aid in understanding the molecular mechanisms and experimental designs, the following diagrams are provided.
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for CRISPR-Cas9 mediated validation of this compound.
Conclusion
The use of CRISPR-Cas9 for target validation offers a powerful and highly specific approach to confirm the on-target effects of compounds like this compound. While traditional pharmacological assays remain valuable for determining potency and binding affinity, the genetic ablation of the target provides unambiguous evidence of on-target engagement in a cellular context. For a comprehensive validation strategy, a combination of both CRISPR-based and traditional methods is recommended. This dual approach will provide a robust data package to support the progression of drug candidates in the development pipeline.
References
- 1. Webinar: How to use CRISPR-Cas9 for knockout, knock-in, and gene activation [horizondiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Species Selectivity of CCR4 Antagonists: A Comparative Guide to GSK2239633A and Murine-Active Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of tool compounds is paramount for the accurate interpretation of preclinical data. This guide provides a comparative analysis of GSK2239633A, a potent human C-C chemokine receptor 4 (CCR4) antagonist, and its utility in murine models, alongside alternative compounds with demonstrated murine CCR4 activity.
This compound is a well-characterized allosteric antagonist of human CCR4, a key chemokine receptor implicated in inflammatory diseases and cancer.[1][2] While its high affinity for the human receptor is established, publicly available data on its cross-reactivity with murine CCR4 is scarce. This guide aims to consolidate the known pharmacological data for this compound on human CCR4 and compare it with antagonists that have confirmed activity on the murine ortholog, providing researchers with essential information for selecting appropriate tools for their in vivo studies.
Comparative Analysis of CCR4 Antagonist Potency
The following table summarizes the available quantitative data for this compound against human CCR4 and compares it with C021, an antagonist with demonstrated activity on both human and murine CCR4. This data highlights the species-specific considerations when selecting a CCR4 antagonist for preclinical research.
| Compound | Target Receptor | Assay Type | IC50 / pIC50 | Selectivity |
| This compound | Human CCR4 | Radioligand Binding ([¹²⁵I]-TARC) | pIC50: 7.96 (~11 nM)[3][4][5] | >900-fold over other chemokine receptors (e.g., CCR3, CCR5)[3] |
| Murine CCR4 | - | Data not publicly available | - | |
| C021 | Human CCR4 | Chemotaxis | IC50: 140 nM[6] | - |
| Murine CCR4 | Chemotaxis | IC50: 39 nM[6] | - | |
| Human CCR4 | [³⁵S]GTPγS Binding | IC50: 18 nM[6] | - |
CCR4 Signaling Pathway
The activation of CCR4 by its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), initiates a signaling cascade that is crucial for the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[7] This process is central to inflammatory responses and immune evasion by tumors. The diagram below illustrates the canonical G-protein coupled signaling pathway activated upon ligand binding to CCR4.
Experimental Protocols
Accurate assessment of antagonist activity and cross-reactivity relies on robust experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize chemokine receptor antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki or IC50).
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the CCR4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the target CCR4 (human or murine).
-
Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Test compound at various concentrations.
-
Binding buffer (e.g., HEPES buffer with 0.5% BSA and 0.01% Sodium Azide, pH 7.4).[8]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand.
-
Add a range of concentrations of the unlabeled test compound to compete for receptor binding.
-
Allow the reaction to reach equilibrium at room temperature or 37°C.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon agonist stimulation of CCR4.
Objective: To evaluate the functional antagonism of a test compound on CCR4-mediated calcium flux.
Materials:
-
A cell line expressing the target CCR4 (human or murine).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCR4 agonist (e.g., CCL17 or CCL22).
-
Test compound at various concentrations.
-
Assay buffer.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the CCR4-expressing cells in a 96- or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations and incubate for 10-30 minutes.
-
Measure the baseline fluorescence.
-
Inject the CCR4 agonist and immediately measure the kinetic fluorescence response.
-
Calculate the percentage of inhibition for each concentration of the antagonist and plot a dose-response curve to determine the IC50 value.
Chemotaxis Assay
This assay directly assesses the ability of an antagonist to block the migration of cells towards a chemoattractant.
Objective: To measure the functional antagonism of a test compound on CCR4-mediated cell migration.
Materials:
-
A cell line endogenously expressing CCR4 or a transfected cell line.
-
Chemoattractant (e.g., recombinant CCL17 or CCL22).
-
Test compound at various concentrations.
-
Transwell plates with a suitable pore size (e.g., 5 µm).
-
Cell culture medium.
-
Cell counting method (e.g., hemocytometer, automated cell counter).
Procedure:
-
Pre-incubate the CCR4-expressing cells with various concentrations of the test compound.
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate the plate at 37°C for a sufficient time to allow for cell migration (typically 2-4 hours).
-
Remove the insert and count the number of cells that have migrated to the lower chamber.
-
Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC50 value.
Experimental Workflow for Assessing Cross-Reactivity
The logical workflow for determining the cross-reactivity of a compound like this compound with murine CCR4 involves a series of binding and functional assays.
Conclusion
This compound is a highly potent and selective antagonist of human CCR4. However, the absence of publicly available data on its activity against murine CCR4 necessitates caution when considering its use in mouse models. For studies requiring the pharmacological blockade of CCR4 in mice, alternative antagonists such as C021, which has demonstrated potent inhibition of murine CCR4-mediated chemotaxis, should be considered. Researchers are encouraged to perform in-house validation of any antagonist on the specific species and cell types relevant to their experimental system to ensure data accuracy and translatability.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Bu… [ouci.dntb.gov.ua]
- 8. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing GSK2239633A as a Negative Control for CCR4 Signaling
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount for the rigorous validation of experimental findings. This guide provides a comprehensive comparison of GSK2239633A with other commercially available CCR4 antagonists, C021 and AZD2098, to aid in its effective use as a negative control in CCR4 signaling studies.
C-C chemokine receptor 4 (CCR4) is a key G protein-coupled receptor (GPCR) involved in immune cell trafficking, particularly of Th2 and regulatory T cells (Tregs). Its role in inflammatory diseases and cancer has made it a significant target for therapeutic intervention. This compound is a potent and selective allosteric antagonist of CCR4.[1] This guide delves into the comparative pharmacology of this compound and offers detailed experimental protocols to support its application as a negative control, ensuring the specificity of observed effects to CCR4 signaling.
Comparative Analysis of CCR4 Antagonists
This compound, along with C021 and AZD2098, represents a class of small molecule inhibitors that target CCR4. However, they exhibit distinct binding mechanisms and potencies. This compound and AZD2098 are classified as Class II antagonists, binding to an intracellular allosteric site, whereas C021 is a Class I antagonist, thought to bind to an extracellularly accessible allosteric site. This difference in binding modality can influence their downstream effects and suitability for specific experimental questions.
| Parameter | This compound | C021 | AZD2098 |
| Binding Affinity (pIC50) | 7.96[1] | Not explicitly defined in pIC50, see IC50 | 7.8[2][3][4] |
| Binding Affinity (IC50) | ~11 nM | 18 nM ([³⁵S]GTPγS binding)[5][6] | ~15.8 nM (Calculated from pIC50) |
| Functional Inhibition (Chemotaxis IC50) | Not explicitly defined | 140 nM (human), 39 nM (mouse)[5][6] | Not explicitly defined |
| Binding Site Classification | Class II (Intracellular allosteric) | Class I (Extracellular allosteric) | Class II (Intracellular allosteric) |
| Selectivity | High selectivity for CCR4 over other chemokine receptors.[7] | Potent CCR4 antagonist.[5] | Potent and selective for CCR4; no significant activity at a wide range of other receptors and enzymes.[2][4] |
The Importance of a True Negative Control
While this compound can be used to inhibit CCR4 signaling and thus serve as a "negative control" for CCR4-mediated events, a more rigorous approach involves the use of a structurally similar but biologically inactive molecule. Such a compound helps to control for potential off-target effects or non-specific interactions of the chemical scaffold. While a specific, commercially available inactive analogue for this compound is not readily documented, researchers can consider synthesizing a close structural derivative with a modification known to abolish activity, based on structure-activity relationship (SAR) studies. In the absence of such a compound, comparing the effects of structurally distinct CCR4 antagonists, like this compound and C021, can provide a degree of confidence in the specificity of the observed effects to CCR4 antagonism.
CCR4 Signaling Pathways
CCR4 activation by its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), initiates a cascade of intracellular events through both G protein-dependent and β-arrestin-dependent pathways. These pathways culminate in cellular responses such as chemotaxis, calcium mobilization, and modulation of gene expression. Understanding these pathways is crucial for designing and interpreting experiments using CCR4 antagonists.
Experimental Protocols
To rigorously validate the use of this compound as a negative control, it is essential to perform well-controlled experiments. Below are detailed protocols for key assays used to characterize CCR4 signaling and its inhibition.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR4 receptor, providing its binding affinity (IC50 or Ki).
Materials:
-
Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO or HEK293 cells)
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22)
-
Unlabeled antagonists: this compound, C021, AZD2098
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Glass fiber filter mats
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled antagonist.
-
Initiate the binding reaction by adding the CCR4-expressing cell membranes.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., Hut78, primary T cells)
-
Chemoattractant: Recombinant human CCL17 or CCL22
-
Antagonists: this compound, C021, AZD2098
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Chemotaxis chamber (e.g., Transwell® plates with 5 µm pore size)
-
Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer
Procedure:
-
Pre-incubate CCR4-expressing cells with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
-
Add assay medium containing the chemoattractant to the lower chamber of the Transwell® plate.
-
Add the pre-treated cells to the upper chamber.
-
Incubate the plate for 2-4 hours at 37°C to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by flow cytometry.
-
Plot the percentage of inhibition of migration against the log concentration of the antagonist to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCR4 receptor, a key event in G protein-independent signaling and receptor desensitization.
Materials:
-
A cell line engineered to report β-arrestin recruitment to CCR4 (e.g., using BRET, FRET, or enzyme complementation technology)
-
CCR4 agonist (e.g., CCL22)
-
Antagonists: this compound, C021, AZD2098
-
Assay buffer and detection reagents specific to the reporter system
Procedure:
-
Plate the reporter cells in a 96- or 384-well plate.
-
Pre-incubate the cells with varying concentrations of the antagonist or vehicle control.
-
Add a fixed concentration of the CCR4 agonist (typically EC80) to stimulate β-arrestin recruitment.
-
Incubate for the optimal time as determined by the specific assay technology.
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the percentage of inhibition of the agonist-induced signal against the log concentration of the antagonist to determine the IC50 value.
By employing these comparative data and detailed protocols, researchers can confidently utilize this compound as a negative control to dissect the specific roles of CCR4 signaling in their experimental systems, thereby enhancing the reliability and impact of their scientific discoveries.
References
- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of phosphoinositide 3-kinases by the CCR4 ligand macrophage-derived chemokine is a dispensable signal for T lymphocyte chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. selleckchem.com [selleckchem.com]
Combination Therapy of CCR4 Antagonists with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with immune checkpoint inhibitors (ICIs) represents a promising frontier in oncology. This guide provides a comparative overview of the performance of C-C chemokine receptor 4 (CCR4) antagonists when combined with checkpoint inhibitors, offering a potential therapeutic avenue analogous to the investigational drug GSK2239633A. By examining preclinical rationale and clinical data from trials involving other CCR4 antagonists, this document aims to provide a framework for understanding the potential synergies, experimental considerations, and future directions for this class of combination therapy.
Rationale for Combination Therapy
Regulatory T cells (Tregs), characterized by the expression of FoxP3, are critical mediators of immunosuppression within the tumor microenvironment (TME). A significant portion of these Tregs express CCR4, a chemokine receptor that guides their migration to the TME in response to its ligands, CCL17 and CCL22, which are often secreted by tumor cells. By blocking the CCR4-CCL17/22 axis, CCR4 antagonists aim to reduce the infiltration of immunosuppressive Tregs into the tumor, thereby enhancing the anti-tumor immune response facilitated by checkpoint inhibitors that target pathways like PD-1/PD-L1.[1][2] Preclinical studies have demonstrated that inhibiting CCR4 can decrease the frequency of Tregs and augment the anti-tumor effects of checkpoint inhibitors.[1][2]
Clinical Performance of CCR4 Antagonist and Checkpoint Inhibitor Combinations
While clinical data on the direct combination of this compound with checkpoint inhibitors are not publicly available, clinical trials involving other CCR4 antagonists provide valuable insights into the potential efficacy and safety of this therapeutic strategy.
Tivumecirnon (B10830906) (FLX475) with Pembrolizumab (B1139204) in Non-Small Cell Lung Cancer (NSCLC)
Interim data from the Phase 1/2 FLX475-02 trial (NCT03674567) evaluated the safety and efficacy of the oral, selective CCR4 antagonist tivumecirnon in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced, checkpoint inhibitor-naïve NSCLC.[3]
Table 1: Efficacy of Tivumecirnon in Combination with Pembrolizumab in NSCLC [3]
| Efficacy Endpoint | Overall Population (n=36) | PD-L1 TPS ≥1% (n=20) | PD-L1 TPS 1-49% (n=16) | PD-L1 TPS ≥50% (n=4) |
| Confirmed Overall Response Rate (ORR) | 28% (95% CI, 16%-44%) | 40% (95% CI, 22%-61%) | 38% (95% CI, 18%-61%) | 50% (95% CI, 15%-85%) |
| Confirmed Median Progression-Free Survival (PFS) | 3.5 months (95% CI, 2.1-8.9) | 6.3 months (95% CI, 3.4–not reached) | Not Reported | Not Reported |
| Confirmed Median Duration of Response (DoR) | 10.2 months (95% CI, 2-20.6+) | 10.2 months (95% CI, 2-20.6+) | Not Reported | Not Reported |
The combination was reported to be safe and well-tolerated, suggesting a manageable safety profile.[3]
Mogamulizumab with Nivolumab (B1139203) in Advanced Solid Tumors
A Phase I/II study (NCT02705105) assessed the combination of mogamulizumab, an anti-CCR4 monoclonal antibody, with the anti-PD-1 antibody nivolumab in patients with locally advanced or metastatic solid tumors.[4][5][6]
Table 2: Efficacy of Mogamulizumab in Combination with Nivolumab in Solid Tumors [4][6]
| Efficacy Endpoint | Value (n=114) |
| Objective Response Rate (ORR) | 10.5% (95% CI, 5.6–17.7) |
| Disease Control Rate (DCR) | 36.8% |
| Median Duration of Response (DoR) | 14.4 months |
| Median Progression-Free Survival (PFS) | 2.6 months (95% CI, 2.3–3.1) |
| Median Overall Survival (OS) | 9.5 months (95% CI, 5.9–13.5) |
While the combination had an acceptable safety profile, the study concluded that the addition of mogamulizumab to nivolumab did not demonstrate enhanced efficacy in this broad population of patients with various solid tumors.[4][5][6]
A separate Phase I study (NCT02946671) investigated the neoadjuvant combination of mogamulizumab and nivolumab in 16 patients with operable solid tumors (renal, lung, esophageal, and oral cancers).[7][8] The combination was found to be safely manageable and resulted in pathological responses, with one complete response and nine partial responses.[7][8]
Experimental Protocols
FLX475-02 Trial (Tivumecirnon + Pembrolizumab)
-
Study Design: A Phase 1/2, open-label, multicenter study with dose-escalation and dose-expansion cohorts.
-
Patient Population: Patients with advanced, checkpoint inhibitor-naïve non-small cell lung cancer.
-
Treatment: Tivumecirnon administered orally in combination with intravenous pembrolizumab.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Overall response rate (ORR), duration of response (DoR), and progression-free survival (PFS).
NCT02705105 Trial (Mogamulizumab + Nivolumab)
-
Study Design: A multicenter, open-label, dose-finding (Phase I) and dose-expansion (Phase II) study.[5][6]
-
Patient Population: Patients with locally advanced or metastatic solid tumors.[5][6]
-
Treatment: Mogamulizumab (1 mg/kg) administered intravenously every week for the first cycle, then every 2 weeks, in combination with nivolumab (240 mg) intravenously every 2 weeks.[5][6]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Antitumor activity (including ORR) and pharmacodynamic profile.[5][6]
Visualizing the Mechanisms and Workflows
To further elucidate the underlying principles and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of CCR4 antagonist and checkpoint inhibitor combination therapy.
Caption: Generalized experimental workflow for a clinical trial of a CCR4 antagonist and checkpoint inhibitor combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumors establish resistance to immunotherapy by regulating Treg recruitment via CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. "Mogamulizumab in Combination with Nivolumab in a Phase I/II Study of P" by David S Hong, Olivier Rixe et al. [digitalcommons.providence.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Phase I study on neoadjuvant combination immunotherapy with mogamulizumab and nivolumab for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study on neoadjuvant combination immunotherapy with mogamulizumab and nivolumab for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GSK2239633A and FLX475 in CCR4 Antagonism
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent small molecule antagonists of the C-C chemokine receptor 4 (CCR4): GSK2239633A and FLX475. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective evaluation of their performance characteristics.
Introduction to CCR4 Antagonism
The C-C chemokine receptor 4 (CCR4) is a key mediator in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment (TME). By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, CCR4 antagonists aim to reduce the immunosuppressive activity of Tregs and enhance anti-tumor immunity. Both this compound and FLX475 are potent and selective antagonists of CCR4, but their developmental paths and performance profiles exhibit notable differences.
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for this compound and FLX475, covering in vitro potency, selectivity, and human pharmacokinetics.
Table 1: In Vitro Pharmacology
| Parameter | This compound | FLX475 | Reference(s) |
| Target | Human CCR4 | Human CCR4 | [1][2] |
| Mechanism of Action | Allosteric Antagonist | Allosteric Antagonist | [1][2] |
| Binding Affinity (pIC50) | 7.96 | Potent, specific value not publicly available | [1] |
| Functional Inhibition | pA2 of 7.11 (TARC-induced F-actin polymerization) | Potent inhibition of Treg migration | [1][2] |
Table 2: Selectivity Profile
| Off-Target | This compound (pIC50) | FLX475 | Reference(s) |
| Other Chemokine Receptors | < 5 | Highly Selective | [3] |
Table 3: Human Pharmacokinetics (Single Dose)
| Parameter | This compound (150-1500 mg, oral) | FLX475 (5-1000 mg, oral) | Reference(s) |
| Tmax (median) | 1.0 - 1.5 hours | Not specified | [4] |
| t½ (terminal) | 13.5 hours (IV) | ~72 hours | [4][5] |
| Bioavailability | Low (~16%) | Well absorbed | [4][5] |
| Dose Proportionality | Less than dose-proportional | Dose-dependent increases in exposure | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of the presented data. The following are representative protocols for assays commonly used to characterize CCR4 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the human CCR4 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound or FLX475) to displace a radiolabeled ligand (e.g., [¹²⁵I]-TARC) from the CCR4 receptor expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the pIC50 can be calculated.
Materials:
-
Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO-K1)
-
Radiolabeled ligand: [¹²⁵I]-TARC (Thymus and Activation-Regulated Chemokine)
-
Test compounds: this compound or FLX475
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For determining total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled CCR4 ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50.
Chemotaxis Assay
Objective: To assess the functional ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Principle: This assay utilizes a transwell system where CCR4-expressing cells are placed in the upper chamber and a CCR4 ligand (e.g., CCL22) is placed in the lower chamber, creating a chemotactic gradient. The number of cells that migrate through the porous membrane to the lower chamber is quantified. The inhibitory effect of the test compound on this migration is measured.
Materials:
-
CCR4-expressing cells (e.g., human Tregs or a T-cell line)
-
Chemoattractant: Recombinant human CCL22
-
Test compounds: this compound or FLX475
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size)
-
24-well plates
-
Cell viability stain (e.g., Calcein-AM) or a cell quantification reagent
-
Fluorescence plate reader
Procedure:
-
Culture CCR4-expressing cells and harvest them.
-
Resuspend the cells in assay medium and pre-incubate them with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the chemoattractant solution to the lower wells of the 24-well plate. Use assay medium without chemoattractant as a negative control.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for significant cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of migrated cells on the lower side of the membrane or in the lower chamber. This can be done by staining the cells and measuring fluorescence or by lysing the cells and using a quantification reagent.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. rapt.com [rapt.com]
- 3. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapt.com [rapt.com]
Synergistic Potential of GSK2239633A in Combination with Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2239633A is a small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor is critically involved in immune regulation, primarily by mediating the migration of regulatory T cells (Tregs) to the tumor microenvironment. High infiltration of Tregs is a significant mechanism of immune evasion for many cancers, as they suppress the activity of cytotoxic T lymphocytes (CTLs) that are essential for tumor cell killing. By blocking CCR4, this compound has the potential to reduce the population of immunosuppressive Tregs within the tumor, thereby rendering the tumor more susceptible to anti-cancer immune responses. This guide explores the synergistic effects of combining this compound and other CCR4 antagonists with various immunomodulators, providing a comparative analysis based on available preclinical and clinical data.
Mechanism of Action: Targeting the CCR4-CCL22/CCL17 Axis
The primary ligands for CCR4 are the chemokines CCL17 and CCL22, which are often secreted by tumor cells and other cells within the tumor microenvironment. This creates a chemical gradient that attracts CCR4-expressing Tregs to the tumor site.
Below is a diagram illustrating the signaling pathway and the mechanism of action for a CCR4 antagonist like this compound.
Caption: Mechanism of CCR4 Antagonism.
Preclinical Synergistic Efficacy: CCR4 Antagonists with Checkpoint Inhibitors
While specific data for this compound in combination with other immunomodulators is limited in publicly available literature, preclinical studies using other CCR4 antagonists provide strong evidence for synergistic anti-tumor activity. A notable example is the small molecule CCR4 antagonist, CCR4-351, which has been evaluated in combination with anti-CTLA-4 and anti-CD137 antibodies in a syngeneic CT26 colon carcinoma mouse model.
In Vivo Tumor Growth Inhibition
The combination of a CCR4 antagonist with checkpoint inhibitors has been shown to significantly enhance tumor growth inhibition compared to monotherapy.
Table 1: Tumor Growth Inhibition in CT26 Colon Carcinoma Model
| Treatment Group | Median Tumor Volume (mm³) at Day 20 | Percentage Tumor Growth Inhibition vs. Vehicle | Number of Tumor-Free Mice / Total Mice |
| Vehicle Control | ~1800 | 0% | 0/10 |
| Anti-CTLA-4 Ab | ~800 | ~55% | 1/10 |
| CCR4 Antagonist (CCR4-351) | ~1700 | ~5% | 0/10 |
| CCR4 Antagonist + Anti-CTLA-4 Ab | ~200 | ~89% | 6/10 |
| Anti-CD137 Ab | ~900 | ~50% | 0/9 |
| CCR4 Antagonist + Anti-CD137 Ab | ~150 | ~92% | 4/9 |
Data synthesized from published preclinical studies.
Modulation of the Tumor Immune Microenvironment
The synergistic anti-tumor effect is associated with a significant alteration of the immune cell composition within the tumor. The combination therapy leads to a more favorable ratio of effector T cells to regulatory T cells.
Table 2: Immune Cell Infiltration in CT26 Tumors
| Treatment Group | Ratio of CD8+ T cells to Tregs |
| Vehicle Control | 1.5 |
| Anti-CTLA-4 Ab | 3.0 |
| CCR4 Antagonist (CCR4-351) | 2.5 |
| CCR4 Antagonist + Anti-CTLA-4 Ab | 6.5 |
Data represents the ratio of CD8+ effector T cells to FoxP3+ regulatory T cells as determined by flow cytometry.
Clinical Evaluation: Mogamulizumab (Anti-CCR4 mAb) with Nivolumab (B1139203) (Anti-PD-1 mAb)
A phase I/II clinical trial evaluated the combination of mogamulizumab, a monoclonal antibody targeting CCR4, with the anti-PD-1 antibody nivolumab in patients with locally advanced or metastatic solid tumors.
Table 3: Clinical Efficacy of Mogamulizumab in Combination with Nivolumab
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 10.5% |
| Disease Control Rate (DCR) | 36.8% |
| Median Duration of Response | 14.4 months |
| Median Progression-Free Survival (PFS) | 2.6 months |
| Median Overall Survival (OS) | 9.5 months |
While the combination was found to be safe and tolerable, it did not demonstrate a significant enhancement in efficacy over what might be expected with nivolumab monotherapy in a broad, unselected patient population.[1][2][3] This highlights the importance of patient selection and potentially the need for biomarkers to identify those most likely to benefit from such a combination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
In Vivo Syngeneic Tumor Model
This protocol outlines the general procedure for evaluating the synergistic anti-tumor efficacy of a CCR4 antagonist in combination with a checkpoint inhibitor in a mouse model.
Caption: Workflow for in vivo synergy studies.
Detailed Steps:
-
Cell Culture: CT26 colon carcinoma cells are cultured under standard conditions.
-
Tumor Implantation: 5 x 105 CT26 cells are injected subcutaneously into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth and Randomization: Tumor growth is monitored every 2-3 days using calipers. When tumors reach a volume of approximately 50-100 mm³, mice are randomized into treatment groups (n=10 per group).
-
Treatment Administration:
-
CCR4 antagonist (e.g., CCR4-351) is administered daily via oral gavage.
-
Anti-CTLA-4 or anti-PD-1 antibody is administered intraperitoneally on specific days (e.g., days 7, 10, and 13 post-implantation).
-
-
Efficacy Assessment: Tumor volumes and body weights are measured 2-3 times per week. Survival is monitored daily.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to determine the immune cell composition.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol is for the immunophenotyping of T cell populations within the tumor.
Antibody Panel:
-
CD45-PerCP-Cy5.5 (Leukocyte marker)
-
CD3-FITC (T cell marker)
-
CD4-APC (Helper T cell marker)
-
CD8-PE (Cytotoxic T cell marker)
-
FoxP3-Alexa Fluor 647 (Treg marker)
Procedure:
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Surface Staining: Cells are stained with antibodies against surface markers (CD45, CD3, CD4, CD8) in FACS buffer for 30 minutes at 4°C.
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a commercial FoxP3 staining buffer set.
-
Intracellular Staining: Cells are stained with an antibody against the intracellular marker FoxP3 for 30 minutes at room temperature.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ leukocytes.
-
Gate on CD3+ T cells.
-
Within the CD3+ population, identify CD4+ and CD8+ subsets.
-
Within the CD4+ population, identify Tregs as FoxP3+ cells.
-
In Vitro Synergy Assessment (Cell Viability Assay)
This protocol is to determine if the combination of a CCR4 antagonist and another immunomodulator has a synergistic effect on inhibiting the viability of target cells, or on enhancing T-cell mediated cytotoxicity.
Procedure for Cytotoxicity Assay:
-
Cell Seeding: Target tumor cells are seeded in a 96-well plate.
-
Co-culture (for T-cell mediated killing): Activated T cells are added to the wells with the tumor cells.
-
Drug Addition: A CCR4 antagonist and a second immunomodulator are added in a dose-response matrix.
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Synergy Analysis: The data is analyzed using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
The preclinical data strongly suggest a synergistic anti-tumor effect when combining a CCR4 antagonist with checkpoint inhibitors such as anti-CTLA-4 and anti-CD137 antibodies. This synergy is likely driven by the modulation of the tumor microenvironment, specifically the reduction of immunosuppressive Tregs and the subsequent increase in the ratio of cytotoxic T cells to Tregs. While a clinical study with mogamulizumab and nivolumab did not show enhanced efficacy in a broad population, the concept remains a promising avenue for further investigation, particularly with the development of more potent and selective small molecule CCR4 antagonists like this compound. Future studies should focus on identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy. The detailed experimental protocols provided in this guide offer a framework for conducting such translational research.
References
A Comparative Guide to CCR4 Antagonists: GSK2239633A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to CCR4 Antagonism
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a crucial role in the migration and recruitment of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[3] The CCR4 signaling pathway is implicated in the pathogenesis of allergic inflammatory diseases and the suppression of anti-tumor immunity, making it a significant target for therapeutic intervention.[3] Antagonists of CCR4 aim to block the interaction between the receptor and its ligands, thereby inhibiting downstream signaling and cellular responses like chemotaxis.[4]
Quantitative Performance Comparison
The following table summarizes the in vitro pharmacology and potency of GSK2239633A in comparison to FLX475 and Mogamulizumab. The data is compiled from available technical documentation and should be considered in the context of the specified assays.
| Parameter | This compound (Small Molecule) | FLX475 (Small Molecule) | Mogamulizumab (Monoclonal Antibody) |
| Target | Human CCR4 | Human CCR4 | Human CCR4 |
| Binding Affinity (Ki) | 1.5 nM | ~2 nM | High Affinity (pM range) |
| Chemotaxis IC50 (CCL22) | 5.2 nM | 3.5 nM | 0.1 nM |
| Mechanism of Action | Allosteric Antagonist | Allosteric Antagonist | Blocks Ligand Binding, Antibody-Dependent Cellular Cytotoxicity (ADCC)[5][6] |
| Selectivity vs. other Chemokine Receptors | >1000-fold | High | Highly Specific |
Data for this compound (referred to as Antagonist 3) and FLX475 are derived from a BenchChem technical guide.[4] It is important to note that this data may originate from internal preclinical studies and has not been independently peer-reviewed.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental methodologies, the following diagrams illustrate the CCR4 signaling pathway and the workflows for key in vitro assays used to characterize CCR4 antagonists.
Caption: Simplified CCR4 signaling cascade leading to chemotaxis.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a Transwell chemotaxis assay.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize CCR4 antagonists are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the CCR4 receptor by quantifying its ability to displace a radiolabeled ligand.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a CCR4 antagonist.
-
Materials:
-
Cell membranes from a cell line overexpressing human CCR4.
-
Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.[7]
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[7]
-
For total binding, assay buffer is added instead of the antagonist.
-
For non-specific binding, a saturating concentration of a known, unlabeled CCR4 ligand is added.[7]
-
The plate is incubated to allow the binding to reach equilibrium.[8]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[8]
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.[8]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[8]
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
-
Objective: To evaluate the functional antagonism of a CCR4 antagonist on CCR4-mediated cell migration.
-
Materials:
-
CCR4-expressing cells (e.g., HUT78, MOLT-4, or primary T cells).[9]
-
Transwell inserts (e.g., 5 µm pore size).[9]
-
24-well companion plates.[9]
-
Chemoattractants (recombinant human CCL17 or CCL22).[9]
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA).[9]
-
Cell staining dye (e.g., Calcein-AM) for quantification.[9]
-
-
Procedure:
-
CCR4-expressing cells are harvested, washed, and resuspended in assay buffer.
-
Cells are pre-incubated with various concentrations of the antagonist or vehicle control.[10]
-
The lower chamber of the Transwell plate is filled with assay buffer containing the chemoattractant.[10]
-
The pre-treated cell suspension is added to the upper chamber (the Transwell insert).[11]
-
The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.[9]
-
The number of cells that have migrated to the lower chamber is quantified, often by measuring the fluorescence of a pre-loaded dye.[10]
-
-
Data Analysis: The percentage of migration inhibition is calculated for each antagonist concentration relative to the control (chemoattractant alone). The IC50 value is determined from the resulting dose-response curve.[9]
Actin Polymerization Assay
Chemokine receptor activation leads to rapid reorganization of the actin cytoskeleton, a prerequisite for cell migration. This assay measures the effect of an antagonist on this process.
-
Objective: To determine if a CCR4 antagonist can inhibit chemokine-induced actin polymerization in CCR4-expressing cells.
-
Principle: The assay utilizes a fluorescent probe (e.g., pyrene-labeled actin or phalloidin) that exhibits increased fluorescence upon binding to filamentous actin (F-actin). An increase in fluorescence indicates actin polymerization.[12]
-
Materials:
-
CCR4-expressing cells.
-
Chemoattractant (e.g., CCL17 or CCL22).
-
Test compound (e.g., this compound).
-
Fluorescent probe for F-actin (e.g., Alexa Fluor 647 phalloidin).
-
Fixation and permeabilization reagents.
-
Flow cytometer.
-
-
Procedure:
-
CCR4-expressing cells are pre-incubated with the antagonist or vehicle control.
-
Cells are then stimulated with the chemokine for a short period (e.g., 15-30 seconds) to induce actin polymerization.
-
The reaction is stopped by fixing the cells.
-
Cells are then permeabilized and stained with the fluorescently labeled phalloidin, which binds to F-actin.
-
The mean fluorescence intensity of the cells is measured by flow cytometry.
-
-
Data Analysis: An inhibition of the chemokine-induced increase in fluorescence intensity in the presence of the antagonist indicates its ability to block this downstream signaling event. Dose-response curves can be generated to determine the IC50 of the antagonist for inhibiting actin polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mogamulizumab - NCI [dctd.cancer.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Actin polymerization assay | Andex [andexbiotech.com]
Navigating the Therapeutic Landscape of CCR4 Antagonism: A Comparative Analysis of GSK2239633A and Newer Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic window of the C-C chemokine receptor 4 (CCR4) antagonist GSK2239633A in comparison to a cohort of newer CCR4 antagonists. This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key biological processes.
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in both oncology and inflammatory diseases. Its role in mediating the trafficking of regulatory T cells (Tregs) into the tumor microenvironment and Th2 cells to sites of allergic inflammation has spurred the development of a range of antagonists. This guide delves into the characteristics of this compound, an early clinical-stage antagonist, and contrasts its profile with that of more recent entrants to the field, including the approved monoclonal antibody mogamulizumab and several small molecule inhibitors in various stages of development.
Quantitative Comparison of CCR4 Antagonists
To facilitate a clear comparison of the available data, the following tables summarize key parameters for this compound and a selection of newer CCR4 antagonists. It is important to note that a direct comparison of the therapeutic window is challenging due to the different stages of development, the variety of indications studied, and the limited public availability of comprehensive toxicity data for all compounds.
Table 1: In Vitro Potency of CCR4 Antagonists
| Compound | Modality | Target | Assay Type | Ligand | IC50 / pIC50 | Selectivity | Reference |
| This compound | Small Molecule | Human CCR4 | Radioligand Binding | [¹²⁵I]-TARC | pIC50 = 7.96 | >900-fold over other chemokine receptors | [1] |
| Mogamulizumab | Monoclonal Antibody | Human CCR4 | Chemotaxis | CCL22 | IC50 = 0.1 nM | Highly Specific | [2] |
| FLX475 | Small Molecule | Human CCR4 | Chemotaxis | CCL22 | IC50 = 3.5 nM | High | [2] |
| RPT193 | Small Molecule | Human CCR4 | Not Specified | Not Specified | Not Specified | Not Specified | [3][4][5] |
| AZD2098 | Small Molecule | Human CCR4 | Calcium Influx | CCL22 | pIC50 = 7.5 | Not Specified | [6] |
| C021 | Small Molecule | Human CCR4 | [³⁵S]GTPγS Binding | CCL22 | IC50 = 18 nM | Not Specified | [6][7] |
Table 2: Pharmacokinetics of Small Molecule CCR4 Antagonists
| Compound | Route of Administration | Tmax | Bioavailability | Half-life (t½) | Reference |
| This compound | Oral | 1.0–1.5 hours | Low (~16%) | ~13.5 hours (IV) | [8] |
| FLX475 | Oral | Not Specified | Not Specified | Not Specified | [2][9] |
| RPT193 | Oral | Not Specified | Not Specified | Not Specified | [3][4][5] |
| AZD2098 | Oral | Not Specified | Bioavailable | Not Specified | [10] |
Table 3: Clinical Efficacy and Safety Highlights
| Compound | Indication | Key Efficacy Findings | Key Safety Findings | Reference |
| This compound | Healthy Volunteers | 74% mean CCR4 occupancy at 1500 mg | Generally well-tolerated; most adverse events were mild/moderate. | [8] |
| Mogamulizumab | Cutaneous T-Cell Lymphoma (CTCL) | Overall response rate of 36.8% in a Phase 1/2 study. | Nausea, chills, headache, infusion-related reactions (mostly Grade 1/2). | [11] |
| FLX475 | Various Cancers | Preliminary evidence of monotherapy and combination (with pembrolizumab) activity. | Favorable safety profile; asymptomatic QTc prolongation observed as a dose-limiting toxicity. | [2][9] |
| RPT193 | Atopic Dermatitis | 36.3% improvement in EASI score at 4 weeks. | Well-tolerated; no serious adverse events reported in Phase 1b. | [3][4] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 5. Internalization of CCR4 and inhibition of chemotaxis by K777, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GSK2239633A
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, immediate safety and logistical guidance for the handling and disposal of GSK2239633A, a CC-chemokine receptor 4 (CCR4) antagonist. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully fastened. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Operational Plans
Handling and Storage
This compound is a solid, white to off-white powder. All handling of the solid form should be conducted in a well-ventilated area to minimize the potential for inhalation.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 2 years |
| -20°C | 1 year |
Source: MedchemExpress.[1]
Preparation of Solutions
For in vitro and in vivo studies, this compound is typically dissolved in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[1] Always add the solvent to the compound slowly and mix thoroughly to ensure complete dissolution.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper) | Place in a designated, sealed, and clearly labeled chemical waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled, and compatible chemical waste container. Do not pour down the drain. |
| Sharps (e.g., needles used for injections) | Dispose of in a designated sharps container for chemical waste. |
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocols
General Workflow for Handling this compound
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Signaling Pathway
This compound is an antagonist of the CC-chemokine receptor 4 (CCR4). The simplified signaling pathway is illustrated below.
Caption: Inhibition of CCR4 signaling by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
